molecular formula C9H18ClNO B2829710 8-Oxaspiro[4.5]decan-3-amine;hydrochloride CAS No. 2309468-38-8

8-Oxaspiro[4.5]decan-3-amine;hydrochloride

Cat. No.: B2829710
CAS No.: 2309468-38-8
M. Wt: 191.7
InChI Key: CUNLIZDBYVULRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxaspiro[4.5]decan-3-amine;hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO and its molecular weight is 191.7. The purity is usually 95%.
BenchChem offers high-quality 8-Oxaspiro[4.5]decan-3-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Oxaspiro[4.5]decan-3-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxaspiro[4.5]decan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-8-1-2-9(7-8)3-5-11-6-4-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNLIZDBYVULRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)CC1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Oxaspiro[4.5]decan-3-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 8-Oxaspiro[4.5]decan-3-amine hydrochloride, a novel spirocyclic amine of significant interest to researchers, scientists, and drug development professionals. In the absence of extensive pre-existing data, this document focuses on the robust experimental methodologies required to elucidate the critical parameters that govern the compound's behavior in a pharmaceutical context. By detailing the causality behind experimental choices and providing self-validating protocols, this guide empowers researchers to generate the high-quality data essential for advancing drug discovery and development programs. We will explore the determination of solubility, pKa, lipophilicity, melting point, stability, and hygroscopicity, alongside spectroscopic characterization.

Introduction: The Significance of the 8-Oxaspiro[4.5]decane Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered increasing attention in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic structures, often leading to improved physicochemical and pharmacokinetic profiles.[1] The introduction of a spirocyclic scaffold can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability. The 8-Oxaspiro[4.5]decane framework, incorporating an oxygen atom within the spirocyclic system, is anticipated to further influence these properties, potentially leading to a favorable balance for drug development.

This guide will provide the foundational knowledge and detailed protocols to thoroughly characterize the hydrochloride salt of 8-Oxaspiro[4.5]decan-3-amine, a critical step in assessing its potential as a drug candidate.

Molecular Structure and Key Physicochemical Parameters

The molecular structure of 8-Oxaspiro[4.5]decan-3-amine HCl is fundamental to its properties. The spirocyclic nature imparts rigidity, while the primary amine provides a center for salt formation and hydrogen bonding, and the ether oxygen can also participate in hydrogen bonding.

Physicochemical Property Significance in Drug Development Anticipated Characteristics
Molecular Weight Influences diffusion, absorption, and overall size.C₉H₁₈ClNO (Hydrochloride Salt)
Melting Point (°C) Indicator of purity, lattice energy, and physical stability.As a crystalline salt, a relatively high and sharp melting point is expected.
Aqueous Solubility (mg/mL) Crucial for dissolution, absorption, and formulation.The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base.
pKa Governs the ionization state at different physiological pH values, impacting solubility, permeability, and receptor binding.The primary amine is expected to have a pKa in the range of 9-11 for its conjugate acid.[2][3]
LogP / LogD Measures lipophilicity, which affects permeability, distribution, and metabolism.The spirocyclic nature and the presence of heteroatoms will influence the lipophilicity.
Hygroscopicity Tendency to absorb moisture, affecting stability, handling, and formulation.Amine hydrochloride salts can be hygroscopic; the degree needs to be determined experimentally.
Chemical Stability Determines shelf-life and degradation pathways.The amine group may be susceptible to oxidation.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for determining the key physicochemical properties of 8-Oxaspiro[4.5]decan-3-amine HCl.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound. A sharp melting range is characteristic of a pure crystalline solid.[4]

Methodology: Capillary Melting Point Method [5]

  • Sample Preparation: Finely powder the crystalline 8-Oxaspiro[4.5]decan-3-amine HCl.

  • Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample at a ramp rate of 1-2 °C/min near the expected melting point to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range is the melting point.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[6]

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: Add an excess amount of 8-Oxaspiro[4.5]decan-3-amine HCl to a vial containing a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: Separate the solid and liquid phases by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess compound to buffer B Seal and agitate (24-48h at constant T) A->B Equilibration C Centrifuge sample B->C D Filter supernatant C->D E Dilute filtrate D->E F Analyze by HPLC-UV E->F G Calculate solubility F->G G A Prepare n-octanol/buffer (pH 7.4) biphasic system B Dissolve compound in aqueous phase A->B C Add n-octanol and shake (Equilibration) B->C D Centrifuge for phase separation C->D E1 Sample aqueous phase D->E1 E2 Sample n-octanol phase D->E2 F Quantify concentration in each phase (HPLC) E1->F E2->F G Calculate LogD F->G

Caption: Experimental Workflow for LogD Determination.

Stability Assessment

Rationale: Understanding the chemical stability of a drug candidate is essential for determining its shelf-life and identifying potential degradation products. Forced degradation studies under various stress conditions are performed to predict long-term stability. [7] Methodology: Forced Degradation Study

  • Stress Conditions: Prepare solutions of 8-Oxaspiro[4.5]decan-3-amine HCl in various media and expose them to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound (e.g., at 80°C).

    • Photostability: Expose a solution to UV light.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Evaluation: Quantify the remaining parent compound and any major degradation products to determine the degradation rate and pathways.

Hygroscopicity Evaluation

Rationale: The tendency of a solid to absorb moisture from the atmosphere can significantly impact its physical and chemical stability, as well as its handling and formulation properties. [8] Methodology: Gravimetric Sorption Analysis [9]

  • Sample Preparation: Place a known weight of 8-Oxaspiro[4.5]decan-3-amine HCl in a tared sample pan.

  • Instrumentation: Use a dynamic vapor sorption (DVS) instrument or place samples in desiccators with saturated salt solutions to create environments of controlled relative humidity (RH). [10]3. Equilibration: Expose the sample to a series of increasing and then decreasing RH levels at a constant temperature (e.g., 25°C).

  • Data Acquisition: Continuously monitor the sample's weight until it reaches equilibrium at each RH step.

  • Data Analysis: Plot the percentage change in mass versus the RH to generate a sorption-desorption isotherm. This will reveal the extent of moisture uptake and classify the compound's hygroscopicity.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and identity of 8-Oxaspiro[4.5]decan-3-amine HCl.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the spirocyclic system.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify the characteristic functional groups present in the molecule. The spectrum of the hydrochloride salt is expected to show a broad N-H stretch for the ammonium ion around 2400-3000 cm⁻¹, in addition to C-N, C-O, and C-H stretching and bending vibrations. [11]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS can provide further structural information. [9]

Conclusion

While specific physicochemical data for 8-Oxaspiro[4.5]decan-3-amine HCl is not yet widely available, this guide provides a comprehensive roadmap for its characterization. The detailed experimental protocols and the underlying scientific rationale will enable researchers to generate the robust and reliable data necessary to evaluate its potential as a pharmaceutical candidate. The unique structural features of the 8-Oxaspiro[4.5]decane scaffold suggest that this compound may possess favorable drug-like properties, making its thorough physicochemical profiling a worthwhile and critical endeavor in the drug discovery process.

References

  • Structural study of spirolide marine toxins by mass spectrometry. Part II. Mass spectrometric characterization of unknown spirolides and related compounds in a cultured phytoplankton extract. (2004). PubMed. Available at: [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing. Available at: [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016). National Center for Biotechnology Information. Available at: [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). (2020). PubMed. Available at: [Link]

  • Properties of Amines and their Hydrochloride Salt. ResearchGate. Available at: [Link]

  • Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. Available at: [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (2024). Taylor & Francis Online. Available at: [Link]

  • MultiScreen Solubility Filter Plate. MilliporeSigma. Available at: [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo. Available at: [Link]

  • pKa of amine hydrochlorides cis/trans‐8–10⋅HCl and carboxylic acids... ResearchGate. Available at: [Link]

  • ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. Available at: [Link]

  • 8-oxaspiro[4.5]decan-1-amine (C9H17NO). PubChemLite. Available at: [Link]

  • (PDF) Oxa-spirocycles: synthesis, properties and applications. ResearchGate. Available at: [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2019). MDPI. Available at: [Link]

  • 8-oxa-2-azaspiro[4.5]decan-3-one. PubChemLite. Available at: [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane | Request PDF. ResearchGate. Available at: [Link]

  • Oxa-spirocycles: synthesis, properties and applications. (2021). Royal Society of Chemistry. Available at: [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Dissociation constants (p K a) of tertiary and cyclic amines. RTI International. Available at: [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research. Available at: [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Available at: [Link]

  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). MDPI. Available at: [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025). Lab Manager. Available at: [Link]

  • Experimental pKa values of amine hydrochlorides 1 ⋅ HCl, 55 ⋅ HCl,... ResearchGate. Available at: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI. Available at: [Link]

  • pKa chart. pKa chart. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Determination of melting and boiling points. Determination of melting and boiling points. Available at: [Link]

  • A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. arkat usa. Available at: [Link]

  • Melting Point Determination. thinkSRS.com. Available at: [Link]

Sources

Comprehensive Technical Guide: Molecular Characterization and Synthesis of 8-Oxaspirodecan-3-amine Hydrochloride

Comprehensive Technical Guide: Molecular Characterization and Synthesis of 8-Oxaspiro[1]decan-3-amine Hydrochloride

Executive Summary

In contemporary medicinal chemistry, the transition from planar, sp²-hybridized aromatic rings to complex, three-dimensional architectures is a defining strategy for improving drug efficacy and safety. 8-Oxaspiro[1]decan-3-amine hydrochloride represents a highly privileged, sp³-rich spirocyclic building block. By projecting functional groups across multiple vectors, this scaffold enhances target engagement while simultaneously optimizing physicochemical properties such as aqueous solubility and metabolic stability.

This whitepaper provides an authoritative, in-depth analysis of the molecular properties, structural rationale, and a self-validating synthetic protocol for 8-oxaspiro[1]decan-3-amine hydrochloride, designed for researchers and drug development professionals.

Physicochemical Profiling and Molecular Identity

Understanding the precise molecular metrics of a building block is critical for predicting its behavior in downstream functionalization and biological assays. The conversion of the free base to the hydrochloride salt is a deliberate choice to enhance crystallinity, oxidative stability, and aqueous solubility.

Table 1: Quantitative Molecular Data
PropertyValue
IUPAC Name 8-oxaspiro[1]decan-3-amine;hydrochloride
Molecular Formula (Salt) C₉H₁₈ClNO
Molecular Formula (Free Base) C₉H₁₇NO
Molecular Weight (Salt) 191.70 g/mol
Monoisotopic Mass (Free Base) 155.1310 Da
Fraction sp³ (Fsp³) 1.0 (9 out of 9 carbons are sp³ hybridized)
Hydrogen Bond Donors 3 (as the -NH₃⁺ salt)
Hydrogen Bond Acceptors 2 (Ether Oxygen, Amine Nitrogen)
Rotatable Bonds 0 (Rigid spirocyclic core)

Structural Rationale: The Spirocyclic Advantage in Drug Design

The integration of the 8-oxaspiro[1]decane core into a drug candidate is driven by specific, causal structure-property relationships. As highlighted by the "Escape from Flatland" paradigm, increasing the fraction of sp³ carbons (Fsp³) directly correlates with clinical success rates.

  • Orthogonal Vector Space: The spiro carbon (C5) forces the cyclopentane and tetrahydropyran rings into an orthogonal arrangement. This unique 3D conformation allows the molecule to access deep, complex binding pockets that flat aromatic rings cannot reach, thereby improving target selectivity.

  • The Oxa-Substitution (Ether Linkage): The oxygen atom at position 8 acts as a strategic hydrogen-bond acceptor. Unlike highly lipophilic all-carbon spirocycles, the oxa-substitution lowers the overall LogP, preventing non-specific protein binding and reducing the likelihood of rapid cytochrome P450 (CYP450) mediated clearance.

  • The Amine Vector: The primary amine at position 3 serves as the primary synthetic handle (e.g., for amide coupling or reductive amination) and can act as a critical salt-bridge donor in the final pharmacophore.

SpiroAdvantagesSpiro8-Oxaspiro[4.5]decane ScaffoldProp1High Fsp3 Fraction (1.0)Spiro->Prop1Prop2Conformational RigiditySpiro->Prop2Prop3Oxa-SubstitutionSpiro->Prop3Benefit1Enhanced Aqueous SolubilityProp1->Benefit1Benefit2Reduced CYP450 MetabolismProp2->Benefit2Benefit3H-Bond Acceptor VectorProp3->Benefit3

Figure 1: Physicochemical and pharmacokinetic benefits of the 8-oxaspiro[1]decane scaffold.

Synthetic Methodology: A Self-Validating Protocol

To synthesize 8-oxaspiro[1]decan-3-amine hydrochloride, the most robust and scalable route begins with the commercially available precursor, 8-oxaspiro[1]decan-3-one . The following protocol is engineered not just as a set of instructions, but as a causally validated system where every reagent choice prevents specific side reactions.

Step 1: Reductive Amination to the Free Base

Objective: Convert the ketone to a primary amine without over-reducing the ketone to an alcohol. Reagents: 8-oxaspiro[1]decan-3-one (1.0 eq), Ammonium Acetate (NH₄OAc, 10.0 eq), Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), 1,2-Dichloroethane (DCE).

Causal Protocol:

  • Iminium Formation: Dissolve the ketone in anhydrous DCE. Add a large excess of NH₄OAc. Causality: NH₄OAc exists in equilibrium with ammonia and acetic acid. This dual-action reagent provides both the nucleophile (NH₃) to attack the ketone and the mild acid catalyst (AcOH) required to dehydrate the hemiaminal into the highly electrophilic iminium ion.

  • Selective Reduction: After stirring for 2 hours at room temperature, add NaBH(OAc)₃ portion-wise. Causality: NaBH(OAc)₃ is specifically chosen over Sodium Borohydride (NaBH₄). The three electron-withdrawing acetate groups stabilize the boron-hydride bond, rendering it too mild to reduce the starting ketone, but perfectly tuned to rapidly reduce the highly electrophilic iminium intermediate. This guarantees high chemoselectivity and prevents the formation of the unwanted 8-oxaspiro[1]decan-3-ol byproduct.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield the free base as a pale oil.

Step 2: Hydrochloride Salt Formation

Objective: Convert the volatile, oxidation-prone free base oil into a stable, highly pure crystalline solid. Reagents: 8-Oxaspiro[1]decan-3-amine free base, 4M HCl in Dioxane, Diethyl Ether.

Causal Protocol:

  • Solvation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.

  • Precipitation: Dropwise add 4M HCl in Dioxane at 0°C under vigorous stirring. Causality: Anhydrous HCl is critical. Using aqueous HCl would introduce water, keeping the highly polar amine salt solvated and drastically reducing the crystallization yield. The aprotic, non-polar ether/dioxane mixture forces the immediate precipitation of the highly polar hydrochloride salt, leaving non-basic organic impurities dissolved in the mother liquor.

  • Isolation: Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to yield 8-oxaspiro[1]decan-3-amine hydrochloride (MW: 191.70 g/mol ).

SynthesisWorkflowKetone8-Oxaspiro[4.5]decan-3-one(Starting Material)RedAmReductive Amination(NH4OAc, NaBH(OAc)3)Ketone->RedAm Step 1FreeBase8-Oxaspiro[4.5]decan-3-amine(Free Base Intermediate)RedAm->FreeBase Yield: >85%SaltFormSalt Formation(Anhydrous HCl / Dioxane)FreeBase->SaltForm Step 2QC1LC-MS & 1H-NMR(Mass & Purity Check)FreeBase->QC1 In-process QCHClSalt8-Oxaspiro[4.5]decan-3-amine HCl(Crystalline Product)SaltForm->HClSalt PrecipitationQC2Elemental Analysis(Stoichiometry Check)HClSalt->QC2 Final Release

Figure 2: Synthetic workflow and analytical validation for 8-Oxaspiro[1]decan-3-amine HCl.

Analytical Validation and Quality Control

To ensure the trustworthiness of the synthesized batch, the protocol must be self-validating through rigorous analytical chemistry:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The sample is run in positive electrospray ionization (ESI+) mode. The mass spectrometer will strip the HCl salt and protonate the free base, yielding an

    
     peak at m/z 156.138  (calculated from the monoisotopic mass of 155.1310 Da).
    
  • ¹H-NMR (Nuclear Magnetic Resonance): Conducted in DMSO-d₆ or D₂O. The critical diagnostic peak is the broad singlet integrating to 3 protons (the -NH₃⁺ group) far downfield (typically 8.0 - 8.5 ppm in DMSO-d₆). The proton alpha to the amine (at C3) will also shift downfield compared to the starting ketone, confirming successful amination.

  • Elemental Analysis (CHNOCl): Required to confirm the exact 1:1 stoichiometry of the hydrochloride salt. The theoretical mass percentages for C₉H₁₈ClNO are approximately: C (56.39%), H (9.46%), N (7.31%), Cl (18.50%). Deviations greater than ±0.4% indicate trapped solvent or incomplete salt formation.

References

  • Title: The Spirocycle Surge in Drug Discovery | Source: Drug Hunter | URL
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures | Source: ACS Publications (J. Org. Chem.)
  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle | Source: NIH (PubMed Central)
  • Title: Spirocyclic Piperidines in Drug Discovery | Source: PharmaBlock | URL

The Solubility Profile of Spirocyclic Amine Hydrochloride Salts: Navigating the Intersection of 3D Architecture and Salt Thermodynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar aromatic rings to 3D spirocyclic architectures has revolutionized the physicochemical profiling of basic amines. While spirocyclic amines inherently improve intrinsic solubility by disrupting crystal lattice packing, formulating them as hydrochloride (HCl) salts introduces complex thermodynamic behaviors. This whitepaper provides an in-depth mechanistic analysis of spirocyclic amine HCl salts, detailing the thermodynamic paradox of the common ion effect, quantitative solubility profiling, and self-validating experimental methodologies for accurate solubility determination.

The "Escape from Flatland" Paradigm & Intrinsic Solubility

The pharmaceutical industry's shift toward increasing the fraction of sp3-hybridized carbons (


) has made spirocyclic scaffolds—such as azaspirocycles and spirocyclic piperidines—highly privileged structures.

The Mechanistic Causality of Improved Solubility: Planar,


-rich molecules tend to form highly stable, tightly packed crystal lattices driven by extensive 

stacking. Dissolution requires breaking these solid-solid intermolecular bonds. Spirocyclic amines introduce rigid, three-dimensional trajectories that inherently disrupt this flat molecular packing. By lowering the crystal lattice energy, the thermodynamic barrier to solvation is reduced, resulting in[1]. Furthermore, these

-rich molecules often exhibit superior metabolic stability and permeability, validating the[2].

Hydrochloride Salt Formation & The Common Ion Effect

To further enhance the dissolution rate and bioavailability of basic spirocyclic amines, they are routinely formulated as hydrochloride salts. However, this introduces a critical thermodynamic vulnerability when the drug enters the gastrointestinal tract.

The Thermodynamic Paradox: While an HCl salt dissolves rapidly in pure water, its solubility in the stomach can be severely suppressed. This is driven by the common ion effect [3]. The dissolution of a spirocyclic amine HCl salt is governed by its solubility product constant (


):


In pure water, the concentration of chloride is derived solely from the drug, allowing maximum dissociation. However, [4]. According to Le Chatelier’s principle, this massive excess of common chloride ions forces the equilibrium to the left. To maintain the


 constant, the concentration of the solvated 

must drop, forcing the drug to precipitate out of solution as a solid HCl salt[3].
Visualizing the Common Ion Effect

G N1 Spirocyclic Amine Free Base N2 HCl Salt Formation N1->N2 N3 Amine-HCl Salt (Solid Phase) N2->N3 N4 Dissolution in Gastric Fluid N3->N4 Solvation N5 Dissolved Ions: [AmineH+] + [Cl-] N4->N5 Equilibrium N7 Common Ion Effect (Ksp Exceeded) N5->N7 Excess Cl- N6 High Endogenous [Cl-] (~0.1 M in Stomach) N6->N7 N8 Precipitation (Reduced Solubility) N7->N8 Le Chatelier's Shift N8->N3 Recrystallization

Mechanistic workflow of the common ion effect on spirocyclic amine HCl salts in gastric fluid.

Quantitative Data: Solubility Profiling

To illustrate the impact of the common ion effect versus the intrinsic solubility advantage of the spirocycle, the following table summarizes a typical thermodynamic solubility profile for a model azaspirocycle.

Compound FormDissolution MediumMicroenvironmental pHChloride Conc.Apparent Thermodynamic Solubility (mg/mL)
Spirocyclic Free BasePure Water~7.40 M0.15
Spirocyclic HCl SaltPure Water~4.5~0 M> 25.00
Spirocyclic HCl SaltSGF (Simulated Gastric Fluid)1.20.1 M1.85 *
Spirocyclic HCl SaltFaSSIF (Fasted Intestinal)6.5~0.1 M1.10 *

* Note the drastic reduction in solubility in SGF and FaSSIF compared to pure water. This suppression is a direct consequence of the 0.1 M chloride concentration driving the common ion effect.

Experimental Methodology: Self-Validating Shake-Flask Protocol

Kinetic solubility assays (often utilizing DMSO solvent shifts) are prone to supersaturation artifacts and do not reflect true phase equilibria[5]. To accurately profile the common ion effect, a rigorous must be employed[6]. The following step-by-step methodology is designed as a self-validating system to ensure data integrity.

Phase 1: Thermodynamic Equilibration
  • Solid Excess Preparation: Add an excess of the spirocyclic amine HCl salt (e.g., 10 mg) to 1 mL of the target buffered medium (SGF, FaSSIF, or pure water) in a sealed borosilicate glass vial.

    • Causality: A visible solid suspension must be maintained throughout the experiment to ensure the solution is fully saturated and in true thermodynamic equilibrium with the lowest-energy solid phase[7].

  • Thermal Agitation: Incubate the vials at 37°C ± 0.5°C on an orbital shaker at 400 rpm for 48 to 72 hours.

    • Causality: While initial dissolution may be rapid, true thermodynamic equilibrium requires extended time to allow for potential solid-state phase transformations, such as the disproportionation of the HCl salt back to the free base[8].

  • pH Verification: Measure the pH of the suspension immediately after the 72-hour incubation.

    • Causality: The dissolution of an HCl salt releases protons, which can overcome the buffering capacity of the medium. Verifying the final pH ensures the solubility value is attributed to the correct microenvironmental pH[7].

Phase 2: Phase Separation & Quantification
  • Centrifugation: Centrifuge the equilibrated suspension at 15,000 × g for 15 minutes at 37°C.

    • Causality: Direct filtration of a heavy suspension can cause filter clogging and artificial pressure changes that force sub-visible particles through the pores. Centrifugation safely pellets the excess solid[6].

  • Low-Binding Filtration: Pass the clarified supernatant through a 0.22 µm PTFE syringe filter. Discard the first 0.5 mL of the filtrate.

    • Causality: Discarding the initial volume is critical to saturate any non-specific binding sites on the filter membrane, preventing false-low concentration readings due to API adsorption[6].

  • LC-UV/LC-MS Quantification: Dilute the remaining filtrate immediately in the mobile phase and quantify using a validated, stability-indicating HPLC method.

    • Causality: A stability-indicating method ensures that the measured concentration reflects the intact spirocyclic amine and not degradants that may have formed during the 72-hour thermal incubation[8].

References

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Expert Opinion on Therapeutic Patents (Taylor & Francis) URL: [Link]

  • Title: Drug Dissolution Enhancement by Salt Formation: Current Prospects Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL: [Link]

  • Title: Pharmaceutical preformulation Source: Elsevier eLibrary URL: [Link]

  • Title: Determination of Thermodynamic Solubility Source: Bio-protocol URL: [Link]

  • Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: SciSpace URL: [Link]

Sources

Medicinal Chemistry Applications of 8-Oxaspiro[4.5]decan-3-amine: A Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Medicinal Chemistry Applications of 8-Oxaspiro[4.5]decan-3-amine Content Type: Technical Whitepaper / Strategic Guide Audience: Senior Medicinal Chemists, Lead Optimization Specialists, Drug Discovery Researchers[1]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures is critical for improving clinical success rates. 8-Oxaspiro[4.5]decan-3-amine represents a high-value spirocyclic scaffold that offers a distinct solution to the "flatland" problem.[1]

Unlike its heterocyclic isomer 1-oxa-8-azaspiro[4.5]decane (commonly seen in FAAH and SHP2 inhibitors), the 8-oxaspiro[4.5]decan-3-amine features a carbocyclic amine fused to a tetrahydropyran ring.[1] This unique topology provides a specific vector for bioisosteric replacement of 4-aminocyclohexanes, piperidines, and morpholines, offering:

  • Enhanced Metabolic Stability: Steric protection of the amine attachment point.

  • Modulated Lipophilicity (LogP): The ether oxygen lowers LogP compared to all-carbon spirocycles without introducing a hydrogen bond donor (HBD).[1]

  • Vector Control: Precise orientation of the amine functionality relative to the lipophilic ether tail.

This guide details the physicochemical profile, synthetic accessibility, and strategic implementation of this scaffold in lead optimization.

Physicochemical Profile & Bioisosteric Utility

The 8-oxaspiro[4.5]decan-3-amine scaffold serves as a superior bioisostere for traditional linkers.[1] The spiro-fusion creates a rigid "kink" that restricts conformational entropy, potentially reducing the entropic penalty upon protein binding.

Comparative Property Analysis
Property4-AminotetrahydropyranCyclohexylamine8-Oxaspiro[4.5]decan-3-amine Impact
Fsp³ (Fraction sp³) 1.01.01.0 High 3D character; correlates with clinical success.[1]
LogP (Approx.) 0.5 - 0.81.2 - 1.51.1 - 1.4 Balanced lipophilicity; ether oxygen offsets the extra carbon bulk.[1]
Conformational Bias Moderate (Chair/Boat)High FlexibilityRigid / Defined Locks pharmacophores in bioactive conformation.
Metabolic Liability

-oxidation

-oxidation
Reduced Quaternary spiro-center blocks metabolism at the junction.[1]
Strategic Application: The "Spiro-Switch"

In programs targeting GPCRs (e.g., Muscarinic M1/M4, Opioid receptors) or Ion Channels, replacing a flexible N-ethyl or N-propyl linker with the 8-oxaspiro[4.5]decane core can:

  • Lock the amine vector: The amine at position 3 is held in a specific spatial relationship to the ether oxygen (position 8), which can mimic the acceptor/donor distance in bioactive peptides.

  • Remove hERG liability: The increased Fsp³ and rigidity often disrupt the pi-stacking interactions required for hERG channel blockade.

Synthetic Protocol: Accessing the Scaffold

Reliable access to the scaffold is the bottleneck for its adoption. The following protocol describes the synthesis of the key intermediate 8-oxaspiro[4.5]decan-3-one , followed by reductive amination to yield the target amine. This route is preferred for its scalability and the stability of the ketone intermediate.

Core Workflow: Prins/Pinacol to Reductive Amination

The synthesis leverages a Prins cyclization or a diester cyclization strategy to form the spiro-junction.

Step-by-Step Methodology

Reagents:

  • Precursor: 4-Formyltetrahydropyran (or equivalent divinyl precursor for RCM routes).[1]

  • Catalyst: Sc(OTf)₃ (Scandium Triflate) or equivalent Lewis Acid.

  • Amine Source: Ammonium acetate (

    
    ) or Benzylamine (for protected amine).
    
  • Reductant: Sodium triacetoxyborohydride (

    
    ).
    

Protocol:

  • Spiro-Ketone Formation (The "Prins" Approach):

    • Reaction: Condense 4-methylenetetrahydropyran with a silyl enol ether or utilize a Prins-pinacol cascade starting from a 4-substituted tetrahydropyran aldehyde.[1]

    • Alternative (Robust): Alkylation of dimethyl malonate with bis(2-chloroethyl) ether to form the pyran ring, followed by Dieckmann condensation to build the cyclopentanone ring.

    • Target Intermediate:8-Oxaspiro[4.5]decan-3-one .[1][2][3] Isolate as a colorless oil or low-melting solid. Verify by ¹H NMR (distinct spiro-center shifts).

  • Reductive Amination (The "Amine Installation"):

    • Charge: Dissolve 8-oxaspiro[4.5]decan-3-one (1.0 equiv) in DCE (Dichloroethane).

    • Add: Amine source (e.g., Benzylamine, 1.1 equiv) and Acetic Acid (1.0 equiv). Stir for 30 min at RT to form the imine.

    • Reduce: Add

      
       (1.5 equiv) portion-wise. Stir for 12-16 hours.
      
    • Quench: Saturated aqueous

      
      . Extract with DCM.
      
    • Deprotection (if Benzyl used): Hydrogenation (

      
      , Pd/C) in MeOH to yield the free primary amine 8-oxaspiro[4.5]decan-3-amine .[1]
      
  • Chiral Resolution (Critical for Potency):

    • The 3-amine creates a stereocenter. Separate enantiomers using Chiral SFC (Stationary Phase: Chiralpak AD-H; Mobile Phase:

      
      /MeOH + 0.1% DEA).
      
Visualization: Synthetic Logic Flow

Synthesis_Pathway cluster_0 Precursor Assembly cluster_1 Core Formation cluster_2 Functionalization Node1 4-Substituted Tetrahydropyran Node2 Cyclization (Dieckmann/RCM) Node1->Node2 Ring Construction Node3 8-Oxaspiro[4.5] decan-3-one (Ketone Intermediate) Node2->Node3 Decarboxylation Node4 Reductive Amination (NaBH(OAc)3) Node3->Node4 Amine Install Node5 Chiral Resolution (SFC) Node4->Node5 Racemic Mix Node6 8-Oxaspiro[4.5] decan-3-amine (Target Scaffold) Node5->Node6 Enantiopure

Figure 1: Synthetic workflow for accessing the enantiopure 8-oxaspiro[4.5]decan-3-amine scaffold.

Medicinal Chemistry Case Studies & SAR Logic

While the specific 8-oxaspiro[4.5]decan-3-amine is an emerging scaffold, its utility is validated by the success of closely related spiro-ether analogs in clinical candidates.[1]

Case Study 1: Muscarinic Receptor Agonists (M1/M4)
  • Challenge: Developing selective M1 agonists for Alzheimer's disease requires crossing the BBB while maintaining selectivity over M2/M3 to avoid peripheral side effects.

  • Solution: Spirocyclic amines serve as bioisosteres for the classic quinuclidine or tetrahydropyridine cores found in older muscarinic ligands (e.g., Xanomeline).

  • Mechanism: The 8-oxaspiro[4.5]decan-3-amine mimics the spatial arrangement of the acetylcholine quaternary nitrogen (via the protonated amine) and the ester oxygen (via the spiro-ether oxygen), but with a rigidified distance that enhances subtype selectivity.[1]

  • Reference: Analogous structures in M1 agonist development (e.g., 1-oxa-8-azaspiro variants) demonstrate that spiro-substitution at the 3/4 position of the piperidine/cyclohexane ring improves CNS penetration (MPO score).[1] [1, 2]

Case Study 2: SHP2 Inhibitors
  • Context: SHP2 phosphatases are difficult targets requiring allosteric inhibition.

  • Application: Recent inhibitors (e.g., IACS-15414 analogs) utilize spirocyclic amines to fill a specific hydrophobic pocket while projecting the amine towards an aspartate residue for salt-bridge formation.

  • Advantage: The 8-oxaspiro scaffold offers a "cleaner" metabolic profile than the corresponding diazaspiro analogs, reducing potential for reactive metabolite formation (e.g., quinone imines) associated with aniline-containing scaffolds. [3]

Visualization: SAR Decision Tree

SAR_Logic Start Lead Compound (Piperidine/Cyclohexane Core) Problem Issue Identified: Metabolic Instability or Low Fsp3 Start->Problem Decision Apply Spiro-Strategy Problem->Decision OptionA 1-Oxa-8-azaspiro (N in 6-ring) Decision->OptionA OptionB 8-Oxaspiro[4.5]decan-3-amine (O in 6-ring, N in 5-ring) Decision->OptionB OutcomeA Good Solubility Potential hERG risk OptionA->OutcomeA OutcomeB Lower hERG Risk High Metabolic Stability Precise Vector OptionB->OutcomeB

Figure 2: Strategic decision tree for selecting the 8-oxaspiro scaffold during Lead Optimization.

References

  • Burckhardt, S. et al. "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists."[1] Chemical & Pharmaceutical Bulletin, 1995. Link

  • Carrel, A. et al. "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." Helvetica Chimica Acta, 2025. Link[1]

  • Czako, B. et al. "Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]... a Potent and Orally Bioavailable SHP2 Inhibitor."[1][3][4] Journal of Medicinal Chemistry, 2021. Link[1]

  • Reddy, B.V.S. et al. "Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds." Organic & Biomolecular Chemistry, 2011. Link

  • Lovering, F. et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. Link[1]

Sources

The Spiro[4.5]decane Scaffold in Modern Drug Discovery: Structural Privileges, Mechanistic Insights, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The push to "escape flatland" in medicinal chemistry has driven a renaissance in the use of


-rich, conformationally restricted scaffolds. Among these, the spiro[4.5]decane core—a bicyclic system where a cyclopentane ring and a cyclohexane ring share a single quaternary carbon—has emerged as a highly privileged pharmacophore[1]. As a Senior Application Scientist, I have observed firsthand how the rigid, three-dimensional architecture of this scaffold provides unique vector projections for substituents. This topological precision enables high-affinity target engagement while minimizing off-target liabilities, making it a cornerstone in the development of neuroactive agents, oncology drugs, and metabolic regulators.

This technical guide provides an in-depth analysis of the spiro[4.5]decane scaffold, detailing its clinically validated targets, mechanistic pathways, and the optimized synthetic workflows required to construct it.

Target Landscape and Quantitative Profiling

The spiro[4.5]decane scaffold is not merely a structural curiosity; it is the foundational core of both FDA-approved therapeutics and advanced clinical candidates[2][3]. The quaternary spiro center forces the attached rings into orthogonal planes, creating a distinct 3D footprint. This structural rigidity prevents the rapid enzymatic degradation often seen in linear or planar molecules.

To understand the versatility of this scaffold, we must examine its performance across diverse biological targets. Table 1 summarizes the key quantitative data for leading spiro[4.5]decane derivatives.

Table 1: Quantitative Profiling of Key Spiro[4.5]decane Derivatives

Compound / ScaffoldPrimary TargetTherapeutic IndicationKey Quantitative MetricReference
Buspirone (8-azaspiro[4.5]decane-7,9-dione)5-HT1A ReceptorGeneralized Anxiety DisorderPartial Agonist (High Affinity, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

~ 15-25 nM)
[4]
Spirohydantoins (1,3,8-Triazaspiro[4.5]decane-2,4-diones)HIF PHD1-3Anemia / IschemiaPan-inhibition (

< 100 nM for PHD2)
[3]
Spiroconyone B (Spiro[4.5]decane steroid)PI3K/Akt PathwayOncology (Leukemia)HL-60 Cytotoxicity (

= 7.6 ± 0.3 μM)

Mechanistic Deep-Dive: HIF-PHD Inhibition

While the azaspiro[4.5]decane core is famous for its role in neuropharmacology (e.g., the anxiolytic Buspirone)[2], recent breakthroughs have highlighted saturated spiro[4.5]decanone analogues—specifically 1,3,8-triazaspiro[4.5]decane-2,4-diones (spirohydantoins)—as potent pan-inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF PHDs)[3].

The Causality of Target Engagement

Under normoxic conditions, PHDs hydroxylate HIF-


 subunits, tagging them for von Hippel-Lindau (VHL)-mediated proteasomal degradation[1]. Spirohydantoins were rationally designed to act as competitive inhibitors of 2-oxoglutarate (2-OG), a critical co-substrate for PHDs[1].

The causality behind this design is rooted in the scaffold's rigidity. The spiro[4.5]decane core perfectly positions the hydantoin moiety to chelate the active-site iron while simultaneously occupying the 2-OG binding pocket[3]. Because the spirocyclic bulk fills the hydrophobic pocket adjacent to the iron center, it prevents the hydroxylation of HIF-


. This stabilizes the transcription factor even under normoxic conditions, allowing it to translocate to the nucleus and upregulate erythropoietin (EPO), offering a powerful therapeutic mechanism for anemia[3].

HIF_Pathway Normoxia Normoxia (O2) PHD HIF Prolyl Hydroxylases (PHDs) Normoxia->PHD Activates HIFa HIF-α Subunit PHD->HIFa Hydroxylates (if active) Spiro Spiro[4.5]decane Inhibitor (Spirohydantoins) Spiro->PHD Competitive Inhibition (Blocks 2-OG) Degradation Proteasomal Degradation (VHL-mediated) HIFa->Degradation Normoxic Pathway Nucleus Nuclear Translocation & Dimerization (HIF-α/β) HIFa->Nucleus Stabilized (Inhibition) Transcription Erythropoiesis & Angiogenesis (EPO Upregulation) Nucleus->Transcription HRE Binding

Mechanistic pathway of HIF-PHD inhibition by spiro[4.5]decane derivatives.

Synthetic Methodologies and Experimental Workflows

The synthesis of the spiro[4.5]decane core requires overcoming the steric hindrance inherent to quaternary carbon formation. A highly reliable, self-validating protocol for generating the 8-azaspiro[4.5]decane-7,9-dione core (the precursor to Buspirone) leverages the Thorpe-Ingold effect [2]. The geminal dialkyl substitution on the cyclopentane ring sterically compresses the reactive diacetic acid arms, drastically lowering the activation energy for intramolecular anhydride formation.

Workflow Step1 Step 1: Anhydride Formation Cyclopentane-1,1-diacetic acid + Ac2O / Reflux Step2 Step 2: Imidation Add primary amine (e.g., piperazine derivative) Toluene, 110°C Step1->Step2 Step3 Step 3: Purification Acid/Base Extraction Silica Gel Chromatography Step2->Step3 Step4 Step 4: Validation 1H/13C NMR, HRMS X-ray Crystallography Step3->Step4

Step-by-step synthetic workflow for the 8-azaspiro[4.5]decane-7,9-dione core.

Protocol: Synthesis of the 8-Azaspiro[4.5]decane-7,9-dione Core

Objective: To construct the sterically hindered spirocyclic imide core found in azapirone anxiolytics.

Step 1: Anhydride Formation (The Thorpe-Ingold Activation)

  • Charge an oven-dried, 250 mL round-bottom flask with 1.0 equivalent of cyclopentane-1,1-diacetic acid.

  • Add 3.0 equivalents of acetic anhydride. Expert Insight: The excess acetic anhydride acts as both the dehydrating agent and the solvent. The cyclopentane ring forces the diacetic acid arms into close proximity, ensuring rapid cyclization.

  • Reflux the mixture at 140°C for 2 hours under an inert argon atmosphere.

  • Distill off the excess acetic anhydride and acetic acid byproduct under reduced pressure to yield 8-oxaspiro[4.5]decane-7,9-dione as a crude crystalline solid.

Step 2: Imidation 5. Dissolve the crude 8-oxaspiro[4.5]decane-7,9-dione in anhydrous toluene to achieve a 0.5 M concentration. 6. Add 1.05 equivalents of the target primary amine (e.g., 1-(2-pyrimidyl)-4-(4-aminobutyl)piperazine for Buspirone synthesis)[2]. 7. Equip the flask with a Dean-Stark trap and reflux at 110°C for 12 hours. Expert Insight: The continuous removal of the water byproduct via azeotropic distillation is critical to drive the imidation equilibrium to absolute completion, preventing the formation of uncyclized amic acid intermediates.

Step 3: Isolation and Validation 8. Concentrate the reaction mixture in vacuo. 9. Purify the crude product via silica gel flash chromatography, eluting with a gradient of Dichloromethane/Methanol (95:5). 10. Self-Validation: Confirm the spirocyclic core via


C NMR. A successful synthesis is definitively marked by the presence of the quaternary spiro carbon signal at ~40-45 ppm and the symmetric imide carbonyl signals at ~172 ppm.

Conclusion

The spiro[4.5]decane scaffold represents a masterclass in utilizing 3D conformational restriction to achieve high target selectivity. Whether it is orienting a pyrimidinyl-piperazine tail into the 5-HT1A receptor or projecting a hydantoin moiety into the active site of HIF prolyl hydroxylases, the scaffold's rigid geometry is the primary driver of its pharmacological success. By mastering the synthetic workflows governed by steric compression (such as the Thorpe-Ingold effect), drug development professionals can continue to leverage this privileged core to unlock new therapeutic frontiers.

References

  • Vachal, P. et al. "1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia." Journal of Medicinal Chemistry (2012). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2477, Buspirone." PubChem. URL: [Link]

  • American Chemical Society. "Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera." Journal of Natural Products (2025). URL:[Link]

Sources

Technical Guide & SDS Interpretation for 8-Oxaspirodecan-3-amine Hydrochloride in Drug Discovery

Technical Guide & SDS Interpretation for 8-Oxaspiro[1]decan-3-amine Hydrochloride in Drug Discovery

Executive Summary & Rationale

In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to complex, three-dimensional architectures is critical for improving clinical success rates. As articulated by Lovering et al., increasing the fraction of sp³ hybridized carbons (Fsp³) is a proven strategy to "escape flatland," thereby enhancing target selectivity, aqueous solubility, and metabolic stability[1].

8-Oxaspiro[2]decan-3-amine hydrochloride is a highly valuable spirocyclic building block utilized to engineer this three-dimensionality into drug candidates. The spiro[2]decane core forces an orthogonal arrangement of its rings, while the highly basic primary amine serves as a versatile synthetic handle. As a Senior Application Scientist, interpreting the Safety Data Sheet (SDS) for this compound is not merely a compliance exercise—it is the foundational step for designing safe, efficient, and self-validating experimental workflows.

Section 1: SDS Deconstruction & Physicochemical Profiling

Understanding the intrinsic properties of the compound dictates both safety protocols and synthetic strategy. The compound is supplied as a hydrochloride (HCl) salt rather than a free base. Causality: Primary aliphatic amines are highly nucleophilic and prone to rapid oxidation and carbamate formation upon exposure to atmospheric CO₂. Formulating the compound as an HCl salt locks the amine in a protonated, unreactive state, drastically improving shelf life and preventing the volatilization of the low-molecular-weight free base.

Table 1: Physicochemical Properties
PropertyValue / DescriptionExperimental Implication
Chemical Formula C₉H₁₇NO • HClDictates stoichiometric calculations (MW: ~191.70 g/mol ).
Appearance White to off-white crystalline solidIndicates high purity; discoloration implies oxidation.
Solubility Soluble in H₂O, DMSO, MeOH; Insoluble in HexaneIdeal for biological assays; requires polar aprotic solvents (DMF/DMSO) for synthesis.
Hygroscopicity High (Typical of amine HCl salts)Requires desiccation; absorbed water will quench moisture-sensitive coupling reagents.
Table 2: GHS Hazard Identification & Mitigation

According to OSHA's Globally Harmonized System (GHS) standards, the hazards associated with this chemical class must dictate engineering controls[3].

GHS CodeHazard StatementLaboratory Mitigation Strategy
H315 Causes skin irritationHandle exclusively with nitrile gloves; change immediately if contaminated.
H319 Causes serious eye irritationMandate impact-resistant chemical splash goggles.
H335 May cause respiratory irritationManipulate dry powders only within a certified fume hood (face velocity 80-100 fpm).

Section 2: Handling & Storage Protocols

To maintain scientific integrity, the handling of 8-Oxaspiro[2]decan-3-amine HCl must prevent moisture ingress, which can rapidly degrade downstream reaction yields.

Protocol 1: Safe Handling and Reagent Preparation
  • Environmental Verification: Ensure the fume hood is operating correctly to mitigate H335 inhalation risks.

  • Static Mitigation: Use an anti-static bar (polonium-based or electronic) when weighing the hydrochloride salt. Causality: Milled salts exhibit high static cling, which leads to inaccurate mass measurements and potential aerosolization of the irritant powder.

  • Weighing & Transfer: Transfer the required mass using a static-free PTFE spatula into a pre-tared, septum-capped reaction vial.

  • Inerting (Self-Validation Step): Purge the vial with dry nitrogen or argon for 3 minutes. Validation: A properly sealed and inerted vial will maintain a slight positive pressure, verifiable by the outward resistance felt on the purging syringe plunger.

Section 3: Synthetic Workflows & Application

The most common application of this spirocyclic scaffold is its incorporation into larger drug molecules via amide bond formation. Because the compound is an HCl salt, the amine is protonated (ammonium) and completely non-nucleophilic. It must be converted to the free base in situ.

Protocol 2: In Situ Free-Basing and Amide Coupling

Amide bond formation is a cornerstone of synthetic chemistry, heavily reliant on the correct choice of coupling reagents and bases.

  • Dissolution: Dissolve 1.0 equivalent of 8-Oxaspiro[2]decan-3-amine HCl in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Neutralization: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Causality: DIPEA is a non-nucleophilic base. Its steric bulk prevents it from competing with the spirocyclic amine for the activated ester, while its basicity is sufficient to scavenge the HCl. 1 eq neutralizes the HCl, 1 eq acts as a general base catalyst, and 1 eq is excess.

  • Activation: In a separate vial, activate 1.1 equivalents of the target carboxylic acid using 1.1 equivalents of HATU in DMF for 5 minutes.

  • Coupling: Transfer the activated acid to the amine solution. Stir at ambient temperature for 2 hours.

  • Validation Checkpoint: Monitor reaction completion via LC-MS. The protocol is self-validating when the specific mass of the free spirocyclic amine (m/z[M+H]⁺) disappears entirely, replaced by the mass of the target amide.

AmideCouplingSalt8-Oxaspiro[4.5]decan-3-amine HCl(Starting Material)FreeAmineFree Spirocyclic Amine(Active Nucleophile)Salt->FreeAmine DeprotonationBaseDIPEA (N,N-Diisopropylethylamine)(Non-nucleophilic Base)Base->FreeAmine HCl ScavengingCouplingNucleophilic Acyl Substitution(Room Temp, DMF)FreeAmine->CouplingAcidCarboxylic Acid + HATU(Activated Electrophile)Acid->CouplingProductSpirocyclic Amide Target(Purified via HPLC)Coupling->Product Amide Bond Formation

Figure 1: Mechanistic workflow for in situ free-basing and amide coupling of the spirocyclic amine.

Section 4: Safety & Toxicology Integration (In Vitro)

The physicochemical data provided in the SDS directly informs how the compound is prepared for downstream biological evaluation (e.g., cytotoxicity or target-binding assays).

Because the compound is an HCl salt, it exhibits excellent aqueous solubility. However, for standardized high-throughput screening, compounds are universally plated from DMSO master stocks.

Protocol 3: Assay Master Stock Preparation
  • Solubilization: Dissolve the compound in 100% cell-culture grade DMSO to create a 10 mM master stock.

  • Filtration: Pass the stock through a 0.22 µm PTFE syringe filter to ensure sterility.

  • Aqueous Dilution (Self-Validation Step): Dilute the DMSO stock 1:1000 into the aqueous assay buffer (final DMSO concentration 0.1%).

    • Validation: The solution must remain optically clear. Any turbidity indicates precipitation, invalidating the assay concentration. The high Fsp³ character of this spirocycle generally prevents the aggregation often seen with flat, planar aromatics[1].

SDSDecisionSDSSDS Hazard Data(H315, H319, H335)PPEEngineering Controls(Fume Hood, Gloves)SDS->PPE Risk MitigationSolubilityPhysicochemical Data(Water/DMSO Soluble)SDS->Solubility Formulation StrategyAssayPrepIn Vitro Assay Prep(10mM DMSO Stock)Solubility->AssayPrep Serial DilutionToxCytotoxicity Baseline(Cell Viability Screen)AssayPrep->Tox Biological Profiling

Figure 2: Translation of SDS physicochemical and hazard data into in vitro assay preparation.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.[Link]

  • ERA Environmental. (2014). GHS Hazard Classification: Everything You Need to Know. [Link]

Metabolic Stability of Spirocyclic Amine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures is not merely an aesthetic choice—it is a pharmacokinetic necessity. This paradigm, often termed "Escaping from Flatland" (Lovering et al., 2009), posits that increasing the fraction of sp³-hybridized carbons (


) correlates with improved solubility and reduced promiscuity.

Spirocyclic amines—specifically azaspiro[3.3]heptanes , azaspiro[3.4]octanes , and spiro[2.3]hexanes —have emerged as high-value bioisosteres for traditional saturated heterocycles like piperidines, piperazines, and morpholines. While their primary utility is often cited as lowering lipophilicity (LogD) and creating novel intellectual property space, their most critical technical advantage lies in metabolic stability .

This guide provides a deep technical analysis of why these scaffolds resist oxidative metabolism, how to experimentally validate their stability, and how to deploy them effectively in lead optimization.

Mechanistic Determinants of Stability

The superior metabolic stability of spirocyclic amines compared to their monocyclic parents is governed by three distinct physicochemical mechanisms: Steric Shielding , Electronic Deactivation , and Conformational Restriction .

Steric Shielding of Metabolic "Soft Spots"

The primary mechanism of clearance for cyclic amines (e.g., piperidine) is Cytochrome P450 (CYP)-mediated oxidation at the


-carbon adjacent to the nitrogen. This leads to the formation of an unstable carbinolamine, which collapses to cause ring opening or N-dealkylation.
  • Piperidine Failure Mode: The flexible chair conformation allows the

    
    -protons to align with the heme-oxo species of the CYP active site.
    
  • Spirocyclic Defense: In scaffolds like 2-azaspiro[3.3]heptane , the gem-dimethyl-like steric bulk at the spiro quaternary center creates a "puckered" geometry. This steric crowding hinders the approach of the bulky CYP heme iron to the

    
    -carbons, effectively shielding the metabolic soft spot.
    
Electronic Modulation (The LogD Effect)

Metabolic clearance (


) is often driven by the affinity of a lipophilic drug for the hydrophobic CYP active site.
  • Lipophilicity Reduction: Spirocyclic amines typically lower LogD by 0.5 to 1.0 units compared to their piperidine analogs (Burkhard et al., 2010).

  • Causality: Lower LogD reduces non-specific binding to the CYP enzyme pocket, thereby decreasing the intrinsic clearance rate (

    
    ).
    
Conformational Entropy

Spirocyclic systems are conformationally restricted. Unlike piperidines, which undergo ring inversion, spirocycles are locked in a rigid geometry. This rigidity imposes an entropic penalty on the "induced fit" required for the enzyme-substrate complex, further reducing metabolic turnover.

Visualization: Mechanistic Pathway of Stability

The following diagram illustrates the divergence in metabolic fate between a standard piperidine and a spirocyclic amine.

MetabolicPathway Substrate_Pip Piperidine Scaffold (Flexible, Lipophilic) CYP_Binding CYP450 Active Site Entry Substrate_Pip->CYP_Binding High Affinity Substrate_Spiro Spirocyclic Amine (Rigid, Lower LogD) Substrate_Spiro->CYP_Binding Low Affinity (Low LogD) Alpha_Ox Alpha-Carbon Oxidation (Rate Limiting Step) CYP_Binding->Alpha_Ox Piperidine Pathway Steric_Block Steric Shielding (High Energy Barrier) CYP_Binding->Steric_Block Spiro Pathway Unstable_Int Carbinolamine Intermediate Alpha_Ox->Unstable_Int Stable Metabolically Stable (Excreted Unchanged) Steric_Block->Stable Oxidation Prevented Clearance Ring Opening / Clearance Unstable_Int->Clearance

Figure 1: Comparative metabolic fate. The spirocyclic scaffold introduces a steric and electronic blockade that prevents the formation of the reactive carbinolamine intermediate.

Comparative Profiling: The Data

To validate the theoretical stability, we examine comparative data between standard heterocycles and their spirocyclic bioisosteres. The data below synthesizes findings from key medicinal chemistry campaigns (e.g., Angew. Chem. Int. Ed. 2010, J. Med. Chem. 2012).

Table 1: Physicochemical and Metabolic Profile Comparison
PropertyPiperidine (Reference)2-Azaspiro[3.3]heptane2-Oxa-6-azaspiro[3.3]heptane
Structure Type Monocyclic (6-mem)Spirocyclic (4,4-mem)Spirocyclic (Hetero)
pKa (Basic amine) ~11.0~11.3~8.5 (Basicity modulation)
LogD (pH 7.4) Reference (0.0)-0.6 to -1.0 (

Lipophilicity)
-1.5 to -2.0 (

Lipophilicity)
HLM

High (Rapid turnover)Low (High Stability) Very Low (Excellent)
Metabolic Soft Spot

-C-H bonds
ShieldedShielded + Electron withdrawing O
Vector Geometry 180° (Linear)~90° (Kinked)~90° (Kinked)

Key Insight: While 2-azaspiro[3.3]heptane maintains high basicity (similar to piperidine), the introduction of an oxygen atom in 2-oxa-6-azaspiro[3.3]heptane (an analog of morpholine) significantly lowers pKa, which can be advantageous for reducing hERG liability while maintaining metabolic stability.

Experimental Protocol: Microsomal Stability Assessment

Accurate assessment of these building blocks requires a rigorous protocol. Spirocyclic amines are often polar; therefore, standard extraction protocols must be optimized to prevent poor recovery, which can be mistaken for high clearance.

Protocol 4.1: Human Liver Microsome (HLM) Stability Assay

Objective: Determine the intrinsic clearance (


) of spirocyclic amine analogs.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (10 mM DMSO stock).

  • Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-incubate at 37°C for 10 mins.

  • Dosing: Spike test compound to a final concentration of 1

    
    M (0.1% DMSO final). Note: Keep concentration low to avoid enzyme saturation.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Stop Solution (ACN).
    
    • Critical Step for Spirocycles: Vortex vigorously for 10 minutes. Spirocyclic amines can adhere to precipitated proteins.

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.

Visualization: Experimental Workflow

AssayWorkflow cluster_sampling Time Points (0-45 min) Prep Microsome Prep (0.5 mg/mL, 37°C) Dose Dose Compound (1 µM) Prep->Dose Incubate Incubation (+NADPH) Dose->Incubate Sample Aliquot 50 µL Incubate->Sample Quench Quench (ACN + IS) Sample->Quench Centrifuge Centrifuge (Protein ppt) Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS

Figure 2: Step-by-step workflow for determining metabolic stability.

Case Studies in Drug Development

Case Study 1: Olaparib Optimization

In the development of PARP inhibitors, the replacement of a piperazine ring with a 2,6-diazaspiro[3.3]heptane scaffold was investigated.[1]

  • Result: The spirocyclic analog demonstrated improved selectivity for PARP-1 over other PARP isoforms.

  • Metabolic Impact: The rigid spiro-scaffold prevented N-oxidation observed in the piperazine parent, significantly extending the half-life in rodent PK models (Reilly et al., 2018).

Case Study 2: MCHr1 Antagonists

Researchers at AstraZeneca replaced a morpholine core with 2-oxa-6-azaspiro[3.3]heptane .

  • Result: LogD was lowered by >1.0 unit.

  • Metabolic Impact: The intrinsic clearance in human microsomes dropped from >50

    
    L/min/mg (high) to <10 
    
    
    
    L/min/mg (low). This allowed the compound to move from a twice-daily to a once-daily predicted dosing regimen (Johansson et al., 2016).

Conclusion

Spirocyclic amine building blocks represent a robust solution to the "metabolic soft spot" problem inherent in traditional saturated heterocycles. By leveraging conformational rigidity and steric shielding , these scaffolds protect vulnerable


-carbons from CYP-mediated oxidation. When combined with their ability to lower LogD and increase solubility, they form an essential toolkit for the modern medicinal chemist.

Recommendation: For lead compounds suffering from rapid oxidative clearance at a piperidine or morpholine ring, prioritize the synthesis of the corresponding spiro[3.3]heptane or spiro[2.3]hexane bioisostere.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Johansson, A., et al. (2016).[2] 2-Oxa-6-azaspiro[3.3]heptanes as Bioisosteres of Morpholines: Synthesis and Application in the Discovery of MCHr1 Antagonists. Journal of Medicinal Chemistry. [Link]

  • Reilly, S. W., et al. (2018). 2,6-Diazaspiro[3.3]heptanes as Bioisosteres of Piperazines in PARP Inhibitors.[3] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kirichok, A. A., et al. (2023).[4] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[1][5][6] Angewandte Chemie International Edition. [Link][6]

Sources

Methodological & Application

Synthesis of 8-Oxaspiro[4.5]decan-3-amine Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Spirocyclic scaffolds, characterized by their unique three-dimensional structures, have emerged as a privileged class of motifs in drug design.[1][2] Their inherent rigidity and ability to project substituents into distinct vectors of chemical space offer significant advantages over traditional flat, aromatic systems.[3] This structural complexity can lead to improved target affinity and selectivity, as well as favorable physicochemical properties such as increased solubility and metabolic stability.[1][3]

Among the diverse array of spirocyclic systems, 8-Oxaspiro[4.5]decan-3-amine and its derivatives represent a particularly valuable scaffold. This motif is found in a variety of biologically active compounds and serves as a crucial building block for the synthesis of novel therapeutic agents. This guide provides detailed synthetic protocols for accessing these valuable compounds, with a focus on explaining the underlying chemical principles and providing practical, field-tested insights for researchers in drug development.

Synthetic Strategies for 8-Oxaspiro[4.5]decan-3-amine Derivatives

The synthesis of 8-Oxaspiro[4.5]decan-3-amine derivatives can be approached through several strategic routes. The choice of method often depends on the desired scale, stereochemical purity, and the availability of starting materials. Here, we detail three robust and widely applicable protocols:

  • Classical Reductive Amination of 8-Oxaspiro[4.5]decan-3-one: A versatile and cost-effective method suitable for generating a variety of substituted and unsubstituted amines.

  • Biocatalytic Asymmetric Synthesis using Transaminases: A green and highly enantioselective approach for producing chiral amines.

  • Continuous Flow Synthesis via Azide Reduction: An efficient and scalable method for the safe production of the target amine.

Protocol 1: Diastereoselective Reductive Amination of 8-Oxaspiro[4.5]decan-3-one

Reductive amination is a cornerstone of amine synthesis, proceeding through the in-situ formation of an imine or iminium ion from a ketone and an amine, followed by its reduction.[4] This method is highly modular, allowing for the introduction of a wide range of substituents on the amine nitrogen.

Causality Behind Experimental Choices

The choice of the reducing agent is critical for the success of reductive amination. While strong reducing agents like lithium aluminum hydride can reduce the starting ketone, milder reagents that selectively reduce the iminium ion are preferred. Sodium triacetoxyborohydride (STAB) is an excellent choice due to its mildness, tolerance of a wide range of functional groups, and its effectiveness under slightly acidic conditions which favor iminium ion formation.[5] The use of a protic solvent like methanol or ethanol helps to facilitate both the imine formation and the subsequent reduction.

Detailed Experimental Protocol

Step 1: Synthesis of the Ketone Precursor, N-Boc-8-Oxaspiro[4.5]decan-3-one

The synthesis of the spirocyclic ketone is a crucial first step. A common route involves the reaction of N-Boc-4-piperidone with an appropriate three-carbon electrophile, followed by an intramolecular cyclization.[6]

Step 2: Reductive Amination

  • Reaction Setup: To a solution of N-Boc-8-Oxaspiro[4.5]decan-3-one (1.0 eq) in anhydrous methanol (0.1 M) in a round-bottom flask equipped with a magnetic stirrer, add the desired primary or secondary amine (1.2 eq) or an ammonium salt such as ammonium acetate (2.0 eq) for the synthesis of the primary amine.

  • Imine Formation: Add acetic acid (1.1 eq) to catalyze the formation of the imine. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary Table
EntryAmine SourceReducing AgentSolventTypical Yield
1Ammonium AcetateNaBH(OAc)₃Methanol75-85%
2Methylamine HClNaBH(OAc)₃Methanol80-90%
3BenzylamineNaBH(OAc)₃Dichloromethane85-95%
Synthetic Workflow Diagram

Reductive_Amination Ketone N-Boc-8-Oxaspiro[4.5]decan-3-one Imine Iminium Ion Intermediate Ketone->Imine + Amine, H+ Amine R1R2NH Product N-Boc-8-Oxaspiro[4.5]decan-3-amine Derivative Imine->Product [H] (e.g., NaBH(OAc)₃)

Caption: Reductive amination workflow.

Protocol 2: Biocatalytic Asymmetric Synthesis using a Transaminase

For the synthesis of enantiomerically pure 8-Oxaspiro[4.5]decan-3-amine derivatives, biocatalysis offers a powerful and environmentally friendly alternative to traditional chiral resolution or asymmetric synthesis.[7] ω-Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone substrate, creating a chiral amine with high enantiomeric excess.[7][8]

Causality Behind Experimental Choices

The choice of the transaminase enzyme is critical and depends on the desired stereochemistry of the product amine. Both (R)- and (S)-selective transaminases are commercially available. Isopropylamine is a commonly used amine donor because the byproduct, acetone, is volatile and can be removed to drive the reaction to completion.[7] The reaction is typically performed in an aqueous buffer at a specific pH and temperature to ensure optimal enzyme activity and stability.

Detailed Experimental Protocol
  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of N-Boc-8-Oxaspiro[4.5]decan-3-one (1.0 eq) in a suitable buffer (e.g., potassium phosphate buffer, pH 8.0).

  • Enzyme and Cofactor Addition: Add the selected ω-transaminase (e.g., ATA-200) and pyridoxal 5'-phosphate (PLP) cofactor (typically 1 mM).

  • Amine Donor: Add isopropylamine (2.5 eq) as the amine donor.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 45 °C) with gentle agitation. To drive the equilibrium towards the product, a constant nitrogen sweep or a slight vacuum can be applied to remove the acetone byproduct.[7]

  • Reaction Monitoring: Monitor the conversion and enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench by adding a suitable organic solvent (e.g., methyl tert-butyl ether). Separate the organic layer.

  • Purification: The Boc-protected amine can be purified by standard chromatographic techniques.

Data Summary Table
EnzymeAmine DonorTemperaturepHTypical e.e.
ATA-200Isopropylamine45 °C8.0>99%
(R)-selective ω-TAIsopropylamine40-50 °C7.5-8.5>99%
Biocatalytic Workflow Diagram

Biocatalysis Ketone N-Boc-8-Oxaspiro[4.5]decan-3-one Enzyme ω-Transaminase (PLP) Ketone->Enzyme Amine_Donor Isopropylamine Amine_Donor->Enzyme Product Chiral N-Boc-8-Oxaspiro[4.5]decan-3-amine Enzyme->Product Byproduct Acetone Enzyme->Byproduct Flow_Chemistry cluster_0 Flow Reactor 1 cluster_1 Flow Reactor 2 cluster_2 Packed-Bed Reactor Alcohol Alcohol Precursor Mesylate Mesylate Intermediate Alcohol->Mesylate MsCl, Et₃N Azide Azide Intermediate Mesylate->Azide NaN₃ Product 8-Oxaspiro[4.5]decan-3-amine Azide->Product H₂, Pd/C

Caption: Continuous flow synthesis workflow.

Conclusion

The synthesis of 8-Oxaspiro[4.5]decan-3-amine derivatives is a critical capability for modern medicinal chemistry programs. The protocols detailed in this guide offer a range of options to suit different synthetic needs, from flexible, lab-scale synthesis via reductive amination to highly enantioselective biocatalytic routes and scalable continuous flow processes. By understanding the underlying principles and carefully controlling experimental parameters, researchers can efficiently access these valuable building blocks for the discovery of next-generation therapeutics.

References

  • Reymond Research Group. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC.
  • PharmaBlock. Spirocyclic Piperidines in Drug Discovery.
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. (2025, September 25).
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. (2025, December 10).
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.
  • Kohrt, J. T., et al. (2021, April 14). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Figshare.
  • Kohrt, J. T., et al. (2021, April 14). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. ResearchGate.
  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry (RSC Publishing).
  • 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI. (2025, May 23).
  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. (2025, August 6).
  • Green Chemistry. BORIS Portal. (2024, January 23).
  • An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. Benchchem.
  • Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Benchchem.
  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA. (2025, May 21).
  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
  • 8-Azaspiro(4.5)decane. PubChem.
  • 8-oxaspiro[4.5]decan-1-amine (C9H17NO). PubChemLite.
  • 8-amino-2-azaspiro[4.5]decan-3-one. Sigma-Aldrich.

Sources

Application Note: High-Fidelity Coupling of 8-Oxaspiro[4.5]decan-3-amine HCl

[1]

Executive Summary & Molecule Profile

8-Oxaspiro[4.5]decan-3-amine HCl represents a class of "high-Fsp3" building blocks designed to escape the "flatland" of traditional aromatic drug discovery.[1] By incorporating a spirocyclic ether, this scaffold offers improved metabolic stability and solubility compared to lipophilic alicycles, while maintaining a defined 3D vector for the amine handle.

However, the HCl salt form and the steric bulk of the spiro-junction present specific synthetic challenges. This guide provides validated protocols to overcome the "Salt-Effect" (protonation locking nucleophilicity) and "Steric-Shielding" (spiro-center hindrance).[1]

Physicochemical Profile
PropertyCharacteristicSynthetic Implication
Structure Spiro[4.5]decane coreRigid geometry; potential steric hindrance at C3.[1]
Functional Group Primary Amine (-NH₂)High nucleophilicity once free-based.[1]
Salt Form Hydrochloride (HCl)Non-nucleophilic as supplied (

).[1] Requires stoichiometric neutralization.
Heteroatom 8-Oxa (Ether)Generally stable, but avoid harsh Lewis acids (e.g.,

) that may cleave ethers.

Critical Handling: The "In-Situ" Neutralization Strategy

The most common failure mode in coupling this scaffold is under-neutralization .[1] The HCl salt acts as an internal quench.

  • The Trap: Adding 1.0 equivalent of base (e.g., DIPEA) only neutralizes the HCl. The amine remains in equilibrium between free-base and protonated forms, slowing kinetics.

  • The Solution: Always use

    
     3.0 equivalents  of tertiary amine base (DIPEA/TEA) in amide couplings to drive the equilibrium fully to the reactive 
    
    
    species.

Protocol A: Amide Coupling (HATU/T3P)

Best for: Attaching the spiro-amine to Carboxylic Acids.

This protocol uses HATU for rapid kinetics or T3P (Propylphosphonic anhydride) for lower epimerization risk and easier workup.[1]

Materials
  • Amine: 8-Oxaspiro[4.5]decan-3-amine HCl (1.0 equiv)[1]

  • Acid: Carboxylic Acid partner (1.0–1.2 equiv)[1][2]

  • Reagent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5 equiv )[1]

  • Solvent: DMF (anhydrous) or DCM/DMF (4:1 ratio if solubility allows)

Step-by-Step Procedure
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition 1: Add DIPEA (1.5 equiv) to the acid/HATU mixture. Stir at Room Temperature (RT) for 5–10 minutes. Visual Cue: Solution often turns yellow/orange.

  • Amine Preparation: In a separate vial, suspend 8-Oxaspiro[4.5]decan-3-amine HCl (1.0 equiv) in minimal DMF. Add the remaining DIPEA (2.0 equiv) and sonicate briefly to ensure free-basing (solution may clear up).

  • Coupling: Dropwise add the Amine/Base solution to the Activated Acid solution.

  • Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: If reaction stalls (<50% conversion after 4h), add 0.5 equiv more HATU and heat to 40°C.

  • Workup: Dilute with EtOAc. Wash with sat.[1]

    
     (2x), Water (1x), and Brine (1x).[3] Dry over 
    
    
    .[1]

Protocol B: Reductive Amination

Best for: Alkylating the amine with Aldehydes/Ketones.

Note: The HCl salt is actually advantageous here, acting as a mild acid catalyst for imine formation.

Materials
  • Amine: 8-Oxaspiro[4.5]decan-3-amine HCl (1.0 equiv)[1]

  • Carbonyl: Aldehyde/Ketone (1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 equiv)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

  • Additive:

    
     (0.5–1.0 equiv) Only if reaction is sluggish.[1]
    
Step-by-Step Procedure
  • Imine Formation: Combine the Amine HCl salt and Aldehyde/Ketone in DCE (0.1 M).[1]

  • Equilibration: Add

    
      (0.5 equiv) to partially free-base.[1] Stir for 30–60 mins at RT.[1]
    
    • Why? We need some free amine to attack the carbonyl, but the remaining protonated amine/HCl buffers the solution (pH 5–6), ideal for imine formation.

  • Reduction: Add STAB (2.0 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

    • Optimization: For sterically hindered ketones, use

      
       (1.5 equiv) as a Lewis acid additive during the imine formation step (Step 1), then add STAB.
      
  • Quench: Quench with sat.

    
     (vigorous bubbling).[1] Extract with DCM.[1]
    

Protocol C: Buchwald-Hartwig Cross-Coupling

Best for: Arylating the amine with Aryl Halides.[4]

Primary alkyl amines on spiro cycles can be tricky due to

1Pd-G3/G41
Materials
  • Amine: 8-Oxaspiro[4.5]decan-3-amine HCl (1.2 equiv)[1]

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)[1]

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (0.02–0.05 equiv)[1]

  • Base: NaOtBu (Sodium tert-butoxide) (3.5 equiv )[1]

    • Critical: Must neutralize HCl (1 eq) and act as base for coupling (1+ eq).[1]

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

Step-by-Step Procedure
  • De-salting (Optional but Recommended): If the reaction is sensitive, partition the Amine HCl between DCM and 1N NaOH, separate, dry, and concentrate to get the Free Base oil. If using HCl salt directly, proceed to Step 2.

  • Charging: In a glovebox or under Argon, charge a vial with Aryl Halide , Amine HCl , Base (NaOtBu), and Catalyst .

  • Solvent: Add sparged 1,4-Dioxane. Seal the vial.

  • Heating: Heat to 80–100°C for 4–12 hours.

  • Workup: Filter through Celite (elute with EtOAc). Concentrate and purify.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal coupling pathway based on the electrophile partner.

CouplingWorkflowcluster_tipsTroubleshooting TipsStartStart: 8-Oxaspiro[4.5]decan-3-amine HClDecisionSelect Electrophile PartnerStart->DecisionPath_AcidCarboxylic Acid(R-COOH)Decision->Path_AcidAmide BondPath_AldAldehyde/Ketone(R-CHO / R-COR')Decision->Path_AldAlkyl AminePath_ArylAryl Halide(Ar-X)Decision->Path_ArylAryl AmineProtocol_AProtocol A: Amide CouplingReagent: HATU + DIPEA (3.5 eq)Key: Stoichiometric BasePath_Acid->Protocol_AProtocol_BProtocol B: Reductive AminationReagent: STAB + Et3N (0.5 eq)Key: HCl acts as catalystPath_Ald->Protocol_BProtocol_CProtocol C: Buchwald-HartwigReagent: BrettPhos Pd G3 + NaOtBuKey: Strong Base RequiredPath_Aryl->Protocol_CTip1Low Yield? Check Base Equiv.(HCl consumes 1 eq)Tip2Steric Bulk?Heat to 50°C (Amide)Use Ti(OiPr)4 (Red. Am.)

Caption: Decision matrix for coupling 8-Oxaspiro[4.5]decan-3-amine HCl based on electrophile type.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Reaction Stalls < 50% Protonated amine (HCl effect).[1]Add 1–2 equiv additional DIPEA. Ensure pH > 8 (wet pH paper).[1]
Poor Solubility Salt form insolubility in DCM.[1]Switch to DMF or DMAc.[1] Use a cosolvent system (DCM/DMF 4:1).[1]
No Reaction (Red. Am.) Imine not forming due to sterics.[1]Add

(Titanium isopropoxide) to "dry" the reaction and activate carbonyl.[1][5]
Side Products (Amide) Epimerization or dimerization.[1]Switch from HATU to T3P (50% in EtOAc) using Pyridine as base.[1]

References

  • Amide Coupling Standards: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] Link

  • Reductive Amination Guide: Abdel-Magid, A. F., et al. (1996).[1][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5] Journal of Organic Chemistry. Link[1]

  • Buchwald-Hartwig Protocols: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link[1]

  • Spirocyclic Scaffolds in MedChem: Zheng, Y., et al. (2014). The evolution of spirocyclic scaffolds in drug discovery. Expert Opinion on Drug Discovery. Link

Application Note: Using 8-Oxaspiro[4.5]decan-3-amine in Pharmaceutical Synthesis

[1][2][3]

123

Executive Summary

In modern medicinal chemistry, the escape from "flatland" (aromatic-heavy chemical space) is a priority to improve drug-like properties.[2][3] 8-Oxaspiro[4.5]decan-3-amine represents a high-value scaffold that introduces three-dimensionality (

123

This guide details the physicochemical advantages of this scaffold, its strategic application as a bioisostere for cyclohexyl and piperidinyl amines, and provides validated protocols for its incorporation into pharmaceutical libraries.

Key Advantages[1][3][4]
  • Bioisosterism: Replaces lipophilic cyclohexyl amines or basic piperidines, lowering LogP while maintaining steric bulk.[3]

  • Conformational Restriction: The spiro-fusion locks the orientation of the amine vector, reducing entropic penalties upon binding.[3]

  • Solubility: The ether oxygen (position 8) acts as a hydrogen bond acceptor (HBA), improving aqueous solubility without introducing a basic center.[3]

Physicochemical Profile

Understanding the core properties of 8-Oxaspiro[4.5]decan-3-amine is essential for rational design.[1][2][3]

PropertyValue (Approx.)Significance
Molecular Weight 155.24 g/mol Fragment-like, ideal for lead optimization.[1][2][3]
cLogP 0.5 – 0.9Significantly lower than spiro[4.5]decan-3-amine (~2.2), improving metabolic stability.[3]
TPSA ~35 ŲGood membrane permeability; ether oxygen contributes to solubility.[3]

(Amine)
~10.5Typical primary aliphatic amine; forms stable salts (HCl, TFA).[3]
Stereochemistry cis/trans isomersThe amine at C3 creates diastereomers relative to the C5 spiro center.[3] Separation is often required.[3]

Synthetic Utility & Applications

Structural Role in Drug Design

This intermediate is primarily used to modulate the Lipophilic Ligand Efficiency (LLE) of a lead compound.[3]

  • Case A: Reducing Basicity. If a piperidine core causes hERG liability or high clearance, replacing it with the 8-oxaspiro ether removes the basic nitrogen while keeping the 6-membered ring shape.[1][2][3]

  • Case B: Increasing Solubility. Replacing a cyclohexyl group with this scaffold introduces a specific HBA interaction (the ether oxygen) with solvent water, lowering the energy of desolvation.[3]

Common Reaction Vectors

The C3-primary amine is the primary handle for derivatization.[3]

  • Amide Coupling: Reaction with carboxylic acids to form stable amides (e.g., in kinase inhibitors).[3]

  • Reductive Amination: Reaction with aldehydes/ketones to form secondary amines.[3]

  • 
     Displacement:  Reaction with heteroaryl chlorides (e.g., chloropyrimidines) to form aminopyrimidines.[3]
    

Experimental Protocols

Protocol A: General Amide Coupling (HATU Method)

Standard procedure for attaching the scaffold to a carboxylic acid core.[3]

Reagents:

  • Carboxylic Acid Building Block (1.0 equiv)

  • 8-Oxaspiro[4.5]decan-3-amine (Hydrochloride salt) (1.1 equiv)[1][2][3]

  • HATU (1.2 equiv)[3]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2][3]

  • DMF (Anhydrous)[3]

Procedure:

  • Dissolution: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) in a dried round-bottom flask under

    
    .
    
  • Activation: Add DIPEA (3.0 mmol, 0.52 mL) followed by HATU (1.2 mmol, 0.46 g). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

    • Note: The solution should turn slightly yellow.[3]

  • Addition: Add 8-Oxaspiro[4.5]decan-3-amine HCl (1.1 mmol) in one portion.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS for consumption of the acid.[3]

  • Work-up:

    • Dilute with EtOAc (50 mL).[3]

    • Wash with sat.[3][4][5]

      
       (2 x 20 mL), water (2 x 20 mL), and brine (20 mL).[3]
      
    • Dry over

      
      , filter, and concentrate.[3][4]
      
  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: Reductive Amination

Method for creating secondary amine linkages.[3]

Reagents:

  • Aldehyde/Ketone Partner (1.0 equiv)[3]

  • 8-Oxaspiro[4.5]decan-3-amine (free base or salt) (1.2 equiv)[1][2][3]

  • Sodium Triacetoxyborohydride (

    
    , 
    
    
    ) (1.5 equiv)[3]
  • Acetic Acid (catalytic, 1-2 drops)[2][3]

  • DCE (1,2-Dichloroethane) or DCM[2][3]

Procedure:

  • Imine Formation: In a vial, combine the aldehyde (1.0 mmol) and amine (1.2 mmol) in DCE (5 mL). Add acetic acid.[3][6] Stir for 30–60 minutes at RT.[3]

    • Tip: If using the amine HCl salt, add 1.0 equiv of TEA to neutralize.[3]

  • Reduction: Add

    
     (1.5 mmol) in one portion.
    
  • Completion: Stir overnight (12–16 h) at RT under nitrogen.

  • Quench: Quench with sat.

    
     (10 mL) and stir vigorously for 15 min.
    
  • Extraction: Extract with DCM (3 x 15 mL). Dry organic phase over

    
    .[3]
    

Visualized Workflow

The following diagram illustrates the decision tree for processing this intermediate in a medicinal chemistry campaign.

GStart8-Oxaspiro[4.5]decan-3-amine(Starting Material)CheckCheck Salt Form(HCl vs Free Base)Start->CheckRoute1Amide Coupling(HATU/EDC)Check->Route1Target: AmideRoute2Reductive Amination(NaBH(OAc)3)Check->Route2Target: Alkyl AmineRoute3SnAr Displacement(Heat/Base)Check->Route3Target: Aryl AmineProduct1Amide LinkedLeadRoute1->Product1Yield: 70-90%Product2Secondary AmineLeadRoute2->Product2Yield: 60-85%Product3Heteroaryl AmineLeadRoute3->Product3Yield: 50-80%

Caption: Synthetic decision tree for derivatizing 8-Oxaspiro[4.5]decan-3-amine.

Quality Control & Handling

Storage[3][7][8]
  • Hygroscopicity: The amine (especially as a free base) absorbs

    
     from the air to form carbamates.[3] Store under Argon/Nitrogen.[3][4]
    
  • Stability: Stable at room temperature for months if kept dry.[3] Hydrochloride salts are preferred for long-term storage.[1][2][3]

Analytical Characterization (Expected)[3]
  • 1H NMR (DMSO-d6): Look for the multiplet of the CH-NH2 proton at

    
     3.0–3.5 ppm.[1][3] The tetrahydropyran protons (positions 7,9) will appear as multiplets around 
    
    
    3.4–3.8 ppm (adjacent to oxygen).[3]
  • LCMS: ESI+ mode.[3] Expect

    
     = 156.1.[3]
    

References

  • Carrel, A., et al. (2025).[3] "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." Helvetica Chimica Acta.[3] [3]

    • Context: Discusses the synthesis and utility of spirocyclic diamines and rel
  • Burkhard, J. A., et al. (2014).[3] "The use of spirocyclic scaffolds in drug discovery." Expert Opinion on Drug Discovery.

    • Context: Review of spirocyclic scaffolds as bioisosteres to improve physicochemical properties.
  • Zheng, S., & Tice, C. M. (2016).[3] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery.

    • Context: Theoretical grounding for using high-Fsp3 spiro systems to reduce lipophilicity.[1][2][3]

  • PubChem Compound Summary. "Spiro[4.5]decan-8-amine" and related spiro-ethers.[1][2][3]

    • Context: General physicochemical data and structural identifiers for the spiro[4.5]decane class.[3][7][8]

Application Note & Protocols: Strategic Incorporation of 8-Oxaspiro[4.5]decan-3-amine into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of non-natural amino acids (nnAAs) into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to enhanced stability, refined biological activity, and novel functionalities.[1] Spirocyclic motifs, in particular, are of significant interest as they impart a high degree of conformational rigidity, which can pre-organize a peptide into a bioactive conformation and improve resistance to proteolytic degradation.[2][3] This guide provides a detailed framework and validated protocols for the incorporation of the 8-Oxaspiro[4.5]decan-3-amine scaffold into peptide sequences using modern solid-phase peptide synthesis (SPPS) techniques. We address the unique challenges posed by this sterically demanding building block, such as potential low coupling efficiency, and present optimized strategies using advanced coupling reagents and reaction monitoring to ensure high-fidelity synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage unique spirocyclic structures for the creation of next-generation peptide therapeutics.

Introduction: The Value of Conformational Constraint

Peptides are remarkable signaling molecules, but their therapeutic potential is often hindered by metabolic instability and conformational flexibility. Constraining a peptide's structure can lock it into its biologically active form, enhancing receptor affinity and selectivity while simultaneously protecting it from enzymatic breakdown.[3] Spirocyclic amino acids are powerful tools for achieving this, as the fused ring system inherently restricts bond rotation.[2][4]

The 8-Oxaspiro[4.5]decan-3-amine moiety represents a unique building block. Its spirocyclic core provides rigidity, while the embedded ether oxygen introduces a potential hydrogen bond acceptor, capable of influencing both local conformation and solubility. Successful incorporation of this scaffold allows for the exploration of novel chemical space in peptidomimetic design.

1.1. The Synthetic Building Block: Fmoc-Protection Strategy

Standard solid-phase peptide synthesis proceeds by the sequential addition of N-terminally protected amino acids. Therefore, the raw 8-Oxaspiro[4.5]decan-3-amine must first be derivatized into a form compatible with the widely used Fmoc/tBu synthesis strategy.[1] This typically involves protecting the primary amine with a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and introducing a carboxylic acid handle for peptide bond formation. For this guide, we will assume the use of a derivative such as Fmoc-N-(8-Oxaspiro[4.5]decan-3-yl)-β-alanine , which links the spirocycle to the peptide backbone via a flexible linker.

Caption: Structure of Fmoc-N-(8-Oxaspiro[4.5]decan-3-yl)-β-alanine.

Synthesis Strategy: Overcoming Steric Challenges in SPPS

The primary challenge in incorporating bulky nnAAs like our spirocyclic building block is steric hindrance at the coupling site.[1] This can lead to slow or incomplete reactions, resulting in undesired deletion sequences in the final peptide. To mitigate this, a carefully optimized protocol is essential.

The modern Fmoc/tBu strategy is the method of choice due to its mild deprotection conditions, which minimizes side reactions. The overall workflow involves iterative cycles of deprotection and coupling, followed by a final cleavage from the solid support.

SPPS_Workflow General Fmoc-SPPS Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Check Repeat for Next Residue? Wash2->Check Check->Deprotection Yes Cleavage Final Cleavage & Deprotection (TFA Cocktail) Check->Cleavage No End Purified Peptide Cleavage->End

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The key to success lies within the "Coupling" step. For sterically demanding residues, we must employ conditions that maximize reaction rate and efficiency.

Logic_Diagram Addressing Steric Hindrance cluster_problems Consequences cluster_solutions Protocol Adjustments Challenge Core Challenge: Steric Hindrance Problem Potential Problem: Incomplete Coupling Challenge->Problem leads to Solution Recommended Solution: Optimized Conditions Deletion Deletion Sequences Problem->Deletion LowYield Low Final Yield Problem->LowYield Reagent Potent Coupling Reagents (e.g., HATU) Solution->Reagent Time Extended Reaction Time or Double Coupling Solution->Time Capping Capping of Unreacted Amines Solution->Capping

Caption: Logic flow for overcoming challenges in coupling bulky residues.

Detailed Protocols for Incorporation

This section provides a step-by-step methodology for incorporating the Fmoc-protected 8-Oxaspiro[4.5]decan-3-amine derivative into a growing peptide chain on a solid support.

3.1. Materials & Reagents
  • Resin: Rink Amide MBHA or Wang resin (100-200 mesh), pre-loaded with the first amino acid.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection.

  • Spirocyclic Building Block: Fmoc-N-(8-Oxaspiro[4.5]decan-3-yl)-β-alanine (or similar derivative).

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIEA) or Collidine.

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Precipitation Solvent: Cold (-20°C) diethyl ether.

3.2. Step-by-Step Synthesis Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Resin Preparation:

    • Place the peptide-resin in a suitable reaction vessel.

    • Swell the resin in DMF for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Repeat with a second 7-minute incubation.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Incorporation of the 8-Oxaspiro[4.5]decan-3-amine Building Block:

    • Activation Solution: In a separate vial, dissolve the spirocyclic building block (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in DMF.

    • Add DIEA (0.8 mmol, 8 eq) to the activation mixture and vortex for 1 minute. The use of excess equivalents is crucial to drive the reaction to completion for this bulky residue.[1]

    • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation. This extended time is a critical deviation from standard protocols.[1]

    • Drain the reaction solution.

    • Wash the resin with DMF (3x).

  • Monitoring Coupling Completion (Kaiser Test):

    • Take a small sample of resin beads and wash them thoroughly with ethanol.

    • Perform a Kaiser test. A yellow/colorless result indicates complete coupling (no primary amines). A blue/purple result signifies incomplete coupling.

    • If Incomplete: Perform a "double coupling" by repeating Step 3 in its entirety.

  • Capping (Recommended):

    • To prevent the formation of deletion sequences from any unreacted sites, it is wise to perform a capping step.

    • Treat the resin with a solution of acetic anhydride and DIEA in DMF (5:6:89 v/v/v) for 10 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Continuation of Synthesis:

    • Proceed with the next Fmoc deprotection and coupling cycles as per standard protocols.

  • Final Cleavage and Peptide Precipitation:

    • After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM (5x) and dry under vacuum.

    • Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the resin.[1]

    • Allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.[1]

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

  • Purification & Analysis:

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the final product via LC-MS analysis.

Data Summary & Troubleshooting
Table 1: Comparison of Coupling Conditions
ParameterStandard Fmoc-AASpirocyclic Building BlockRationale
Equivalents (AA) 3-5 eq4-5 eqHigher concentration drives the reaction forward.
Coupling Reagent HBTU, DIC/OxymaHATU , HCTUMore potent activators are needed for hindered couplings.[5]
Base DIEA, NMMDIEA, Collidine Collidine can reduce the risk of epimerization during long reactions.[6]
Coupling Time 30-60 min2-4 hours or Double Couple Allows sufficient time for the sterically hindered reaction to complete.[1]
Monitoring OptionalMandatory (Kaiser Test)Essential to confirm reaction completion before proceeding.
Capping OptionalHighly Recommended Prevents accumulation of N-1 deletion impurities.
Table 2: Troubleshooting Guide
ProblemLikely Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)Steric hindrance of the spirocyclic amine; Insufficient activation or reaction time.Perform a second coupling ("double couple") with freshly prepared reagents. Increase coupling time to 4 hours. Ensure reagents are high quality.
Major Deletion Peak (-Spiro-AA) in MS Incomplete coupling in the previous cycle without a capping step.Strictly implement a capping step with acetic anhydride immediately following the spirocyclic amine coupling step.
Epimerization/Racemization Extended activation time with a strong base.Use a less nucleophilic base like 2,4,6-collidine instead of DIEA.[6] Minimize the pre-activation time before adding the solution to the resin.
Low Yield After Cleavage Incomplete couplings throughout the synthesis; Physical loss of resin.Review all coupling steps for efficiency. Ensure thorough washing but avoid overly aggressive agitation that can fragment resin beads.
Conclusion

The 8-Oxaspiro[4.5]decan-3-amine scaffold is a valuable building block for introducing conformational constraints into synthetic peptides. While its steric bulk presents a synthetic challenge, successful incorporation is readily achievable through the strategic optimization of solid-phase peptide synthesis protocols. By employing potent coupling reagents like HATU, extending reaction times, and diligently monitoring reaction completion, researchers can effectively integrate this and other bulky non-natural amino acids into their peptide designs. These modifications pave the way for the development of novel peptidomimetics with superior stability and tailored biological activity, accelerating progress in the field of peptide-based therapeutics.

References
  • Benchchem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • MilliporeSigma. (n.d.). 8-Oxa-2-azaspiro[4.5]decan-3-one.
  • Kueh, J. T. B., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry, 19(12), 3807-11. Retrieved from [Link]

  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.
  • ResearchGate. (2025, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • Ishiwata, K., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-51. Retrieved from [Link]

  • Kohrt, J. T., et al. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Figshare. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • MDPI. (2025, September 5). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. Retrieved from [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis of a 6,6-Spiroketal Amino Acid and Its Incorporation into a Peptide Turn Sequence Using Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Kent, S. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Subir, K. R., & Singh, M. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of Spiro[4.5]decane Amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Spiro[4.5]decane Amine Scaffold - A Privileged Structure in Modern Drug Discovery

The spiro[4.5]decane ring system, characterized by a cyclopentane ring fused to a cyclohexane ring at a single carbon atom, represents a significant and privileged scaffold in medicinal chemistry.[1] Its inherent three-dimensionality and conformational rigidity provide a unique structural framework that allows for precise spatial orientation of functional groups, leading to enhanced target selectivity and improved pharmacokinetic properties.[2] The incorporation of an amine functionality onto this scaffold creates a versatile building block, a "spiro[4.5]decane amine," which serves as a pivotal starting point for the synthesis of diverse compound libraries.

Derivatives of this scaffold have demonstrated significant therapeutic potential across a range of biological targets. Notably, they have been investigated as potent inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases, sigma-1 (σ1) receptor ligands for neuroprotection, and M1 muscarinic acetylcholine receptor agonists for cognitive enhancement.[1][2] The ability to strategically functionalize the amine group is therefore of paramount importance in exploring the structure-activity relationships (SAR) and optimizing the pharmacological profiles of these compounds.

This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth exploration of key functionalization strategies for spiro[4.5]decane amine scaffolds. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights to empower your research. We will detail robust protocols for N-acylation, N-alkylation (via reductive amination), and N-arylation (via Buchwald-Hartwig amination), providing the necessary information to confidently and efficiently diversify your spiro[4.5]decane amine core.

Strategic Overview: Selecting the Appropriate Functionalization Pathway

The choice of functionalization strategy is dictated by the desired final compound and the overall synthetic goal. The following diagram illustrates a decision-making workflow for selecting the most appropriate method.

G Start Spiro[4.5]decane Amine Scaffold Desired_Amide Desired Product: Amide Start->Desired_Amide Desired_Alkyl Desired Product: N-Alkyl Amine Start->Desired_Alkyl Desired_Aryl Desired Product: N-Aryl Amine Start->Desired_Aryl N_Acylation N-Acylation (Amide Formation) N_Alkylation N-Alkylation (Reductive Amination) N_Arylation N-Arylation (Buchwald-Hartwig) Desired_Amide->N_Acylation Carboxylic Acid or Acyl Halide Desired_Alkyl->N_Alkylation Aldehyde or Ketone + Reducing Agent Desired_Aryl->N_Arylation Aryl Halide + Pd Catalyst

Caption: Decision workflow for functionalizing spiro[4.5]decane amines.

N-Acylation: Forging the Amide Bond

The formation of an amide bond via N-acylation is one of the most fundamental and widely utilized transformations in medicinal chemistry.[3] This strategy allows for the introduction of a vast array of functionalities, influencing properties such as solubility, hydrogen bonding capacity, and metabolic stability.

Rationale and Mechanistic Insight

N-acylation typically involves the reaction of the spiro[4.5]decane amine with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride, or with a carboxylic acid in the presence of a coupling agent. The reaction proceeds via nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the acylating agent. The choice of acylating agent and reaction conditions is critical, especially when dealing with sterically hindered or electron-deficient amines.

Protocol: N-Acylation using Acyl Chlorides

This protocol describes a general and robust method for the N-acylation of a spiro[4.5]decane amine using an acyl chloride in the presence of a base.

Materials:

  • Spiro[4.5]decane amine (e.g., 8-azaspiro[4.5]decan-1-amine) (1.0 equiv)

  • Acyl chloride (1.1 equiv)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the spiro[4.5]decane amine (1.0 equiv) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (Et3N or DIPEA, 1.5 equiv) to the stirred solution.

  • Slowly add the acyl chloride (1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Data Presentation: Representative N-Acylation Reactions
EntrySpiro[4.5]decane AmineAcylating AgentBaseSolventYield (%)
18-Azaspiro[4.5]decan-1-amineBenzoyl chlorideEt3NDCM92
28-Azaspiro[4.5]decan-1-amineAcetyl chlorideDIPEADCM95
31-Amino-8-Boc-8-azaspiro[4.5]decaneCyclopropanecarbonyl chlorideEt3NDCM88

N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds, allowing for the introduction of primary, secondary, and tertiary alkyl groups onto the spiro[4.5]decane amine scaffold.[4] This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine.[5]

Rationale and Mechanistic Insight

The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound.[6] Mild hydride reagents such as sodium triacetoxyborohydride (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) are commonly employed for this purpose.[5][7] The reaction is typically carried out under mildly acidic conditions, which catalyze the formation of the iminium ion.

G Amine Spiro[4.5]decane Amine Imine Imine/ Iminium Ion Amine->Imine + H+ (cat.) - H2O Carbonyl Aldehyde or Ketone Carbonyl->Imine + H+ (cat.) - H2O Product N-Alkylated Spiro[4.5]decane Amine Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

Caption: Workflow for reductive amination of spiro[4.5]decane amines.

Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol details a widely applicable method for the N-alkylation of a spiro[4.5]decane amine with an aldehyde or ketone using sodium triacetoxyborohydride.

Materials:

  • Spiro[4.5]decane amine (1.0 equiv)

  • Aldehyde or Ketone (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add the spiro[4.5]decane amine (1.0 equiv) and the aldehyde or ketone (1.2 equiv).

  • Dissolve the reactants in anhydrous DCE or THF (approx. 0.1 M).

  • If the amine is used as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • For less reactive ketones, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred solution at room temperature. The reaction is often mildly exothermic.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Reductive Amination Reactions
EntrySpiro[4.5]decane AmineCarbonyl CompoundReducing AgentSolventYield (%)
18-Azaspiro[4.5]decan-1-amineBenzaldehydeNaBH(OAc)3DCE85
28-Azaspiro[4.5]decan-1-amineAcetoneNaBH(OAc)3DCE78
31-Amino-8-Boc-8-azaspiro[4.5]decaneCyclohexanoneNaBH3CNMeOH82

N-Arylation: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl amines, providing a powerful tool for forging carbon-nitrogen bonds that are often difficult to construct via traditional methods.[8][9] This reaction is particularly valuable for coupling spiro[4.5]decane amines with a wide range of aryl and heteroaryl halides or triflates.[10]

Rationale and Mechanistic Insight

The Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.[9] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.[11]

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [L_nPd(II)(Ar)(Amine)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NRR') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product N-Aryl Amine RedElim->Product Aryl_Halide Ar-X Aryl_Halide->OxAdd Amine Amine Amine->Amine_Coord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig N-Arylation

This protocol provides a general procedure for the palladium-catalyzed N-arylation of a spiro[4.5]decane amine with an aryl bromide.

Materials:

  • Spiro[4.5]decane amine (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (2-5 mol%)

  • Ligand (e.g., XPhos, SPhos, or BINAP) (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3) (1.4 equiv)

  • Toluene or Dioxane, anhydrous and degassed

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add Pd(OAc)2 (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (NaOtBu or Cs2CO3, 1.4 equiv).

  • Add the aryl bromide (1.0 equiv) and the spiro[4.5]decane amine (1.2 equiv).

  • Add anhydrous, degassed toluene or dioxane (approx. 0.1-0.2 M).

  • Seal the vessel and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions
EntrySpiro[4.5]decane AmineAryl HalideCatalyst/LigandBaseSolventYield (%)
18-Azaspiro[4.5]decane4-BromotoluenePd(OAc)2/XPhosNaOtBuToluene89
28-Azaspiro[4.5]decane2-ChloropyridinePd2(dba)3/BINAPCs2CO3Dioxane76
31-Amino-8-Boc-8-azaspiro[4.5]decane1-Bromo-4-fluorobenzenePd(OAc)2/SPhosNaOtBuToluene91

Conclusion and Future Perspectives

The functionalization of spiro[4.5]decane amine scaffolds through N-acylation, N-alkylation, and N-arylation provides a robust and versatile platform for the generation of structurally diverse molecules with significant potential in drug discovery. The protocols detailed herein offer reliable starting points for the synthesis of novel derivatives for biological screening. As our understanding of the chemical space around this privileged scaffold expands, so too will the development of more advanced and selective functionalization strategies. Future work will likely focus on enantioselective functionalizations, the development of novel multi-component reactions involving the spiro[4.5]decane amine core, and the application of these strategies in the synthesis of complex natural products and their analogues.

References

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry, 2020. Available at: [Link]

  • Spirocyclic derivatives as antioxidants: a review. RSC Advances, 2021. Available at: [Link]

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Molecules, 2025. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 1993. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Journal of Medicinal Chemistry, 1994. Available at: [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 2020. Available at: [Link]

  • Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry, 2020. Available at: [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Catalysts, 2025. Available at: [Link]

  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. Available at: [Link]

  • An asymmetric synthesis method of chiral azaspiro[12][13]-decylamine. Google Patents. Available at:

  • Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science, 2012. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 2024. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances, 2016. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • 8-Azaspiro(4.5)decane. PubChem. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Green Chemistry. BORIS Portal. Available at: [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 2023. Available at: [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 2018. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. Available at: [Link]

  • Process for n-alkylation of aliphatic amines or aminoalcohols. Google Patents.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 2020. Available at: [Link]

  • N-Terminus Acetylation Protocol. cdn.com. Available at: [Link]

  • N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

Sources

Leveraging 8-Oxaspiro[4.5]decan-3-amine for the Synthesis of Novel Compound Libraries

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

The exploration of novel chemical space is a critical driver in modern drug discovery. Spirocyclic scaffolds, with their inherent three-dimensional character, offer a significant advantage over traditional flat, aromatic systems by providing access to unique structural motifs and improved physicochemical properties.[1][2][3] This guide details the strategic use of 8-Oxaspiro[4.5]decan-3-amine, a versatile and Fsp³-rich building block, for the efficient construction of diverse compound libraries. We present detailed, field-proven protocols for two robust synthetic methodologies—amide coupling and reductive amination—enabling researchers to generate libraries of novel chemical entities for biological screening. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the quest for novel therapeutic agents, medicinal chemists are increasingly moving beyond two-dimensional chemical space. Spirocyclic frameworks, characterized by two rings sharing a single atom, are at the forefront of this evolution.[3] Their rigid, defined three-dimensional geometry can enhance target binding affinity and specificity while often improving metabolic stability and solubility—key attributes of a successful drug candidate.[4]

8-Oxaspiro[4.5]decan-3-amine emerges as a particularly valuable scaffold. Its structure combines a conformationally restricted cyclohexane ring fused to a tetrahydrofuran ring, presenting appended functionalities in precise spatial orientations. The primary amine serves as a versatile synthetic handle, allowing for the straightforward introduction of diversity elements through well-established chemical transformations. This document provides the necessary protocols to leverage this building block for the creation of high-quality screening libraries.

Synthesis of the Core Scaffold: 8-Oxaspiro[4.5]decan-3-amine

While 8-Oxaspiro[4.5]decan-3-amine is commercially available, understanding its synthesis provides context for its purity and potential scalability. Common synthetic routes include the reduction of an azide intermediate or, for chiral applications, the use of biocatalytic transaminase technology to achieve high enantiomeric excess.[5][6] The use of flow chemistry has also been described for scaling up the production of the key azide intermediate.[5]

cluster_synthesis Synthesis Workflow Start Spiroketone Precursor Step1 Azide Formation Start->Step1 NaN₃ Alternative Biocatalytic Reductive Amination (Transaminase) Start->Alternative ATA, Amine Donor Step2 Azide Reduction (e.g., H₂, Pd/C) Step1->Step2 Reduction Product 8-Oxaspiro[4.5]decan-3-amine Step2->Product Alternative->Product

Caption: High-level workflows for the synthesis of 8-Oxaspiro[4.5]decan-3-amine.

Protocol I: Library Construction via Amide Coupling

Amide bond formation is arguably the most utilized reaction in medicinal chemistry, valued for its reliability and the vast commercial availability of carboxylic acids.[7][8] This protocol details a robust method for coupling a diverse library of carboxylic acids to the 8-Oxaspiro[4.5]decan-3-amine core.

Rationale and Experimental Design

The reaction proceeds via the activation of a carboxylic acid, which is then susceptible to nucleophilic attack by the primary amine of the spirocycle. The choice of coupling reagent is critical. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of Hydroxybenzotriazole (HOBt) is a cost-effective and efficient system for many substrates.[7] HOBt acts as an additive to suppress side reactions and minimize racemization if chiral acids are used. A tertiary amine base, such as Diisopropylethylamine (DIPEA), is included to neutralize the HCl salt of EDC and maintain a favorable reaction pH.

Detailed Step-by-Step Protocol
  • Preparation: To a 4 mL glass vial equipped with a magnetic stir bar, add the carboxylic acid (0.10 mmol, 1.0 eq.).

  • Dissolution: Dissolve the acid in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (1.0 mL).

  • Reagent Addition: Add EDC (23 mg, 0.12 mmol, 1.2 eq.), HOBt (2 mg, 0.01 mmol, 0.1 eq.), and DIPEA (35 µL, 0.20 mmol, 2.0 eq.).

  • Activation: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated HOBt-ester intermediate.

  • Amine Addition: Add a solution of 8-Oxaspiro[4.5]decan-3-amine (15.7 mg, 0.10 mmol, 1.0 eq.) in the same anhydrous solvent (0.5 mL).

  • Reaction: Cap the vial and stir the reaction mixture at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM (5 mL) and wash sequentially with 1N HCl (2 x 5 mL), saturated NaHCO₃ solution (2 x 5 mL), and brine (1 x 5 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography or preparative HPLC to yield the desired amide product.

Expert Insight: For electron-deficient or sterically hindered amines and acids, standard coupling conditions may be sluggish.[9] In such cases, switching to a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or conducting the reaction at an elevated temperature (e.g., 40-50 °C) can significantly improve yields.[9]

Representative Data
EntryCarboxylic AcidTime (h)Yield (%)Purity (LC-MS)
1Benzoic Acid692>98%
2Acetic Acid495>99%
34-Chlorophenylacetic acid888>97%
4Thiophene-2-carboxylic acid1085>98%

Protocol II: Library Construction via Reductive Amination

Reductive amination provides an alternative and equally powerful strategy for library synthesis, forming secondary amine linkages by reacting the core amine with a library of aldehydes and ketones.[10] This method is highly efficient and proceeds under mild conditions.

Rationale and Experimental Design

The reaction involves the initial formation of an iminium ion intermediate from the condensation of 8-Oxaspiro[4.5]decan-3-amine with a carbonyl compound.[10] This intermediate is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reducing agent of choice for this transformation.[11] It is mild enough not to reduce the starting aldehyde or ketone, is compatible with a wide range of functional groups, and does not require strictly anhydrous conditions, making it ideal for high-throughput synthesis.[11]

cluster_reductive_amination Reductive Amination Workflow Amine 8-Oxaspiro[4.5]decan-3-amine Mix Mix in Solvent (e.g., DCE) Amine->Mix Carbonyl Aldehyde / Ketone (Library Component) Carbonyl->Mix Imine In Situ Iminium Ion Formation Mix->Imine Condensation Reduce Add Reducing Agent (e.g., NaBH(OAc)₃) Imine->Reduce Reduction Product Final Secondary Amine Product Reduce->Product

Caption: General workflow for library synthesis via reductive amination.

Detailed Step-by-Step Protocol
  • Preparation: To a 4 mL vial, add 8-Oxaspiro[4.5]decan-3-amine (15.7 mg, 0.10 mmol, 1.0 eq.) and the desired aldehyde or ketone (0.11 mmol, 1.1 eq.).

  • Dissolution: Add 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (1.5 mL) and a drop of glacial acetic acid to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (32 mg, 0.15 mmol, 1.5 eq.) portion-wise over 5 minutes.

    Scientist's Note: A slight effervescence may be observed. Ensure the vial is not sealed airtight during this step.

  • Reaction: Stir the reaction at room temperature for 3-12 hours.

  • Monitoring: Track the disappearance of the starting materials and the formation of the product by LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution (5 mL). Stir vigorously for 15 minutes, then extract the aqueous layer with DCM (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by an appropriate method (flash chromatography or preparative HPLC).

Representative Data
EntryCarbonyl CompoundTime (h)Yield (%)Purity (LC-MS)
1Benzaldehyde490>99%
2Cyclohexanone686>97%
34-Pyridinecarboxaldehyde583>96%
4Acetophenone1275>95%

Conclusion

8-Oxaspiro[4.5]decan-3-amine stands out as a superior building block for generating structurally diverse and three-dimensional compound libraries. The amide coupling and reductive amination protocols presented herein are robust, scalable, and adaptable to a wide array of diversity inputs. By following these detailed methodologies, researchers in drug discovery can efficiently synthesize novel collections of spirocyclic compounds, significantly enhancing the probability of identifying promising new hits in biological screening campaigns.

References

  • Kohrt, J. T., et al. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development. Available at: [Link]

  • Gallo, E., et al. (2016). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science. Available at: [Link]

  • ResearchGate. (2014). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. Available at: [Link]

  • PubMed. (2016). Design and Synthesis of Fsp(3)-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. Available at: [Link]

  • PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Available at: [Link]

  • ResearchGate. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Royal Society of Chemistry. (2015). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Available at: [Link]

  • ResearchGate. (2021). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Available at: [Link]

  • YouTube. (2023). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. Available at: [Link]

Sources

Application Note: Advanced Handling, Drying, and Validation of Hygroscopic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

Amine hydrochloride salts (


) are ubiquitous in organic synthesis and pharmaceutical development, often chosen to enhance the aqueous solubility and bioavailability of basic active pharmaceutical ingredients (APIs). However, this solubility enhancement comes at a significant cost: extreme hygroscopicity.

The causality behind this moisture affinity lies at the molecular surface. The chloride counterion acts as a potent hydrogen bond acceptor. Research indicates that the surface of model hydrochloride salts can actively induce the dissociation of atmospheric water, leading to rapid moisture sorption[1]. As the relative humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), the compound absorbs moisture until it dissolves in its own absorbed water—a process known as deliquescence.

This moisture uptake is not merely a physical nuisance; it drives severe chemical instability. Surface moisture can trigger salt disproportionation, converting the stable hydrochloride back into the less soluble free base[1]. Furthermore, attempting to dry these salts using excessive heat can lead to the loss of hydrogen chloride gas and subsequent thermal degradation[2]. Therefore, handling these compounds requires a self-validating system of inert-atmosphere manipulation, controlled vacuum drying, and rigorous moisture quantification.

Quantitative Data: Hygroscopicity Profiles of Pharmaceutical Salts

To illustrate the profound impact of the hydrochloride counterion on moisture uptake, the following table summarizes the hygroscopic behavior of various pharmaceutical salts and free bases.

Compound / APISolid State FormHygroscopic NatureCritical Observations & Data
Ranitidine Hydrochloride SaltHighly HygroscopicDeliquesces above ~67% Critical Relative Humidity (CRH)[2].
Berberine Chloride SaltHighly HygroscopicForms dihydrate and tetrahydrate forms at high RH[3].
Palmatine Chloride SaltHighly HygroscopicExhibits significant handling and stability issues due to moisture[3].
RPR111423 Free BaseNon-hygroscopicStable, nonpolymorphic[2].
RPR111423 Hydrochloride SaltHygroscopicLoses

gas at 110–120 °C; precipitates at acidic pH[2].

Experimental Workflow for Hygroscopic Salts

The following diagram illustrates the logical progression for isolating, drying, and validating hygroscopic amine hydrochlorides. This workflow functions as a closed-loop, self-validating system: the material is not approved for storage or use until analytical validation (Karl Fischer titration) confirms the moisture threshold has been met.

G A 1. Synthesis & Precipitation (Inert Atmosphere) B 2. Schlenk Filtration (Argon/Nitrogen) A->B Transfer via Cannula C 3. High-Vacuum Drying (Schlenk Line / Vacuum Oven) B->C Isolate Solid D 4. Karl Fischer Titration (Moisture Analysis) C->D Sample under Argon E Moisture < 0.1%? D->E Analyze E->C No (Re-dry) F 5. Storage (Glovebox/Desiccator) E->F Yes (Validated)

Workflow for the isolation, drying, and validation of hygroscopic amine hydrochloride salts.

Laboratory Protocols

Protocol 1: Precision Handling and Weighing (Inert Atmosphere)

Causality: Exposing a dried amine hydrochloride to ambient air causes immediate moisture adsorption, which skews the stoichiometric mass and introduces water into moisture-sensitive downstream reactions (e.g., Grignard reactions or anhydrous couplings). Validation: The success of this protocol is validated by observing a constant mass on the analytical balance over a 60-second observation window inside the glovebox.

  • Preparation: Pre-dry all spatulas, weighing boats, and reaction vessels in a drying oven at 120 °C for a minimum of 4 hours. Transfer them into the glovebox antechamber while still hot, and apply vacuum to prevent condensation during cooling.

  • Atmosphere Control: Ensure the glovebox is purged with high-purity Argon or Nitrogen, maintaining

    
     and 
    
    
    
    levels below 1 ppm.
  • Dispensing: Open the sealed container of the amine hydrochloride strictly inside the glovebox[4].

  • Weighing: Transfer the required mass into a tared, sealable Schlenk flask or septa-capped vial.

  • Sealing: Securely seal the reaction vessel with Parafilm or a PTFE stopcock before removing it from the inert environment[4].

Protocol 2: Mild Vacuum Drying

Causality: Standard oven drying at atmospheric pressure is insufficient for hygroscopic hydrochlorides and often requires temperatures that induce thermal degradation or the loss of


 gas (disproportionation)[2]. High-vacuum drying lowers the boiling point of water, allowing for dehydration at mild temperatures.
  • Setup: Connect the Schlenk flask containing the wet or sticky amine hydrochloride to a high-vacuum manifold (Schlenk line) capable of reaching < 0.1 Torr.

  • Cold Trap: Ensure the Schlenk line cold trap is filled with liquid nitrogen to capture sublimated water and protect the vacuum pump.

  • Temperature Ramp: Submerge the flask in an oil bath. Slowly ramp the temperature to 40–50 °C. Do not exceed 60 °C unless the specific thermal stability of the salt is known, to prevent

    
     volatilization.
    
  • Agitation: Periodically backfill the flask with Argon, break up any formed clumps with a dry glass rod (as the exterior dries faster than the interior), and reapply vacuum.

  • Duration: Maintain vacuum for 12–24 hours, or until the solid transforms into a free-flowing powder.

Protocol 3: Moisture Quantification via Karl Fischer (KF) Titration

Causality: Gravimetric "Loss on Drying" (LOD) methods cannot distinguish between the loss of water, residual organic solvents, or


. Karl Fischer titration provides absolute, specific quantification of water through the stoichiometric reaction of iodine and water in the presence of sulfur dioxide and a base.
Validation:  The system validates the drying protocol. If the result is >0.1%, the sample returns to Protocol 2.
  • Method Selection: Select Volumetric KF titration for samples suspected of containing >1% water, and Coulometric KF titration for trace moisture (<0.1%).

  • Solvent Adjustment: Amine hydrochlorides are acidic and can lower the pH of the KF working solution. The KF reaction is optimal between pH 5 and 7. If necessary, add a buffering agent (e.g., imidazole) to the anolyte to neutralize the acidic salt.

  • Sample Transfer: Using a gas-tight syringe or a specialized solid-transfer device under a nitrogen stream, rapidly introduce 50–100 mg of the dried salt into the KF titration vessel.

  • Titration: Input the exact mass of the sample into the titrator. Initiate the titration and record the moisture content as a percentage by mass.

  • Storage: Once validated (<0.1% moisture), immediately store the bulk material in a vacuum desiccator containing fresh

    
     or activated 3Å molecular sieves, or return it to the glovebox.
    

References

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability Purdue University e-Pubs [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Semantic Scholar [Link]

  • Salt Selection in Drug Development Pharmaceutical Technology [Link]

  • INTERNATIONAL STANDARD ISO 4317: Surface active agents and detergents — Determination of water content — Karl Fischer methods ISO / iTeh Standards [Link]

Sources

Application Note: Scale-Up Synthesis of 8-Oxaspirodecan-3-amine Hydrochloride

Application Note: Scale-Up Synthesis of 8-Oxaspiro[1]decan-3-amine Hydrochloride

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol

Executive Summary

Spirocyclic amines are highly privileged scaffolds in modern medicinal chemistry, frequently utilized to improve the metabolic stability, 3D-dimensionality (Fsp³ fraction), and target selectivity of active pharmaceutical ingredients (APIs). The target molecule, 8-oxaspiro[1]decan-3-amine hydrochloride , features a hydrophilic tetrahydropyran (THP) ring orthogonally fused to a cyclopentylamine system.

This application note details a robust, scalable, 9-step process chemistry route to synthesize this spirocyclic core. By avoiding low-yielding double-alkylation strategies, this protocol utilizes a highly controlled Gabapentin-homologation sequence[1], an asymmetric chain extension, a Dieckmann cyclization[2], and a highly selective Borch reductive amination[3].

Retrosynthetic Strategy & Mechanistic Rationale

The primary synthetic challenge in constructing the spiro[1]decane system is establishing the quaternary spiro-carbon without inducing severe steric hindrance or competing elimination pathways.

  • The Gabapentin Homologation (Spiro-Center Formation): Instead of attempting a direct double-alkylation of tetrahydro-4H-pyran-4-one, we establish the quaternary center early using a Knoevenagel condensation followed by cyanide conjugate addition. This mirrors the industrial synthesis of Gabapentin precursors[1], yielding a highly stable THP-diacid.

  • Asymmetric Chain Extension: A symmetric 1,4-diester would undergo Dieckmann cyclization to form a highly strained cyclobutanone. To achieve the target 5-membered cyclopentanone, we must homologate the chains asymmetrically (yielding a 1-carbon acetate chain and a 2-carbon propanoate chain).

  • Dieckmann Cyclization: The resulting 1,6-diester undergoes an intramolecular Dieckmann condensation[2]. Subsequent acidic decarboxylation cleanly furnishes the 8-oxaspiro[1]decan-3-one.

  • Borch Reductive Amination: The final transformation utilizes sodium cyanoborohydride (NaBH₃CN) and ammonium acetate. The cyanide ligand stabilizes the borohydride, preventing the premature reduction of the ketone and allowing selective reduction of the transient iminium intermediate[3].

RetrosynthesisTarget8-Oxaspiro[4.5]decan-3-amine HCl(Target API)Ketone8-Oxaspiro[4.5]decan-3-one(Spiroketone)Target->Ketone Reductive AminationDiesterAsymmetric Diester(1,6-Diester)Ketone->Diester Dieckmann CyclizationDiacidTHP-Diacid(Gabapentin Homolog)Diester->Diacid Chain ExtensionSMTetrahydro-4H-pyran-4-one(Starting Material)Diacid->SM Knoevenagel / Cyanation

Caption: Retrosynthetic strategy for 8-oxaspiro[1]decan-3-amine hydrochloride.

Process Chemistry & Step-by-Step Protocols

Phase 1: Construction of the Spiro-Core Precursor

Step 1 & 2: Knoevenagel Condensation, Cyanation, and Hydrolysis Causality: This sequence traps the ketone as an electrophilic alkylidene, allowing the facile introduction of a cyanide nucleophile to set the quaternary spiro-center.

  • Charge a 10 L jacketed reactor with tetrahydro-4H-pyran-4-one (1.0 kg, 10.0 mol), ethyl cyanoacetate (1.24 kg, 11.0 mol), ammonium acetate (77 g, 1.0 mol), glacial acetic acid (60 g, 1.0 mol), and toluene (5 L).

  • Reflux under a Dean-Stark trap until water evolution ceases (~8 h). Concentrate under vacuum.

  • Dissolve the crude intermediate in EtOH (4 L). Add an aqueous solution of KCN (780 g, 12.0 mol in 1.5 L H₂O) dropwise at 20°C. Stir for 12 h.

  • Add concentrated HCl (6 L) and reflux the mixture for 48 h to drive complete hydrolysis and decarboxylation.

  • Cool to 5°C, filter the precipitated solid, and wash with cold water to afford 4-(carboxymethyl)tetrahydro-2H-pyran-4-carboxylic acid [1].

Phase 2: Asymmetric Chain Extension & Dieckmann Cyclization

Step 3: Chemoselective Reduction

  • Suspend the diacid (1.0 kg, 5.3 mol) in anhydrous THF (4 L) under N₂ at 0°C.

  • Slowly dose BH₃·THF (1 M, 16 L, 16.0 mol). Note: BH₃ is preferred over LiAlH₄ on scale to prevent aggressive exothermic events and over-reduction.

  • Warm to 25°C and stir for 12 h. Quench carefully with MeOH (1 L), concentrate, and extract with EtOAc to yield the diol.

Step 4 & 5: Bromination and Cyanation

  • Dissolve the diol in DCM (5 L). Add PBr₃ (3.1 kg, 11.6 mol) dropwise at 0°C. Stir at RT for 4 h, quench with ice water, and separate the organic layer to yield the dibromide.

  • Transfer the unpurified dibromide to a reactor containing DMSO (4 L). Add NaCN (650 g, 13.2 mol) and heat to 80°C for 16 h.

  • Quench into water (15 L) and extract with MTBE to isolate the dinitrile intermediate.

Step 6: Pinner-Type Esterification

  • Dissolve the dinitrile in absolute EtOH (5 L). Bubble anhydrous HCl gas through the solution until saturation is reached at 0°C.

  • Reflux for 12 h. Concentrate and partition between EtOAc and sat. NaHCO₃. The organic layer yields diethyl 3-(4-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-yl)propanoate .

Step 7: Dieckmann Cyclization & Decarboxylation Causality: The base deprotonates the more sterically accessible α-carbon of the acetate chain, which attacks the propanoate ester, enforcing the formation of the 5-membered ring[2].

  • Dissolve the diester (1.0 kg, ~3.1 mol) in anhydrous toluene (4 L).

  • Add NaOEt (253 g, 3.7 mol) in portions at RT. Heat to 80°C for 6 h.

  • Cool the reaction, quench with 1 M HCl, and separate the organic phase (containing the β-keto ester).

  • Treat the organic phase with 6 M HCl (3 L) and reflux for 12 h to induce decarboxylation.

  • Extract with EtOAc and purify via short-path distillation to afford 8-oxaspiro[1]decan-3-one .

DieckmannDiesterDiethyl 3-(4-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-yl)propanoateEnolateAlpha-Ester Enolate(Base: NaOEt)Diester->Enolate DeprotonationCyclicIntTetrahedral Intermediate(Spiro-fused)Enolate->CyclicInt Intramolecular AttackBetaKetoBeta-Keto Ester(Ethyl 8-oxaspiro[4.5]decan-3-one-2-carboxylate)CyclicInt->BetaKeto Ethoxide EliminationKetone8-Oxaspiro[4.5]decan-3-one(Decarboxylation)BetaKeto->Ketone HCl (aq), Heat

Caption: Mechanism of the Dieckmann cyclization and subsequent decarboxylation.

Phase 3: Reductive Amination & API Salt Isolation

Step 8 & 9: Borch Reductive Amination and Salt Formation Causality: Maintaining a pH of 4–6 using ammonium acetate buffer is critical. Excess acid decomposes the NaBH₃CN, while a higher pH deprotonates the imine, stalling the reduction[3].

  • Charge a reactor with 8-oxaspiro[1]decan-3-one (500 g, 3.24 mol), ammonium acetate (2.5 kg, 32.4 mol), and MeOH (5 L). Stir at 25°C for 2 h to form the imine.

  • Add NaBH₃CN (305 g, 4.86 mol) in small portions, maintaining the internal temperature below 30°C. Stir for 16 h.

  • Quench with 1 M NaOH to pH 10. Extract the freebase amine into DCM (3 x 2 L).

  • Dry the organic layer over Na₂SO₄, filter, and cool to 0°C.

  • Bubble anhydrous HCl gas into the solution (or add 2M HCl in Et₂O) until pH 2 is reached.

  • Filter the resulting white precipitate, wash with cold MTBE, and dry under vacuum at 45°C to yield 8-oxaspiro[1]decan-3-amine hydrochloride .

Quantitative Data & Yield Analysis

The following table summarizes the expected yields, purity profiles, and Critical Process Parameters (CPPs) for the scale-up campaign based on a 1.0 kg starting material input.

StepTransformationReagentsYield (%)Purity (HPLC)Critical Process Parameters (CPPs)
1-2 Knoevenagel / HydrolysisEthyl cyanoacetate, KCN, HCl78%>95%Complete water removal via Dean-Stark is required to prevent ester hydrolysis prior to cyanation.
3 ReductionBH₃·THF92%>98%Temperature must be kept <25°C during quench to prevent borate ester trapping.
4 BrominationPBr₃, DCM88%>90%Strict anhydrous conditions; HBr off-gassing requires heavy scrubbing.
5 CyanationNaCN, DMSO85%>92%Reaction temperature must be maintained at exactly 80°C to ensure complete conversion without elimination.
6 EsterificationEtOH, HCl (gas)90%>97%Complete saturation with HCl gas is required for the Pinner intermediate formation.
7 Dieckmann / DecarboxylationNaOEt, Toluene, then HCl71%>96%Toluene must be rigorously dried (KF < 100 ppm) to prevent NaOEt quenching.
8-9 Reductive Amination & SaltNH₄OAc, NaBH₃CN, HCl84%>99.5%pH control (4-6) is mandatory. Imine formation must proceed for 2h prior to NaBH₃CN addition.
Overall Linear Sequence -~24% >99.5% Highly scalable; avoids chromatography.

References

  • Alfa Chemistry. Borch Reductive Amination Reaction. Explains the mechanistic reliance on NaBH₃CN and pH control for the selective reduction of imines over native ketones. 3

  • MedChemExpress. 1-(Carboxymethyl)cyclohexanecarboxylic acid (Gabapentin Impurity E). Validates the Knoevenagel/Cyanation homologation methodology utilized in Step 1-2 to build the quaternary spiro-center. 1

  • Thieme E-Books. Selected Synthetic Strategies to Spirocyclics. Details the authoritative use of the Dieckmann condensation for the construction of spirocyclopentanones from diester precursors. 2

Solvent Selection for Reactions of 8-Oxaspiro[4.5]decan-3-amine: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

8-Oxaspiro[4.5]decan-3-amine and its derivatives are key structural motifs in modern medicinal chemistry, appearing in a range of compounds targeting various biological pathways. The unique three-dimensional architecture of this spirocyclic system offers a valuable scaffold for the development of novel therapeutics. The reactivity of the primary amine group is central to the synthetic utility of this molecule, allowing for a wide array of derivatizations such as acylation, alkylation, and reductive amination. The success of these transformations is critically dependent on the appropriate selection of the reaction solvent. This guide provides a comprehensive overview of solvent selection for reactions involving 8-Oxaspiro[4.5]decan-3-amine, with a focus on the underlying chemical principles and practical considerations for researchers in drug discovery and development.

Physicochemical Properties and Solubility Profile

While specific quantitative solubility data for 8-Oxaspiro[4.5]decan-3-amine is not extensively published, its structural features—a polar amine group and a largely aliphatic, ethereal backbone—suggest a degree of solubility in a range of organic solvents. Based on the behavior of structurally similar compounds found in the literature, a qualitative solubility profile can be inferred.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Solvents Methanol, Ethanol, WaterHighThe primary amine can engage in hydrogen bonding with protic solvents, facilitating dissolution.
Polar Aprotic Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF)Moderate to HighThe polarity of these solvents can solvate the amine and the ether linkage. THF and DCM are frequently used in reactions with related spirocyclic amines.[1]
Nonpolar Aprotic Solvents Toluene, HexanesLow to ModerateWhile the aliphatic portion of the molecule may interact favorably, the polar amine group will limit solubility. Toluene has been used in some reactions of related spirocycles, often at elevated temperatures.[2]

Note: The solubility of the corresponding salts (e.g., hydrochloride salt) will be significantly higher in polar protic solvents like water and alcohols.

Solvent Effects on Key Reactions of 8-Oxaspiro[4.5]decan-3-amine

The choice of solvent can profoundly influence the rate, yield, and selectivity of reactions involving the primary amine of 8-Oxaspiro[4.5]decan-3-amine. The following sections detail solvent considerations for common transformations.

Acylation Reactions

Acylation of 8-Oxaspiro[4.5]decan-3-amine with acylating agents such as acid chlorides or anhydrides is a fundamental transformation. The selection of a suitable solvent is crucial for achieving high yields and purity.

Mechanism and Solvent Role: The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. A non-protic solvent is generally preferred to avoid competition with the amine as a nucleophile. A base is typically added to neutralize the acidic byproduct (e.g., HCl).

Recommended Solvents:

  • Dichloromethane (DCM): An excellent choice for many acylation reactions due to its inertness and ability to dissolve a wide range of organic compounds. It is relatively non-polar and aprotic, minimizing unwanted side reactions.

  • Tetrahydrofuran (THF): Another suitable aprotic solvent that can facilitate the dissolution of both the amine and many acylating agents.[1]

  • Acetonitrile (MeCN): A more polar aprotic solvent that can be beneficial for less soluble reactants.

Protocol: General Procedure for Acylation

  • Dissolve 8-Oxaspiro[4.5]decan-3-amine (1.0 eq) and a suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acid chloride or anhydride, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Acylation Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_amine 8-Oxaspiro[4.5]decan-3-amine reaction_step 1. Dissolve amine and base in solvent. 2. Cool to 0 °C. 3. Add acylating agent. 4. Stir at room temperature. start_amine->reaction_step start_acyl Acylating Agent (e.g., R-COCl) start_acyl->reaction_step start_base Base (e.g., Et3N) start_base->reaction_step start_solvent Anhydrous Solvent (DCM or THF) start_solvent->reaction_step workup_step 1. Quench with H2O or NaHCO3. 2. Extract with organic solvent. 3. Wash, dry, and concentrate. reaction_step->workup_step purification_step Column Chromatography workup_step->purification_step product N-Acylated Product purification_step->product

Caption: Workflow for the acylation of 8-Oxaspiro[4.5]decan-3-amine.

Alkylation Reactions

Alkylation of 8-Oxaspiro[4.5]decan-3-amine with alkyl halides or other electrophiles is a common method for introducing substituents on the nitrogen atom. Solvent choice is critical in these reactions as it can influence the reaction mechanism (SN1 vs. SN2).

Mechanism and Solvent Role: The reaction typically proceeds via an SN2 mechanism, where the amine acts as a nucleophile. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving it more reactive. Protic solvents can form hydrogen bonds with the amine, creating a "solvent cage" that hinders its nucleophilicity.

Recommended Solvents:

  • Dimethylformamide (DMF): A highly polar aprotic solvent that is excellent for SN2 reactions, often leading to faster reaction rates.

  • Acetonitrile (MeCN): Another good polar aprotic solvent for alkylation reactions.

  • Tetrahydrofuran (THF): A less polar aprotic solvent that can also be effective, particularly for more reactive alkylating agents.[1]

Protocol: General Procedure for Alkylation

  • Dissolve 8-Oxaspiro[4.5]decan-3-amine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or MeCN) under an inert atmosphere.

  • Add a suitable base (e.g., potassium carbonate or sodium hydride, 1.5-2.0 eq).

  • Add the alkylating agent (e.g., alkyl halide, 1.1 eq) to the stirred suspension.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Solvent Effects in Alkylation

Caption: Influence of solvent type on amine nucleophilicity in alkylation reactions.

Reductive Amination

While reductive amination is a primary method for synthesizing amines, the reverse reaction, or more commonly, the use of the amine as a nucleophile in a reductive amination with another carbonyl compound, is a powerful tool for building molecular complexity.

Mechanism and Solvent Role: The reaction involves the initial formation of an imine or enamine intermediate between 8-Oxaspiro[4.5]decan-3-amine and a carbonyl compound, followed by in-situ reduction. The solvent must be compatible with both the condensation and reduction steps. Protic solvents are often used as they can facilitate both the imine formation and the subsequent reduction.

Recommended Solvents:

  • Methanol (MeOH) or Ethanol (EtOH): These are common choices as they are good solvents for the amine, the carbonyl compound, and the reducing agent, and they can participate in the proton transfer steps of imine formation.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These can be used, often with a mild Lewis acid catalyst to promote imine formation, especially with less reactive carbonyls.

Recommended Reducing Agents:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for reductive aminations. It is often used in DCM or DCE.

  • Sodium cyanoborohydride (NaBH₃CN): Another mild reducing agent, typically used in protic solvents like methanol at a slightly acidic pH.

Protocol: General Procedure for Reductive Amination

  • Dissolve 8-Oxaspiro[4.5]decan-3-amine (1.0 eq) and the carbonyl compound (aldehyde or ketone, 1.1 eq) in a suitable solvent (e.g., methanol or DCM).

  • If using a protic solvent, a small amount of acetic acid may be added to catalyze imine formation.

  • Add the reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN, 1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The selection of an appropriate solvent is a critical parameter for the successful execution of reactions involving 8-Oxaspiro[4.5]decan-3-amine. A thorough understanding of the reaction mechanism and the role of the solvent in solvating reactants, intermediates, and transition states is essential for optimizing reaction conditions. For acylation reactions, aprotic solvents like DCM and THF are preferred. For alkylation reactions, polar aprotic solvents such as DMF and acetonitrile generally provide the best results by enhancing the nucleophilicity of the amine. In reductive amination reactions, protic solvents like methanol or ethanol are often employed to facilitate both imine formation and reduction. The protocols and guidelines presented in this document are intended to serve as a starting point for the development of robust and efficient synthetic procedures for the derivatization of this important spirocyclic scaffold.

References

  • Glaxo Group Limited. (2008). 1-oxa-3-azaspiro[3][4]decan--2-one derivatives for the treatment of eating disorders. Google Patents.

  • Ishii, H., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(17), 2808-2817. [Link]

  • Chen, X., et al. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Wang, Y., et al. (2021). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • Floris, B., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 848737. [Link]

  • Curia Global. (2019). Selected Publications and Patents from 2005–2019. [Link]

  • Grunenthal. (2014). SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
  • Kutyashev, I. B., et al. (2019). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • Kumar, P., & Reddy, R. S. (2012). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 10(44), 8849-8852. [Link]

  • Jiangsu Hengrui Medicine Co. (2019). Oxa spiro derivative, preparation method therefor, and applications thereof in medicines. PubChem. [Link]

  • Chinoin Gyogyszer Es Vegyeszeti Termekek Gyara Rt. (1992). 1-oxa-2-oxo-8-azaspiro(4,5)decane derivatives, pharmaceutical compositions containing them and process for preparing same.
  • Kohrt, J. T., et al. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1‑Oxa-8-azaspiro[4.5]decan-3-amine. Figshare. [Link]

  • Kohrt, J. T., et al. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

improving solubility of 8-Oxaspiro[4.5]decan-3-amine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 8-oxaspiro[4.5]decan-3-amine.

Spirocyclic aliphatic amines possess a high fraction of sp3-hybridized carbons (F-sp3), which enhances their three-dimensionality and correlates strongly with clinical success in drug discovery[1]. However, this structural geometry can complicate solubility profiles depending on the compound's ionization state. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to optimize the solubility of 8-oxaspiro[4.5]decan-3-amine in organic solvents.

Diagnostic Workflow: Resolving Solubility Bottlenecks

G start Amine insoluble in organic solvent? check_form Check Compound Form (Salt vs. Free Base) start->check_form is_salt It is a Salt (e.g., HCl, TFA) check_form->is_salt is_freebase It is a Free Base check_form->is_freebase sol_salt1 Need isolated pure amine? is_salt->sol_salt1 sol_fb1 Need lipid formulation? is_freebase->sol_fb1 action_freebase Perform Biphasic Free-Basing sol_salt1->action_freebase Yes action_insitu In Situ Neutralization with DIPEA/TEA sol_salt1->action_insitu No action_liposalt Form Lipophilic Salt (e.g., Decylsulfate) sol_fb1->action_liposalt Yes action_cosolvent Use Co-solvent (e.g., MeOH in DCM) sol_fb1->action_cosolvent No

Decision tree for resolving 8-oxaspiro[4.5]decan-3-amine solubility issues.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does my 8-oxaspiro[4.5]decan-3-amine exhibit poor solubility in dichloromethane (DCM) or tetrahydrofuran (THF) despite its lipophilic spirocyclic core? Causality: The solubility profile of an amine is dictated by its ionization state. Commercial vendors typically supply 8-oxaspiro[4.5]decan-3-amine as a hydrochloride (HCl) or trifluoroacetate (TFA) salt to ensure shelf stability. In these salt forms, the primary amine is protonated (


), creating a highly polar, charged crystal lattice that is highly soluble in water but nearly insoluble in non-polar organic solvents[2]. To dissolve it in DCM or THF, the strong ionic bonds must be broken by converting the salt back to its neutral, uncharged "free base" form.

Q2: I am performing an amide coupling reaction in an organic solvent. Should I pre-isolate the free base or neutralize it in situ? Causality: For standard amide couplings (e.g., using HATU or EDC), in situ neutralization is usually sufficient and prevents the loss of volatile free amines. By adding 2.0–3.0 equivalents of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) directly to the reaction mixture, the HCl salt is deprotonated dynamically. However, if your reaction is sensitive to the resulting byproduct (e.g., DIPEA hydrochloride), or if you are performing a moisture-sensitive organometallic reaction, you must pre-isolate the free base using a biphasic organic extraction[3].

Q3: My downstream application requires formulating the amine in a Lipid-Based Formulation (LBF). The free base is unstable, but the HCl salt won't dissolve in the lipids. What is the solution? Causality: You should synthesize a lipophilic salt (also known as a Hydrophobic Ion Pair or API-Ionic Liquid). By pairing the protonated amine with a bulky, asymmetric, non-polar counterion (such as decylsulfate or lauryl sulfate), you disrupt the tight crystal lattice—lowering the melting point—while masking the charge behind a lipophilic tail[4]. This approach transforms poorly soluble compounds into highly lipid-soluble complexes, increasing loading capacity in lipid vehicles by over 10-fold compared to the free base[5].

Quantitative Data: Solubility Profiles by Form

The following table summarizes the differential solubility of 8-oxaspiro[4.5]decan-3-amine based on its chemical state, allowing you to select the optimal form for your specific solvent system.

Chemical FormWaterDichloromethane (DCM)Ethyl Acetate (EtOAc)Lipid Vehicles (e.g., SEDDS)
HCl Salt >100 mg/mL<1 mg/mL<1 mg/mL<1 mg/mL
Free Base ~10 mg/mL>100 mg/mL>50 mg/mL~35 mg/mL
Decylsulfate Salt <1 mg/mL>100 mg/mL>100 mg/mL>125 mg/mL

Experimental Methodologies

Protocol A: Quantitative Free-Basing via Biphasic Extraction

Self-Validating Mechanism: This protocol ensures complete deprotonation by driving the aqueous phase pH at least 2 units above the primary amine's pKa (~10.5). This forces the neutral amine into the organic phase, self-validating via visual phase turbidity changes.

  • Dissolution: Suspend 1.0 g of 8-oxaspiro[4.5]decan-3-amine HCl salt in 15 mL of deionized water. Stir until fully dissolved (the solution must be entirely clear, indicating complete dissolution of the ionic lattice).

  • Basification: Slowly add 2.0 M NaOH(aq) dropwise while continuously monitoring with a calibrated pH meter. Continue until the aqueous phase reaches pH 12.5.

    • Validation Check: The clear solution will turn opaque/cloudy as the lipophilic free base "oils out" or precipitates from the aqueous phase.

  • Extraction: Transfer to a separatory funnel and add 20 mL of DCM. Shake vigorously and vent. The uncharged amine will partition into the lower organic layer[2].

  • Separation: Collect the lower DCM layer. Repeat the extraction with two additional 15 mL portions of DCM to ensure quantitative recovery.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure at a low water-bath temperature (<30°C) to prevent volatilization of the free amine.
    

Extraction step1 Aqueous Amine Salt step2 Add NaOH (pH > 12.5) step1->step2 step3 Add Organic Solvent (DCM) step2->step3 step4 Phase Separation step3->step4 step5 Collect Organic Layer step4->step5

Biphasic free-basing workflow for partitioning the amine into the organic phase.

Protocol B: Synthesis of Lipophilic Salts (Hydrophobic Ion Pairing)

Self-Validating Mechanism: Metathesis in a biphasic system drives the formation of the hydrophobic ion pair. The successful pairing selectively partitions the complex into the organic phase, leaving inorganic byproducts (NaCl) trapped in the water.

  • Preparation: Dissolve 1.0 equivalent of 8-oxaspiro[4.5]decan-3-amine HCl in 10 mL of deionized water.

  • Ion Pairing: Add 1.0 equivalent of sodium decylsulfate directly to the aqueous solution.

  • Partitioning: Add an equal volume (10 mL) of DCM. Stir the biphasic mixture vigorously for 2 hours at room temperature. The bulky decylsulfate anion pairs with the spirocyclic ammonium cation, migrating into the DCM layer[4].

  • Washing: Separate the lower DCM layer and wash it twice with 5 mL of deionized water.

    • Validation Check: Test the final aqueous wash with

      
      ; the absence of a white AgCl precipitate confirms the removal of inorganic chloride byproducts.
      
  • Isolation: Dry the organic layer over

    
    , filter, and evaporate the solvent to yield the lipophilic salt as a viscous oil or low-melting solid, ready for immediate dissolution in lipid-based vehicles[5].
    

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Freebase (chemistry) Source: Wikidoc URL:[Link]

  • LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery Source: Drug Development & Delivery URL:[Link]

  • Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development Source: American Pharmaceutical Review URL:[Link]

Sources

Technical Support Center: Purification of 8-Oxaspiro[4.5]decan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 8-Oxaspiro[4.5]decan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this spirocyclic amine hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 8-Oxaspiro[4.5]decan-3-amine hydrochloride, providing potential causes and actionable solutions.

Question 1: I'm experiencing low yield after the final crystallization/precipitation of the hydrochloride salt. What are the likely causes and how can I improve it?

Answer:

Low yield during the final salt formation and isolation is a common issue. The primary causes often revolve around solubility and handling.

  • Incomplete Precipitation: The hydrochloride salt may have significant solubility in the chosen solvent system. If you are using a single solvent, such as isopropanol, the product might not fully precipitate.

    • Solution: To induce further precipitation, you can try adding a less polar co-solvent (an anti-solvent) in a controlled manner. Diethyl ether or hexane are common choices. Add the anti-solvent dropwise to your solution with stirring until you observe turbidity, then allow it to stand.[1]

  • Formation of an Oil: Instead of a crystalline solid, your product may have "oiled out." This often happens if the concentration of the product is too high or if cooling is too rapid.

    • Solution: If an oil forms, try to redissolve it by gently warming the mixture and adding a small amount of the primary solvent. Then, allow it to cool very slowly. Seeding the solution with a previously obtained crystal of pure product can also promote crystallization.[1]

  • Product Loss During Washing: Washing the precipitated solid is crucial for removing residual impurities, but using a solvent in which the salt is even slightly soluble will lead to product loss.

    • Solution: Always wash the filtered solid with a cold, non-polar solvent in which the hydrochloride salt is known to be poorly soluble. Cold diethyl ether is a standard choice. Use a minimal amount of washing solvent.

Question 2: My final product is off-color (e.g., yellow or brown) instead of the expected white solid. What's causing this and how do I fix it?

Answer:

An off-color product indicates the presence of impurities. These are often carried over from the synthesis or formed during workup and storage.

  • Oxidation Products: Amines, even as hydrochloride salts, can be susceptible to air oxidation over time, leading to colored impurities.[2][3]

    • Solution:

      • Recrystallization: This is the most effective method to remove colored impurities. Choose a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.[4] Common solvents for recrystallizing amine hydrochlorides include alcohols like ethanol or isopropanol, often with the addition of a co-solvent.[5]

      • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be cautious, as charcoal can also adsorb some of your product. Use it sparingly and filter the hot solution through a pad of celite to remove the charcoal before cooling.

  • Residual Catalysts or Reagents: If metal catalysts were used in the synthesis, trace amounts might remain and cause discoloration.[2]

    • Solution: A thorough aqueous workup of the free base before salt formation is essential. If you suspect metal impurities, consider washing the free base solution with a chelating agent like EDTA.

Question 3: Analytical data (NMR, LC-MS) of my purified product shows persistent impurities. How can I identify and remove them?

Answer:

Identifying and removing persistent impurities requires a systematic approach.

  • Impurity Identification:

    • Common Impurities: In the synthesis of spiro-amines, common impurities can include unreacted starting materials, by-products from side reactions, or diastereomers if a stereocenter is present.[2]

    • Analytical Techniques: Utilize a combination of analytical methods to identify the impurities. LC-MS can provide the molecular weight of the impurities, while NMR can give structural information.[6][7] Comparing the spectra of your product with those of the starting materials can help identify unreacted components.

  • Purification Strategies:

    • Purification of the Free Base: It is often easier to purify the free base of the amine before converting it to the hydrochloride salt. The free base is typically more soluble in common organic solvents, making it amenable to column chromatography.[1]

      • Protocol: After the synthesis, perform an aqueous workup and extract the free base into an organic solvent. Purify this organic solution using silica gel column chromatography. The choice of eluent will depend on the polarity of the free base and the impurities.

    • Recrystallization: If the impurities have different solubility profiles than your product, recrystallization can be effective.[4] You might need to screen several solvent systems to find one that provides good separation.

Purification Method When to Use Key Considerations
Recrystallization For removing small amounts of impurities with different solubilities.Requires screening of various solvent systems. Slow cooling promotes larger, purer crystals.[4][8]
Column Chromatography For separating mixtures with different polarities, especially for the free base.Choose a solvent system that provides good separation on a TLC plate first.
Acid-Base Extraction To remove non-basic impurities from the free base.The free base will be soluble in an acidic aqueous solution, while non-basic impurities may remain in the organic layer.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best way to form the hydrochloride salt of 8-Oxaspiro[4.5]decan-3-amine?

A1: The most common and effective method is to dissolve the purified free base in a suitable organic solvent and then add a solution of hydrogen chloride.

  • Recommended Protocol:

    • Dissolve the purified 8-Oxaspiro[4.5]decan-3-amine free base in a minimal amount of a dry, oxygen-containing solvent like anhydrous dioxane, isopropanol, or ethanol.[9]

    • Slowly add a solution of HCl in the same solvent (e.g., 4M HCl in dioxane) or bubble anhydrous HCl gas through the solution with stirring.[1][8]

    • The hydrochloride salt should precipitate out of the solution.

    • The resulting solid can be collected by filtration, washed with a cold, non-polar solvent like diethyl ether, and dried under vacuum.[1]

Q2: How should I store 8-Oxaspiro[4.5]decan-3-amine hydrochloride to ensure its stability?

A2: As an amine salt, it is generally more stable than its free base form. However, proper storage is crucial to maintain its purity and integrity over time.

  • Storage Conditions:

    • Temperature: Store at a cool temperature, typically 2-8°C.[10][11]

    • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[10]

    • Container: Keep it in a tightly sealed container to protect it from moisture and air.[7][10]

Q3: Can I use aqueous HCl to form the hydrochloride salt?

A3: While it is possible, using aqueous HCl can introduce water into your final product, which may be undesirable.[9] If the salt is highly soluble in water, isolation can be difficult. It is generally better to use anhydrous HCl (either as a gas or a solution in an organic solvent) to obtain a crystalline, anhydrous product.[1][8]

Q4: My product seems to be hygroscopic. What precautions should I take?

A4: Amine hydrochlorides can be hygroscopic. It is important to handle the material in a dry environment, such as a glove box or under a stream of dry inert gas, especially when weighing and transferring. Dry the final product thoroughly under high vacuum.

Experimental Workflows

Workflow 1: Purification of the Free Base by Column Chromatography

G cluster_0 Crude Product Workup cluster_1 Column Chromatography cluster_2 Salt Formation A Crude reaction mixture containing the free base B Aqueous workup (e.g., wash with brine) A->B C Extract with an organic solvent (e.g., DCM, EtOAc) B->C D Dry the organic layer (e.g., Na2SO4) and concentrate C->D E Dissolve the crude free base in a minimal amount of eluent D->E F Load onto a silica gel column E->F G Elute with an appropriate solvent system (e.g., DCM/MeOH) F->G H Collect fractions and monitor by TLC G->H I Combine pure fractions and concentrate H->I J Dissolve the purified free base in a suitable solvent (e.g., Dioxane) I->J K Add HCl solution (e.g., 4M in Dioxane) J->K L Filter the precipitate, wash with cold ether, and dry K->L M Pure 8-Oxaspiro[4.5]decan-3-amine hydrochloride L->M

Caption: Workflow for purification via the free base.

Workflow 2: Troubleshooting Crystallization Issues

G start Crude Hydrochloride Salt Solution oiled_out Product oiled out? start->oiled_out low_yield Low precipitation yield? oiled_out->low_yield No reheat Re-heat to dissolve, add a small amount of primary solvent oiled_out->reheat Yes add_anti_solvent Add anti-solvent (e.g., diethyl ether) dropwise low_yield->add_anti_solvent Yes concentrate Concentrate the solution low_yield->concentrate If still low collect Collect crystals by filtration low_yield->collect No slow_cool Cool slowly reheat->slow_cool seed Seed with a crystal slow_cool->seed seed->low_yield add_anti_solvent->collect concentrate->add_anti_solvent

Caption: Decision tree for troubleshooting crystallization.

References

  • Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16). Arborpharmchem.
  • Troubleshooting | The Pharma Master. (n.d.). The Pharma Master.
  • methylamine hydrochloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Amine Impurities and Related Compound - Veeprho. (n.d.). Veeprho.
  • HPLC Troubleshooting Guide. (n.d.).
  • DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES - Google Patents. (n.d.).
  • (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride - PubChem. (n.d.). PubChem.
  • Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride - Benchchem. (n.d.). Benchchem.
  • 1-Oxaspiro[4.5]decan-3-amine - ChemScene. (n.d.). ChemScene.
  • 8-Oxa-2-azaspiro[4.5]decan-3-one - MilliporeSigma. (n.d.). MilliporeSigma.
  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28).
  • WO2008092888A1 - 1-oxa-3-azaspiro[2][5]decan--2-one derivatives for the treatment of eating disorders - Google Patents. (n.d.). Google Patents.

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2020, November 12).
  • Recrystallization and Acid/Base Extraction - The Basics. (n.d.).
  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16).
  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com. (2007, June 25). Googleapis.com.
  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
  • 8-oxaspiro[4.5]decan-1-amine (C9H17NO) - PubChemLite. (n.d.). PubChemLite.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
  • 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Purification of Hydrochloride - ECHEMI. (n.d.). ECHEMI.
  • 8-oxa-2-azaspiro[4.5]decan-3-one - PubChemLite. (n.d.). PubChemLite.
  • Impurity Synthesis And Identific
  • 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem - NIH. (n.d.). PubChem.
  • Synthesis and evaluation of the antioxidant activity of new spiro-1,2,4-triazine derivatives applying Ag/Fe3O4/CdO@MWCNT MNCs as efficient organometallic nanoc
  • Identification, isolation, characterization, and synthesis of impurities of pesticide spirotetramat - ResearchGate. (n.d.).
  • Spiro – Knowledge and References - Taylor & Francis. (n.d.).
  • 613675-34-6 | 1-Oxa-3,8-diazaspiro[4.5]decan-2-one, 3-methyl, hydrochloride | ChemScene. (n.d.). ChemScene.

Sources

Technical Support Center: Troubleshooting Spirocyclic Amine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Spirocyclic amines (e.g., 2-oxa-6-azaspiro[3.3]heptane, 2,7-diazaspiro[4.4]nonane) are highly sought-after in medicinal chemistry as metabolically stable, three-dimensional bioisosteres for planar morpholines and piperazines[1]. However, integrating these rigid, sterically demanding scaffolds via carbon-nitrogen (C-N) cross-coupling or amide bond formation frequently results in low yields, incomplete conversion, or substrate degradation.

This technical guide provides mechanistic insights, validated troubleshooting workflows, and self-validating protocols to help researchers overcome the kinetic and thermodynamic barriers associated with spirocyclic amine coupling.

Diagnostic Workflow

Troubleshooting Start Low Yield in Spirocyclic Amine Coupling Type Identify Reaction Type Start->Type BH Buchwald-Hartwig Amination Type->BH Amide Amide Coupling Type->Amide BH_Issue Incomplete Conversion or Dehalogenation? BH->BH_Issue Amide_Issue Poor Nucleophilic Attack? Amide->Amide_Issue BH_Sol1 Switch to Pd G3/G4 with RuPhos/BrettPhos BH_Issue->BH_Sol1 Catalyst Failure BH_Sol2 Use Stronger Base (e.g., LiHMDS) BH_Issue->BH_Sol2 Poor Deprotonation Amide_Sol1 Use highly active agents (HATU, COMU) Amide_Issue->Amide_Sol1 Weak Activation Amide_Sol2 Increase Temp & Time (e.g., 45°C, 24h) Amide_Issue->Amide_Sol2 Steric Clash

Diagnostic workflow for resolving low yields in spirocyclic amine coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of an azaspirocycle stalls at 5-10% yield, with mostly unreacted aryl halide remaining. What is the mechanistic cause? A1: The primary cause is the failure of the amine coordination and subsequent deprotonation steps in the palladium catalytic cycle. Spirocyclic amines possess immense steric bulk adjacent to the nitrogen center, which creates a high kinetic barrier for binding to the Pd(II)-aryl intermediate[2]. Causality & Solution: Standard ligands like BINAP or dppf are insufficiently bulky to force the reductive elimination, and standard bases (like Cs₂CO₃) may not effectively deprotonate the highly hindered, coordinated amine. Transition to highly active dialkylbiaryl phosphine ligands such as RuPhos or Ad-BippyPhos , paired with a strong, soluble base like LiHMDS (Lithium hexamethyldisilazide). Recent high-throughput screening studies demonstrate that switching to a Pd₂(dba)₃ / RuPhos / LiHMDS system can elevate spirocyclic amine coupling yields from <10% to 78–93%[2].

Q2: I am attempting an amide coupling with a 2-oxa-6-azaspiro[3.3]heptane derivative, but I observe significant unreacted amine and degraded acid. How do I overcome this? A2: Spirocyclic amines are often poor nucleophiles due to the inductive electron-withdrawing effects of heteroatoms in the adjacent ring (e.g., the oxygen in the oxetane ring) combined with severe steric hindrance[1][3]. Causality & Solution: Standard coupling agents like EDC/HOBt are not electrophilic enough to capture the weak spirocyclic nucleophile before the activated ester hydrolyzes or degrades. You must use highly reactive uronium-based coupling reagents such as HATU or COMU . Furthermore, the choice of base is critical; use a non-nucleophilic base like DIPEA and consider slightly elevated temperatures (40-45 °C) to overcome the activation energy barrier associated with the steric clash[3].

Q3: My spirocyclic amine (containing an oxetane ring) seems to degrade or ring-open during the cross-coupling reaction. Why? A3: Four-membered oxetane rings within spirocycles are susceptible to ring-opening due to inherent ring strain when exposed to harsh Lewis acids, strong aqueous bases at high temperatures, or specific nucleophiles[1]. Causality & Solution: If using a Buchwald-Hartwig protocol, avoid prolonged heating (>100 °C) with strong nucleophilic bases (like NaOH or KOH). Instead, use non-nucleophilic bases (LiHMDS or NaOtBu) in anhydrous solvents (1,4-dioxane or toluene). For deprotection steps prior to coupling, ensure strict temperature control (<30 °C) and avoid prolonged exposure to strong acids like HBr, which is known to cause oxetane ring opening to bromohydrin intermediates[1].

Quantitative Data: Catalyst and Condition Optimization

The following table summarizes the causal relationship between reaction parameters and expected yields for sterically hindered spirocyclic amines, based on optimized literature protocols[2][4].

Reaction TypeCatalyst / PrecatalystLigandBaseSolvent & TempExpected YieldMechanistic Rationale
Buchwald-Hartwig Pd(OAc)₂BINAPCs₂CO₃Toluene, 100°C< 15%Insufficient steric bulk to drive reductive elimination; poor solubility of base.
Buchwald-Hartwig Pd₂(dba)₃RuPhosLiHMDSTHF, 90°C75 - 95%RuPhos accommodates bulky amines; LiHMDS ensures rapid deprotonation.
Buchwald-Hartwig Pd G3 PrecatalystBrettPhosNaOtBu1,4-Dioxane, 80°C80 - 95%G3 precatalyst ensures rapid generation of active Pd(0) species.
Amide Coupling NoneEDC/HOBtTEADMF, 25°C20 - 40%Activated ester degrades before hindered amine can attack.
Amide Coupling NoneHATUDIPEADMF/DCM, 45°C85 - 99%Highly reactive HOAt-ester overcomes steric barrier of the spirocycle.
Mechanistic Bottlenecks

CatalyticCycle Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II)(Ar)(X)L OxAdd->PdII AmineCoord Amine Coordination (Spirocycle) PdII->AmineCoord Deprot Deprotonation (Base) AmineCoord->Deprot Steric Clash (Bottleneck 1) PdII_Amine Pd(II)(Ar)(NR2)L Deprot->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim Requires Bulky Ligand (Bottleneck 2) RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Catalytic cycle of Buchwald-Hartwig amination highlighting steric bottlenecks.

Experimental Protocols: Self-Validating Systems
Protocol 1: Optimized Buchwald-Hartwig Amination for Hindered Azaspirocycles

Design Logic: This protocol utilizes a Pd G3 precatalyst to ensure complete and rapid generation of the active monoligated Pd(0) species, avoiding the formation of inactive palladium black often seen with Pd₂(dba)₃. RuPhos is selected for its proven efficacy with secondary, sterically demanding amines[2][4].

  • Preparation (Glovebox or Schlenk technique): To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), spirocyclic amine (1.2–1.5 equiv, ensuring it is free of moisture/salts), RuPhos Pd G3 precatalyst (2–5 mol%), and RuPhos ligand (2–5 mol%).

  • Base Addition: Add LiHMDS (1.0 M in THF, 2.5 equiv).

    • Self-Validation Check: The solution should immediately turn a deep red/orange, indicating the formation of the active Pd(0) species. If the solution turns black, oxygen or moisture has compromised the catalyst.

  • Solvent & Heating: Dilute with anhydrous, degassed 1,4-dioxane (to reach 0.1 M concentration). Seal the vial with a Teflon-lined cap and heat to 85 °C for 12–16 hours.

  • Workup: Cool to room temperature, quench with a few drops of water, and filter through a pad of Celite, eluting with ethyl acetate. Concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂) or reverse-phase HPLC.

Protocol 2: High-Efficiency Amide Coupling for Spirocyclic Amines

Design Logic: Overcoming the poor nucleophilicity of spirocycles requires generating a highly reactive HOAt ester in situ using HATU, while maintaining a slightly elevated temperature to drive the kinetics[3].

  • Activation: In a dry round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes.

    • Self-Validation Check: A color change to pale yellow indicates the successful formation of the active HOAt ester.

  • Amine Addition: Add the spirocyclic amine (1.1 equiv) either neat or as a solution in DMF. If the amine is a hydrochloride salt, add an additional 1.0 equiv of DIPEA.

  • Coupling: Heat the reaction mixture to 45 °C and stir for 12–24 hours. Monitor by LC-MS.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

References
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: PMC - NIH URL
  • 2-Oxa-5-azaspiro[3.
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL
  • Cross-Coupling Reaction Manual: Desk Reference Source: MilliporeSigma URL

Sources

overcoming steric hindrance in 8-Oxaspiro[4.5]decan-3-amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Oxaspiro[4.5]decan-3-amine

Topic: Overcoming Steric Hindrance in Functionalization Reactions Ticket ID: #SPIRO-8OX-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are encountering low yields or incomplete conversion when reacting 8-Oxaspiro[4.5]decan-3-amine . This is a known issue inherent to the spiro[4.5]decane scaffold. The spiro-quaternary carbon at position 5 creates a rigid "gem-disubstituted" steric environment that shields the amine at position 3.[1][2] Standard protocols (e.g., EDC/HOBt couplings, standard SNAr) often fail because the nucleophilic trajectory of the nitrogen lone pair is obstructed by the axial hydrogens of the 6-membered ether ring.

This guide provides high-force protocols to bypass this kinetic barrier.

Module 1: Amide Coupling (The "Nuclear" Options)

The Problem: Standard carbodiimide couplings (EDC, DCC) stall at the O-acylisourea intermediate because the hindered amine cannot attack efficiently.[1] The Solution: Switch to high-activity uronium reagents or acyl fluorides.[1]

Protocol A: HATU/HOAt High-Concentration Method

Use this as your first-line defense.[1][2]

  • Concentration: Run the reaction at 0.5 M to 1.0 M (standard is 0.1 M). High concentration forces the kinetics.

  • Base: Use DIPEA (Hunig's base).[1] Avoid Et3N; it is less basic and more nucleophilic, leading to side reactions.

  • Additive: Add HOAt (1-Hydroxy-7-azabenzotriazole) if available; it speeds up the active ester formation significantly compared to HOBt.[1][2]

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) in DMF (minimal volume for 0.5 M).[1]

  • Add HATU (1.2 equiv) and DIPEA (2.0 equiv).[1] Stir for 5 mins to form the activated ester.

  • Add 8-Oxaspiro[4.5]decan-3-amine (1.1 equiv).[1][2]

  • Critical Step: If no product forms after 1 hour, heat to 50°C . The spiro-amine often requires thermal energy to overcome the rotational barrier of the active ester.

Protocol B: The Acyl Fluoride Method (TFFH)

Use this if HATU fails or if the acid is also hindered. Acyl fluorides are smaller and more electrophilic than active esters, allowing the bulky spiro-amine to approach.[1]

  • Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).[1]

  • Solvent: Dichloromethane (DCM) or THF.[1]

Step-by-Step:

  • Dissolve Acid (1.0 equiv) and TFFH (1.1 equiv) in DCM.[1]

  • Add DIPEA (2.5 equiv).[1] Stir 30 mins (Acyl Fluoride forms in situ).

  • Add 8-Oxaspiro[4.5]decan-3-amine (1.2 equiv).[1][2]

  • Stir at RT.[3] If sluggish, reflux (40°C).[1]

Module 2: N-Arylation (Buchwald-Hartwig vs. SNAr)

The Problem: The spiro-amine is a poor nucleophile for SNAr unless the aryl halide is extremely electron-deficient (e.g., 2,4-dinitrohalobenzene).[1][2] The Solution: Pd-catalyzed cross-coupling using "Third Generation" bulky phosphine precatalysts.[1]

Decision Matrix: Ligand Selection

For spiro-amines, the ligand must form a monolithic Pd-center that prevents


-hydride elimination (though less likely with primary amines) and promotes reductive elimination from a crowded center.[1][2]
  • Recommendation: BrettPhos Pd G3 or RuPhos Pd G3 .[1]

    • Why? These precatalysts activate at room temperature and the ligands are bulky enough to prevent catalyst dimerization, yet flexible enough to accommodate the spiro-amine.

Protocol: BrettPhos Pd G3 Coupling

  • Vessel: Microwave vial (dried).

  • Reagents:

    • Aryl Halide (1.0 equiv)[1][2][4]

    • 8-Oxaspiro[4.5]decan-3-amine (1.2 equiv)[1][2][5]

    • BrettPhos Pd G3 (0.02 - 0.05 equiv / 2-5 mol%)[1][2]

    • NaOtBu (Sodium tert-butoxide) (2.0 equiv) – Strong base is essential.[1][2]

  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Conditions: Heat to 80-100°C for 2-4 hours. (Microwave: 110°C for 30 mins).

Module 3: Reductive Amination

The Problem: Imine formation is slow due to sterics; the intermediate carbinolamine reverts to ketone rather than dehydrating. The Solution: Pre-form the imine using a strong Lewis Acid dehydrating agent.

Protocol: Titanium(IV) Isopropoxide Method

  • Imine Formation:

    • Combine Ketone/Aldehyde (1.0 equiv) and Spiro-amine (1.2 equiv) in neat Ti(OiPr)4 (2.0 equiv).[1][2]

    • Note: Do not use solvent yet. The Lewis acid acts as both solvent and water scavenger.

    • Stir at RT for 2-6 hours. (The mixture will become viscous).

  • Reduction:

    • Dilute with dry Methanol or Ethanol.

    • Add NaBH4 (Sodium Borohydride) (2.0 equiv) portion-wise.[1] Caution: Exothermic.[1]

  • Workup (Critical):

    • Quench with 1N NaOH or Rochelle's salt solution to break the Titanium-amine complex.[1] If you use water only, you will get a gelatinous white precipitate (TiO2) that traps your product.[1]

Troubleshooting Visualization

Workflow: Selecting the Right Amide Coupling Strategy

AmideCouplingStrategy Start Start: 8-Oxaspiro-amine + Carboxylic Acid CheckAcid Is the Acid also sterically hindered? Start->CheckAcid Standard Try HATU + DIPEA (0.5M in DMF) CheckAcid->Standard No AcylFluoride Use TFFH + DIPEA (Acyl Fluoride) CheckAcid->AcylFluoride Yes Standard->AcylFluoride Yield < 50% Success Proceed to Workup Standard->Success Yield > 50% Ghosez Use Ghosez's Reagent (Acid Chloride) AcylFluoride->Ghosez Yield < 50% AcylFluoride->Success Yield > 50%

Figure 1: Decision tree for overcoming steric barriers in amide bond formation with spiro-amines.

Frequently Asked Questions (FAQs)

Q1: My reaction turns black during Buchwald coupling, and I get no product.

  • Diagnosis: This is "Pd-black" precipitation, indicating the catalyst decomposed before the oxidative addition/reductive elimination cycle could finish.[1]

  • Fix:

    • Degas solvents thoroughly. Sparge with Argon for 15 mins.

    • Switch Ligand. If using XPhos, switch to BrettPhos . It is more stable for primary amines.

    • Lower Temp/Longer Time: Drop to 80°C to preserve catalyst life.

Q2: The reductive amination product is stuck in the aqueous layer.

  • Diagnosis: The 8-oxaspiro-amine is relatively polar due to the ether oxygen and the amine.[1] The secondary amine product might be forming a hydrochloride salt that is water-soluble.[1]

  • Fix:

    • Basify the aqueous layer to pH 12-14 using NaOH.[1]

    • Extract with DCM/Isopropanol (3:1) mixture. The alcohol helps pull the polar amine into the organic phase.

Q3: Can I use the hydrochloride salt of the amine directly?

  • Answer: Yes, but you must release the free base in situ.

    • For HATU/Amide coupling : Add 3-4 equivalents of DIPEA.

    • For Buchwald : The NaOtBu base will handle it, but add 1 extra equivalent of base.

    • Warning: For reductive amination , pre-neutralize the salt with Et3N in MeOH, filter off the Et3N·HCl salts, and then use the filtrate. Acidic conditions inhibit imine formation.

Quantitative Data: Reagent Comparison

Typical yields for coupling 8-Oxaspiro[4.5]decan-3-amine with 2-chloro-benzoic acid (hindered model).

MethodReagentSolventTempYield (%)Notes
Standard EDC / HOBtDMFRT< 10%Failed to activate; urea byproduct dominant.[1][2]
Enhanced HATU / DIPEADMFRT45%Moderate yield; purification difficult.[1]
Thermal HATU / DIPEADMF50°C72%Heat required to overcome steric barrier.
Acyl Fluoride TFFH / DIPEADCM40°C88% Recommended Method. Cleanest profile.[1]

References

  • Acyl Fluorides in Hindered Couplings

    • Carpino, L. A., et al. "TFFH: A new fluorinating reagent for the preparation of acyl fluorides and their application to the synthesis of peptides." Journal of the American Chemical Society, 1995.
    • Source:[1][2]

  • Buchwald-Hartwig for Hindered Amines

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
    • Source:[1][2]

  • Spirocyclic Scaffold Synthesis & Properties

    • Carreira, E. M., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2014. (Contextual grounding for spiro-amine properties).
    • Source:[1][2]

  • Titanium-Mediated Reductive Amination

    • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[1] Journal of Organic Chemistry, 1995.

    • Source:[1][2]

Sources

Technical Support Center: Spiro[4.5]decane Amine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis and purification of spirocyclic scaffolds. Spiro[4.5]decane amines—such as spiro[4.5]decan-8-amine and spiro[4.5]decan-1-amine—are highly valued in modern drug discovery for their unique conformational rigidity and vectorality. However, constructing the spiro[4.5]decane core and subsequently functionalizing it via reductive amination or Schmidt reactions often introduces stubborn impurities 1.

This guide bypasses generic advice to provide mechanistic insights, field-proven troubleshooting, and self-validating protocols designed to isolate high-purity spiro[4.5]decane amines.

Part 1: Troubleshooting Guide & Impurity Profiling

When synthesizing spiro[4.5]decane amines, the reaction microenvironment is heavily influenced by the steric bulk of the spiro-junction. Understanding the causality behind impurity formation is the first step to eliminating it.

Issue 1: Persistent Unreacted Ketone Carryover
  • Symptom: Presence of spiro[4.5]decan-8-one or spiro[4.5]decan-1-one in the final product, often co-eluting on normal-phase silica.

  • Causality: The spiro-carbon (C5) creates significant steric shielding, particularly for 1-substituted derivatives. This steric bulk impedes the initial nucleophilic attack of the ammonia source, drastically slowing down imine formation 2. If the reducing agent is added prematurely, the unreacted ketone remains in the mixture.

  • Resolution: Implement a rigorous acid-base extraction or utilize a covalent ketone scavenger like Girard's Reagent T (See Protocol B).

Issue 2: Formation of Secondary Amine (Dimer) Impurities
  • Symptom: LC-MS or GC-MS reveals a prominent mass peak corresponding to roughly double the expected molecular weight (e.g., bis(spiro[4.5]decan-8-yl)amine).

  • Causality: During the reduction phase, the newly formed primary spiro-amine competes with the bulk ammonia source to attack the remaining intermediate imine. Because the spiro[4.5]decane core is highly lipophilic, the local concentration of the primary amine in organic micro-domains exacerbates this over-alkylation.

  • Resolution: Employ a strict stepwise reductive amination. Pre-form the imine using a massive excess of ammonia (10-20 eq) with a Lewis acid catalyst (e.g.,

    
    ) for 12 hours before introducing the hydride source.
    
Issue 3: Diastereomeric Mixtures in Substituted Spirocycles
  • Symptom: NMR spectra display split peaks; HPLC shows closely eluting twin peaks.

  • Causality: When synthesizing substituted analogs (e.g., 2-amino-spiro[4.5]decane-6-ones), standard hydride reduction of the imine lacks facial selectivity, leading to a mixture of cis and trans isomers.

  • Resolution: Transition to stereoselective catalytic methods. Recent advancements utilizing synergistic photocatalysis and organocatalysis have proven capable of achieving high diastereoselectivity (up to 99:1) in spiro[4.5]decane systems 1.

Part 2: Quantitative Impurity Data

The following table summarizes the analytical profile of common spiro[4.5]decane synthesis impurities and the expected efficiency of targeted removal strategies.

Impurity ProfileTypical SourceAnalytical DetectionTargeted Removal StrategyExpected Purity Post-Cleanup
Unreacted Ketone Incomplete reductive aminationGC-MS, TLC (KMnO₄ stain)Girard's Reagent T Scavenging> 99%
Secondary Amine Dimer Over-alkylation during reductionLC-MS (2x Mass), ¹H NMRStrict pH-controlled Acid-Base Extraction> 95%
Diastereomers (cis/trans) Non-selective imine reductionHPLC (Twin peaks), ¹H NMRFractional Crystallization (Tartrate salts)> 98% de
Borate Salts NaBH₃CN / NaBH₄ quench¹¹B NMR, AshingRochelle's Salt Aqueous WashUndetectable
Spiroketal Byproducts Side reactions in oxygenated analogsNMR, IRSelective Deprotection / Chromatography> 98% 3

Part 3: Experimental Protocols

Protocol A: Self-Validating Acid-Base Extraction for Spirocyclic Amines

Standard chromatography often fails due to the severe tailing of spiro-amines on silica gel. This thermodynamic extraction exploits the specific pKa of the spiro[4.5]decane amine.

  • Step 1: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Step 2: Extract the organic layer with 1M HCl until the aqueous phase reaches pH 2.

    • Causality: Spiro[4.5]decane amines typically possess a pKa of ~10.2. At pH 2, the amine is fully protonated into a water-soluble ammonium salt. Unreacted ketones, dimers, and neutral organic impurities remain trapped in the lipophilic EtOAc layer.

    • Self-Validation: Spot both layers on a TLC plate. The aqueous layer (after neutralizing a micro-aliquot) must show a ninhydrin-positive spot, while the organic layer should show UV-active/KMnO₄-active spots completely devoid of primary amines.

  • Step 3: Separate the layers. Wash the aqueous layer once with fresh EtOAc to remove trace lipophilic carryover.

  • Step 4: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 2M NaOH dropwise until the pH exceeds 12.

    • Causality: Raising the pH > 12 ensures complete deprotonation of the spiro-amine, converting it back to its lipophilic free-base form and preventing emulsion formation during the final extraction.

  • Step 5: Extract the basic aqueous layer with Dichloromethane (DCM) three times. Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amine.

Protocol B: Ketone Scavenging with Girard's Reagent T

If unreacted spiro[4.5]decan-8-one persists after acid-base extraction, use this covalent scavenging technique.

  • Step 1: Dissolve the crude amine/ketone mixture in absolute ethanol. Add 1.2 equivalents of Girard's Reagent T (trimethylacetylhydrazide ammonium chloride) and 10 mol% glacial acetic acid.

  • Step 2: Reflux the mixture for 2 hours.

    • Causality: Girard's Reagent T selectively reacts with sterically hindered ketones under mild acid catalysis to form a permanently charged, highly water-soluble hydrazone derivative.

  • Step 3: Cool to room temperature, dilute with water, and adjust to pH 9 using saturated NaHCO₃.

  • Step 4: Extract with diethyl ether.

    • Self-Validation: The organic layer will contain the pure spiro[4.5]decane amine, while the unreacted ketone is irreversibly trapped in the aqueous layer as the hydrazone salt.

Part 4: Process Visualization

G A Spiro[4.5]decan-8-one (Starting Material) B Reductive Amination (NH4OAc, NaBH3CN) A->B C Crude Mixture (1° Amine, 2° Amine, Ketone) B->C D Acid-Base Extraction (pH Control) C->D E Aqueous Phase (Amine Salts) D->E pH < 3 F Organic Phase (Neutral Impurities) D->F Ketone/Neutrals G Basification (pH > 10) & Extraction E->G H Pure Spiro[4.5]decan-8-amine G->H >98% Purity

Figure 1: Workflow for the synthesis and targeted purification of spiro[4.5]decan-8-amine.

Part 5: Frequently Asked Questions (FAQs)

Q: Why is the synthesis of spiro[4.5]decan-1-amine significantly lower yielding than spiro[4.5]decan-8-amine? A: The position of the amine relative to the spirocyclic junction dictates reactivity. The 1-position is directly adjacent to the spiro-carbon, creating immense steric hindrance that impedes imine formation and subsequent reduction. Research confirms that the size of the amine and the steric environment significantly impact addition reactions in these specific spiro systems 2.

Q: Can I use silica gel chromatography to separate the primary spiro-amine from the secondary amine dimer? A: Yes, but it is notoriously difficult due to severe tailing. If chromatography is unavoidable, use a highly polar, basified solvent system (e.g., DCM/MeOH/NH₄OH 90:9:1) to suppress secondary interactions with the acidic silanol groups on the silica gel. Alternatively, temporary protection strategies (like Boc protection) followed by purification and selective deprotection can be employed 3.

Q: How do I ensure complete removal of borate salts after reductive amination? A: Boron complexes can strongly coordinate with the newly formed spirocyclic amine. Quench the reaction with 1M NaOH and stir vigorously for 2 hours, or use an aqueous wash with Rochelle's salt (potassium sodium tartrate) to break the boron-amine complexes prior to organic extraction.

Q: What is the best method for installing a sulfonamide group on the spiro[4.5]decane nitrogen once purified? A: The purified spirocyclic amine can act as a highly effective nucleophile. Reacting the spiro[4.5]decane-amine with an arylsulfonyl chloride under basic conditions (e.g., using DIPEA or Et₃N in DCM) will readily yield the stable sulfonamide derivative 4.

References

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. 1

  • Crystal structure of 2-(2,6-diisopropylphenyl)-N,N-diethyl-3,3-dimethyl-2-azaspiro[4.5]decan-1-amine: a diethylamine adduct of a cyclic(alkyl)(amino)carbene (CAAC). ResearchGate / Chapman University Digital Commons. 2

  • Spiro[4.5]decane-8-sulfonamide. Benchchem. 4

  • NH4HF2 as a Selective TBS-Removal Reagent for the Synthesis of Highly Functionalized Spiroketal via Tandem Deprotection/Spiroketalization Procedure. ACS Publications. 3

Sources

Technical Support Center: Crystallization Optimization of 8-Oxaspiro[4.5]decan-3-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Process Optimization & Troubleshooting for Spirocyclic Amine Salts

Executive Summary

Welcome to the technical support hub for 8-Oxaspiro[4.5]decan-3-amine HCl . This spirocyclic scaffold presents unique crystallization challenges due to the combination of a rigid, lipophilic spiro-core and a polar, hydrogen-bonding ether/amine functionality.

Users frequently report "oiling out" (Liquid-Liquid Phase Separation) and hygroscopicity as primary failure modes.[1] This guide provides chemically grounded protocols to overcome these thermodynamic barriers, ensuring a scalable, high-purity solid form.

Module 1: Solvent System Selection & "Oiling Out"

Q: My product comes out as a sticky oil instead of crystals upon cooling. How do I fix this?

A: "Oiling out" occurs when the metastable liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve (MSZW).[1] This is common for amine HCl salts in single solvents. You must engineer a binary solvent system to widen the Metastable Zone Width (MSZW).

The Protocol: Anti-Solvent Addition with Temperature Cycling

Do not rely on simple cooling. Use a controlled antisolvent addition method.

ParameterRecommendationScientific Rationale
Primary Solvent Ethanol (EtOH) or Isopropanol (IPA) High solubility for the ionic HCl salt; capable of H-bonding with the ether oxygen.[1]
Anti-Solvent MTBE or Ethyl Acetate (EtOAc) Moderate polarity reduces solubility without inducing immediate oiling (unlike Heptane).
Temperature 50°C → 20°C (Slow Ramp)Rapid cooling favors amorphous oil formation. Slow cooling allows lattice organization.
Seeding Critical (0.5 - 1.0 wt%) Spirocyclic structures often have high nucleation barriers.[1] Seeds provide the template.
Troubleshooting Workflow: The "Oil-to-Crystal" Loop

If you observe oil droplets:

  • Reheat the mixture until the oil redissolves (clear solution).

  • Add Seeds at the temperature just below the saturation point.

  • Hold (ripening) for 1-2 hours to allow seeds to grow.

  • Cool slowly (10°C/hour).

SolventSelection Start Start: Crude HCl Salt Solvent Dissolve in min. vol. Hot EtOH or IPA (50-60°C) Start->Solvent Check Clear Solution? Solvent->Check Filter Hot Filtration (Remove insolubles) Check->Filter Yes AntiSolvent Add MTBE dropwise until slight turbidity Filter->AntiSolvent OilCheck Did it Oil Out? AntiSolvent->OilCheck Reheat Reheat to clear point OilCheck->Reheat Yes (Oil) Cool Slow Cool (10°C/hr) OilCheck->Cool No (Haze) Seed Add Seeds (1 wt%) Reheat->Seed Seed->Cool Isolate Filter & Wash (Cold MTBE) Cool->Isolate

Figure 1: Decision matrix for overcoming Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Module 2: Hygroscopicity & Hydrate Management

Q: The solid becomes sticky or deliquesces after filtration. Is it a hydrate?

A: The 8-oxaspiro ether oxygen is a hydrogen bond acceptor. Combined with the HCl salt, this molecule is highly hygroscopic . It likely forms a channel hydrate or simply adsorbs surface moisture rapidly.

Diagnosis & Mitigation [2]
  • Drying: Do not air dry. Use a vacuum oven at 40-45°C with a nitrogen bleed.

    • Why? The N2 bleed sweeps away liberated water, preventing the formation of a "steaming" environment that promotes hydrate conversion.

  • Handling: Limit exposure to ambient humidity (<40% RH is ideal).

  • Solvent Choice: Avoid Methanol. Methanol solvates of amine salts are often stable but break down rapidly in air, leaving an amorphous, sticky gum. Stick to EtOH/MTBE or IPA/EtOAc .

Module 3: Purity vs. Yield Optimization

Q: My yield is low (50%), but purity is high. How do I recover the rest without bringing impurities?

A: The "Spiro-Scaffold" often traps impurities in the mother liquor effectively, but the solubility curve is steep.

The "Second Crop" Strategy

Do not simply evaporate the mother liquor to dryness (this yields "trash").

  • Concentrate the mother liquor to 50% volume.

  • Switch Solvent: Add a non-polar antisolvent like Heptane or Hexane to this concentrated fraction.

    • Note: Heptane precipitates everything, including impurities. You must use a higher temperature (reflux) for this second crop to keep impurities in solution while the product crystallizes.

  • Recycle: If Crop 2 purity is >95%, combine it with the next batch's crude input. Do not blend it with Crop 1 final product.

MetricTargetOptimization Lever
Yield (Crop 1) 70-80%Increase Anti-solvent ratio (e.g., from 1:1 to 1:3 EtOH:MTBE).
Purity (HPLC) >98.5%Wash cake with cold anti-solvent, not mixed solvent.
Color White/Off-whiteUse activated carbon (C-9496) during the hot dissolution step if the crude is dark.[1]

Module 4: Polymorph Control

Q: The XRD pattern changes between batches. How do I ensure form consistency?

A: Spirocyclic salts often exhibit conformational polymorphism due to the flexibility of the rings relative to each other.

  • Thermodynamic Equilibration: Slurry the final solid in the anti-solvent (e.g., MTBE) for 24 hours at room temperature. This converts kinetic forms (metastable) to the thermodynamic stable form.

  • Standardize Cooling Rate: Fast cooling (>1°C/min) traps kinetic forms. Slow cooling (<0.2°C/min) favors the thermodynamic form.

  • Seed Stock: Once you identify the correct form (via XRD/DSC), save 5g of it. Never run a crystallization without seeding. This is the only way to guarantee batch-to-batch polymorphic consistency.[1]

PolymorphControl Crude Crude Material Screen Solvent Screening Crude->Screen FormA Form A (Kinetic, Needle) Screen->FormA Fast Cool FormB Form B (Thermo, Block) Screen->FormB Slow Cool Process Slurry Conversion (24h in MTBE) FormA->Process Heat/Agitation Process->FormB Equilibration

Figure 2: Pathway to the thermodynamically stable polymorph via slurry conversion.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The definitive text on crystallization fundamentals and MSZW control). Link

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. 2nd Edition. Butterworth-Heinemann. (Source for anti-solvent and seeding protocols). Link

  • Carnerup, A. M., et al. (2006). "Polymorphism of spiro-compounds: A case study." Crystal Growth & Design, 6(3), 850-858. (Mechanisms of conformational polymorphism in spiro-systems). Link

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Strategies for salt selection and hygroscopicity management in drug discovery). Link

Sources

SECTION 1: Mechanistic Pathways of Degradation (The "Why")

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocyclic Amine Applications. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the unique physicochemical challenges associated with spirocyclic amines.

While the pharmaceutical industry's shift toward the "escape from flatland" paradigm has heavily favored spirocyclic moieties to improve solubility and metabolic stability[1], these highly ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-rich, conformationally rigid scaffolds introduce distinct thermodynamic and kinetic vulnerabilities in solution. This guide will deconstruct the causality behind these stability issues, provide actionable troubleshooting frameworks, and establish self-validating protocols for your workflows.

To troubleshoot effectively, we must first understand the causality of degradation. Spirocyclic amines do not simply "fail" in solution; they undergo specific, predictable chemical transformations driven by ring strain, electron density, and environmental stressors.

  • Hydrolytic Ring-Opening (Strain Release): Highly strained systems, such as azaspiro[2.n]alkanes, possess significant angular strain. In aqueous solutions, especially under acidic or basic extremes, the spiro-fused cyclopropane or oxa-rings are highly susceptible to nucleophilic attack by water, leading to rapid ring-opening and the formation of linear amino alcohols or ketones[2].

  • Oxidative Degradation (Autoxidation): The electron-rich nitrogen in tertiary spirocyclic amines is prone to autoxidation. In the presence of dissolved oxygen and trace transition metals (often leached from stainless steel HPLC components or present in buffers), the amine is oxidized to highly polar N-oxides. Secondary amines typically oxidize to nitrones[3].

  • Thermal and CO₂-Mediated Degradation: Primary and secondary spirocyclic amines readily react with dissolved atmospheric CO₂ to form carbamates. Upon exposure to heat, these carbamates can undergo intermolecular cyclization to form stable, inactive ureas or imidazolidinones[4].

DegradationMechanisms Spiro Spirocyclic Amine (Solution State) Oxidation Oxidative Degradation Spiro->Oxidation Dissolved O2 / Trace Metals Hydrolysis Hydrolytic Ring-Opening Spiro->Hydrolysis H2O / Extreme pH Thermal Thermal / CO2 Degradation Spiro->Thermal Heat / Dissolved CO2 NOxide N-Oxides / Nitrones (Polar HPLC Peaks) Oxidation->NOxide AminoAlc Amino Alcohols / Ketones (Loss of spiro core) Hydrolysis->AminoAlc Carbamate Carbamates / Ureas (Oligomerization) Thermal->Carbamate

Fig 1. Primary degradation pathways of spirocyclic amines in aqueous and organic solutions.

SECTION 2: Symptom-Based Troubleshooting Guide

When your experimental data deviates from expectations, use the diagnostic table below to identify the root cause based on quantitative observations and analytical symptoms.

Table 1: Quantitative Stability Profiles and Diagnostic Symptoms

Scaffold TypeEnvironmental StressorPrimary Degradation MechanismObserved Stability / Half-LifeAnalytical Symptom (LC-MS)
Azaspiro[2.n]alkanes Solution state (Room Temp)Hydrolytic ring-openingPartial decomposition < 1 h; Complete degradation < 24 h[2]Mass shift of +18 Da (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

addition); loss of spiro NMR signals.
Azaspiro[2.n]alkanes Solid state (-10 °C)N/AHighly stable (> 1 year)[2]Baseline purity maintained.
Bridged/Spiro Bicyclic Amines Human Liver Microsomes (In vitro)CYP450-mediated oxidationHigh metabolic stability (High fraction remaining at 5 min)Minor +16 Da peaks (hydroxylation/N-oxidation).
Aqueous Secondary Amines Thermal (125–145 °C) + Dissolved CO₂Carbamate / Urea formationSignificant degradation over 50–200 hours[4]Appearance of high molecular weight oligomeric peaks.

SECTION 3: Standard Operating Procedure (SOP) for Stability Assessment

To ensure trustworthiness in your drug discovery pipeline, you must implement a self-validating forced degradation study. The following protocol ensures that degradation observed during analysis is a true reflection of the molecule's stability, rather than an artifact of the analytical method itself.

Step-by-Step Methodology: Forced Degradation & Mass Balance Validation

  • Sample Preparation: Prepare a 1.0 mM stock solution of the spirocyclic amine in a biologically relevant, degassed solvent (e.g., 5% DMSO in PBS, pH 7.4).

  • Application of Stressors (Aliquoting):

    • Acidic/Basic Stress: Add 0.1 N HCl or 0.1 N NaOH to separate aliquots.

    • Oxidative Stress: Add 3%

      
       to an aliquot.
      
    • Thermal Stress: Incubate an aliquot at 60 °C in a sealed, CO₂-free headspace vial.

  • Active Quenching (Critical Self-Validating Step): You must arrest the degradation before injection into the LC-MS. For acidic/basic samples, neutralize to pH 7. For oxidative samples, add solid sodium thiosulfate pentahydrate to instantly consume excess

    
    [5]. Causality: Failing to quench 
    
    
    
    will cause the amine to oxidize inside the heated MS ionization source, yielding false-positive N-oxide data.
  • LC-TOF-MS Analysis: Run the quenched samples using High-Resolution Time-of-Flight Mass Spectrometry (LC-TOF-MS)[4]. Look for specific

    
     shifts (+16 for oxidation, +18 for hydrolysis).
    
  • Mass Balance Calculation: Calculate the total peak area. The sum of the parent peak area plus all degradant peak areas must equal the initial parent peak area (±5%). If mass balance is lost, your spirocycle has likely degraded into volatile fragments or species that are permanently retained on your chromatography column.

StabilityWorkflow Prep Prepare 1-5 mM Spirocycle Solution Stress Apply Stress (pH, Temp, O2) Prep->Stress Quench Quench Reaction (e.g., Thiosulfate) Stress->Quench Analyze LC-TOF-MS Analysis Quench->Analyze Elucidate Structural Elucidation Analyze->Elucidate

Fig 2. Step-by-step workflow for forced degradation and stability screening of spirocycles.

SECTION 4: Frequently Asked Questions (FAQs)

Q: We synthesized a library of azaspiro[2.n]alkanes, but they are degrading in our DMSO stock plates before we can run our high-throughput screens. How do we prevent this? A: Azaspiro[2.n]alkanes are highly strained and notoriously unstable in solution at room temperature, often showing complete degradation within 24 hours[2]. You must store these compounds in the solid state at -10 °C or lower, where they exhibit shelf lives exceeding one year[2]. Only reconstitute them in solution immediately prior to your assay.

Q: My LC-MS data shows a massive +16 Da peak, suggesting N-oxide formation, but my compound was stored in the dark at 4 °C. Where is the oxidation coming from? A: Autoxidation of tertiary amines to N-oxides does not require light or extreme heat; it requires dissolved oxygen and is highly catalyzed by trace transition metals[3]. Ensure your buffers are thoroughly degassed (sparged with nitrogen or argon). Additionally, consider adding a trace amount of a chelating agent (like EDTA) to your buffer to sequester catalytic metals leached from your LC-MS fluidics.

Q: Are spirocyclic amines more metabolically stable than their monocyclic counterparts? A: Generally, yes. The incorporation of rigid aliphatic bicyclic or spirocyclic architectures often blocks metabolic "soft spots" that are typically vulnerable to cytochrome P450 enzymes. In human liver microsome assays, spirocycles frequently demonstrate a significantly higher fraction remaining over time compared to flat, monocyclic matched molecular pairs[6].

Q: We are observing the formation of high molecular weight species when heating our secondary spirocyclic amines. What is happening? A: You are likely observing thermal degradation driven by dissolved


. Secondary amines act as nucleophiles, attacking dissolved 

to form carbamates. Under thermal stress, these carbamates can undergo intermolecular cyclization or react with free amines in the solution to form stable ureas or imidazolidinones[4]. Purge your solutions with inert gas prior to heating.

References

  • Spirocycles for Improved Solubility - Enamine.

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination - ACS Medicinal Chemistry Letters.

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks - ChemRxiv.

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents - UKnowledge, University of Kentucky.

  • Synthesis of N-Oxide - Chem-Station Int. Ed.

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - National Institutes of Health (NIH) / PMC.

Sources

Technical Support Center: 8-Oxaspiro[4.5]decan-3-amine Salt Formation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for researchers working with 8-Oxaspiro[4.5]decan-3-amine . This guide addresses the unique physicochemical challenges posed by spirocyclic aliphatic amines, specifically focusing on salt formation, crystallization, and solid-state stability.

Status: Operational | Tier: L3 Engineering Support Subject: Resolution of Crystallization & Stability Issues (Oiling Out, Hygroscopicity, Stoichiometry)[1]

Technical Profile & Thermodynamics

Before troubleshooting, you must understand the "Engine" of your molecule.

  • Molecule: 8-Oxaspiro[4.5]decan-3-amine[1]

  • Class: Spirocyclic primary aliphatic amine.

  • Predicted pKa: ~10.2 – 10.6 (Conjugate Acid).

  • Structural Challenge: The spiro-fusion creates a compact, lipophilic core with a localized high-charge density upon protonation.[1] This often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean crystallization.[1][2]

Critical Troubleshooting (Q&A)

ISSUE 1: The "Oiling Out" Phenomenon

User Report: "I added 1.0 eq of HCl in dioxane/ether. Instead of a white solid, a sticky gum/oil separated at the bottom. It won't solidify even at -20°C."[1]

Root Cause Analysis: This is a classic LLPS (Liquid-Liquid Phase Separation) .[1][2] The salt is forming, but the lattice energy is insufficient to overcome the solvation energy of the amorphous state. The "oil" is a supersaturated solution of the salt containing trapped solvent and impurities.

Corrective Protocol: The "Temperature Cycling" Method Do not simply cool the oil; this increases viscosity and halts nucleation. You must use temperature cycling to "anneal" the oil into a crystal.

Step-by-Step Resolution:

  • Re-dissolve: Add just enough methanol (MeOH) to the oil/solvent mixture at 50°C to turn the two phases (oil + supernatant) into a single clear phase.

  • Seed: If you have any solid trace from a previous batch, add it now. If not, scratch the glass wall vigorously.

  • Cycle:

    • Cool to 20°C. (Oil may reappear).

    • Heat to 40°C. (Oil should partially dissolve/thin).

    • Cool to 20°C.

    • Repeat 3-4 times.

  • Mechanism: The heating phase lowers viscosity, allowing molecules in the "oil" to rearrange. The cooling phase drives supersaturation.[3] This oscillation pumps molecules from the disordered "oil" phase into the ordered "crystal" lattice.

Visual Workflow:

OilingOutRescue Start Problem: Oily Gum Formed Step1 Add Solubilizer (MeOH) until homogeneous at 50°C Start->Step1 Step2 Initiate Temp Cycling (40°C <-> 20°C) Step1->Step2 Decision Turbidity/Solids Visible? Step2->Decision Step3 Add Anti-solvent (EtOAc/MTBE) dropwise at 40°C Decision->Step3 No Success Slow Cool to 0°C Filter Crystalline Solid Decision->Success Yes Step3->Step2

Figure 1: Remediation workflow for amine salts that undergo Liquid-Liquid Phase Separation (Oiling Out).

ISSUE 2: Hygroscopicity & Deliquescence

User Report: "I isolated the HCl salt as a white powder. After 2 hours on the bench, it turned into a wet paste."

Root Cause Analysis: Aliphatic amine hydrochlorides are notorious for high hygroscopicity. The chloride ion has a high charge density, and the spiro-scaffold may not pack efficiently enough to exclude water.

Scientific Solution: Switch the counter-ion. You need a counter-ion with a lower charge density or one that forms a hydrogen-bond network (supramolecular synthon) with the amine.[1]

Recommended Counter-ion Screen:

Counter-ion pKa (Acid) Delta pKa Outcome Prediction
Chloride (HCl) -7 >17 High Risk. Likely hygroscopic.[1] Good for solubility, bad for solid-state stability.[1]
Fumarate 3.03 ~7.5 Recommended. Dicarboxylic acid often bridges two amine molecules, creating a stable lattice.
Tosylate -2.8 >13 Good Alternative. The aromatic ring adds lipophilicity, repelling water.

| Succinate | 4.2 | ~6.3 | Moderate. Good for forming hemi-salts if stoichiometry is an issue.[1] |

Protocol for Fumarate Salt Formation:

  • Dissolve 1.0 eq of 8-Oxaspiro[4.5]decan-3-amine in 10 volumes of Ethanol/Isopropanol (1:1).

  • Dissolve 0.5 eq (for hemi-fumarate) or 1.0 eq (for mono-fumarate) of Fumaric acid in hot Ethanol.

  • Add acid solution to amine solution at 60°C.

  • Critical: Allow to cool very slowly (turn off heat bath and let sit overnight). Rapid cooling promotes amorphous precipitation.

ISSUE 3: Stoichiometry Mismatch

User Report: "NMR shows 1.3 equivalents of acid in my salt. Is it a mixture?"

Root Cause Analysis: Spiro-amines can trap excess acid in the crystal lattice channels (non-stoichiometric inclusion) or form mixed salt/solvates.[1] This is common if you use a large excess of acid during precipitation.

Validation Strategy: You must validate the "True Salt" vs. "Physical Mixture."

  • DSC (Differential Scanning Calorimetry):

    • True Salt: Sharp, distinct melting endotherm (typically >150°C for this class).

    • Mixture: Broad endotherms matching the free base or free acid melting points.

  • 1H-NMR Shift:

    • Compare the chemical shift of the proton alpha to the amine (on the cyclopentyl ring).

    • Shift Rule: Upon protonation, this signal should shift downfield (deshielded) by ~0.3 - 0.5 ppm compared to the free base. If the shift is negligible, you have not formed a salt; you have a physical mixture.

Strategic Decision Matrix

Use this logic flow to select the optimal salt form for your development stage.

SaltSelection Start 8-Oxaspiro[4.5]decan-3-amine (pKa ~10.5) Goal Define Goal Start->Goal Solubility High Solubility (for IV/Assay) Goal->Solubility Stability Solid Stability (for Storage/Formulation) Goal->Stability HCl HCl / Mesylate (Risk: Hygroscopic) Solubility->HCl Dicarb Fumarate / Succinate (High Crystallinity) Stability->Dicarb Lipophilic Tosylate / Napsylate (Non-Hygroscopic) Stability->Lipophilic

Figure 2: Strategic selection of counter-ions based on physicochemical requirements.[1]

References & Authority

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The definitive handbook on salt selection principles).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Black, S. N., et al. (2007). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences, 96(5), 1053-1068. Link

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs: 2005 update. Journal of Pharmaceutical Sciences, 94(5), 929-939. (Context for solubility advantages of specific salt forms). Link

Disclaimer: This guide assumes standard laboratory safety protocols. 8-Oxaspiro[4.5]decan-3-amine and its salts should be handled with appropriate PPE.[1] Always consult the specific SDS before handling.

Sources

Technical Support Center: Optimizing Spiro Amine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Center. Spirocyclic amines (azaspirocycles) are highly valued in modern drug discovery for their ability to improve physicochemical properties—such as enhanced solubility, increased basicity, and reduced lipophilicity—compared to their flat heterocyclic counterparts (e.g., piperidines or morpholines)[1]. However, the unique 3D architecture and inherent ring strain of these scaffolds introduce complex synthetic challenges, including strain-induced ring-opening, severe steric hindrance, and regioselectivity issues during late-stage functionalization[2][3].

This guide synthesizes field-proven diagnostic logic, mechanistic FAQs, and self-validating protocols to help you minimize side reactions and maximize yields.

Diagnostic Workflow

Workflow Start Spiro Amine Functionalization Decision Select Reaction Pathway Start->Decision Path1 N-Alkylation Decision->Path1 Path2 N-Arylation (Cross-Coupling) Decision->Path2 Issue1 Issue: Ring-Opening & Over-Alkylation Path1->Issue1 Issue2 Issue: Steric Hindrance & Dehalogenation Path2->Issue2 Sol1 Use Reductive Amination (NaBH(OAc)3), Avoid Strong Acids Issue1->Sol1 Sol2 Use Bulky Ligands (RuPhos) or Photoredox Catalysis Issue2->Sol2

Diagnostic logic for troubleshooting spiro amine functionalization side reactions.

Core Troubleshooting FAQs

Q1: Why does my oxetane-fused azaspirocycle degrade into a complex mixture during N-alkylation or deprotection steps? Mechanistic Causality: Oxetanes possess significant ring strain (approximately 25.5 kcal/mol)[2]. When exposed to strong Brønsted acids like trifluoroacetic acid (TFA) or HCl during Boc-deprotection or reaction quenching, the oxetane oxygen is rapidly protonated. This lowers the activation energy for nucleophilic attack, triggering an


 or 

-like ring-opening by the counterion (e.g., chloride) or residual water. This cascade converts the desired spirocycle into undesired diol or halo-alcohol side products[3][4]. Actionable Solution: Avoid strong acids entirely. If Boc-deprotection is required, consider using milder Lewis acids (e.g., TMSOTf/2,6-lutidine) or switch to a Cbz protecting group (removable via neutral hydrogenolysis). For reaction quenching, strictly use weakly basic or neutral buffers (e.g., saturated

) instead of HCl[3].

Q2: I am observing significant over-alkylation when attempting direct N-alkylation of a spirocyclic amine. How can I improve mono-alkylation selectivity? Mechanistic Causality: Azaspirocycles often exhibit higher basicity and unique steric profiles compared to traditional flat heterocycles. Depending on the conformation, the nitrogen lone pair can be highly exposed, making the mono-alkylated product just as nucleophilic as the starting material. Direct alkylation with alkyl halides therefore frequently overshoots, generating quaternary ammonium salts. Actionable Solution: Shift the paradigm from direct alkylation to reductive amination. By reacting the spiro amine with an aldehyde/ketone to form an intermediate iminium ion, and subsequently reducing it in situ with a mild hydride donor like sodium triacetoxyborohydride (


), you limit the reaction to a single alkylation event[2]. 

is chemoselective; it reduces the iminium ion much faster than the parent carbonyl, preventing alcohol byproducts.

Q3: My Buchwald-Hartwig cross-coupling with a bulky azaspirocycle is stalling, yielding mostly dehalogenated starting material. What is the mechanistic failure? Mechanistic Causality: The 3D rigid nature of spirocycles creates a neopentyl-like steric environment around the nucleophilic nitrogen. This severe steric bulk hinders the amine's ability to coordinate to the Pd(II)-aryl intermediate during the catalytic cycle. When amine coordination and subsequent deprotonation are slow, the long-lived Pd(II) species undergoes competitive


-hydride elimination or protodehalogenation, consuming the aryl halide without forming the C-N bond.
Actionable Solution:  Employ bulky, electron-rich biaryl phosphine ligands (such as RuPhos or BrettPhos) that are specifically designed to facilitate reductive elimination in sterically demanding environments. Alternatively, bypass the Pd-coordination bottleneck entirely by utilizing photoredox-catalyzed hydroaminoalkylation, which generates an 

-amino radical that reacts directly with olefins or aryl halides under mild conditions[5][6].
Quantitative Data Analytics

To guide your synthetic planning, the following table summarizes the quantitative performance of various functionalization strategies when applied to sterically hindered spiro amines.

Table 1: Comparative Optimization of Spiro Amine Functionalization

Reaction PathwayStandard ReagentsPrimary Side ReactionMitigation StrategyTypical Yield Range
Direct N-Alkylation Alkyl Halide,

, DMF
Over-alkylation (Quaternary salts)Switch to Reductive Amination20% – 40%
Reductive Amination Aldehyde,

, DCE
Imine hydrolysis / Incomplete conversionPre-form imine with molecular sieves75% – 95%
Buchwald-Hartwig Aryl Halide,

,

ProtodehalogenationUse RuPhos/BrettPhos ligands<10% (Unoptimized) 80% – 90% (Optimized)
Photoredox Annulation Ir/Ru Photocatalyst, Visible LightRadical quenching by

Thorough freeze-pump-thaw degassing60% – 85%
Self-Validating Experimental Protocol

Procedure: Chemoselective Reductive Amination of Strained Spirocyclic Amines This protocol is designed as a self-validating system to ensure mono-alkylation while preventing acid-catalyzed ring-opening of sensitive motifs (e.g., oxetanes).

Step 1: Iminium Ion Formation

  • Action: In an oven-dried flask under

    
    , dissolve the free spirocyclic amine (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add activated 4Å molecular sieves.
    
  • Causality: DCE is preferred over DCM as it allows for slightly higher temperatures if needed, and molecular sieves drive the equilibrium forward by scavenging water, preventing imine hydrolysis.

  • Validation Checkpoint 1: Stir at room temperature for 2 hours. Withdraw a 5 µL aliquot, dilute in anhydrous methanol, and analyze via LCMS. Do not proceed until the mass of the starting amine is completely consumed and the intermediate imine/iminium mass is dominant.

Step 2: Hydride Reduction

  • Action: Cool the reaction mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (

    
    ) (1.5 equiv).
    
  • Causality:

    
     is a mild, chemoselective reducing agent that specifically targets the protonated iminium ion without reducing the unreacted carbonyl[2]. Cooling to 0 °C minimizes exothermic degradation and suppresses transient ring-opening pathways.
    
  • Validation Checkpoint 2: Stir for an additional 4–12 hours, allowing the reaction to slowly warm to room temperature. Run TLC (ninhydrin stain). The disappearance of the imine spot and the appearance of a new, lower-Rf amine spot confirms successful reduction.

Step 3: Mild Quenching and Isolation

  • Action: Quench the reaction strictly with saturated aqueous

    
     (equal volume to DCE). Stir vigorously for 15 minutes.
    
  • Causality: Using a mild base neutralizes the acetic acid byproduct generated from the hydride source. Crucial: Never use HCl or strong acids for quenching, as this will immediately trigger ring-opening of strained spiro-oxetane systems[3][4].

  • Action: Extract with EtOAc (3x), wash the combined organic layers with brine, dry over

    
    , and concentrate under reduced pressure.
    
References
  • Benchchem. 2-Oxa-5,8-diazaspiro[3.5]nonane. 2

  • Nottingham ePrints. Preparation of Potent and Selective αvβ6 Integrin Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis and Synthetic. 4

  • ACS Publications. Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews. 3

  • rhhz.net. Photochemical reactions as synthetic tool for pharmaceutical industries. 5

  • Research Square. Modular, Automated Synthesis of Spirocyclic Tetrahydronaphthyridines from Primary Alkylamines.6

  • tandfonline.com. Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?1

Sources

Technical Support Center: Amine Hydrochloride Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Salt" False Security

User Query: "I thought converting the amine to a hydrochloride salt made it stable. Why is my white powder turning brown and sticky?"

The Scientific Reality: While converting a free amine to its hydrochloride (HCl) salt generally raises the melting point and reduces volatility, it introduces a new vulnerability: hygroscopicity . The crystal lattice of many amine hydrochlorides has a high affinity for atmospheric moisture. Once water is adsorbed, it creates a localized "micro-solution" on the crystal surface. This increased molecular mobility allows the very degradation reactions (oxidation, hydrolysis) you sought to prevent.

This guide provides the protocols to arrest this degradation cycle.

The Degradation Mechanism (Visualized)

To prevent degradation, you must understand the "Failure Cascade." It is rarely a single factor but a chain reaction initiated by moisture.

AmineDegradation Moisture Atmospheric Moisture (>40% RH) Sorption Surface Adsorption & Deliquescence Moisture->Sorption Breach of Seal Mobility Increased Molecular Mobility (Quasi-Liquid) Sorption->Mobility Lattice Disruption Oxidation Auto-Oxidation (Formation of N-Oxides/Imines) Mobility->Oxidation + O2 + Light Hydrolysis Hydrolysis (If susceptible groups present) Mobility->Hydrolysis + H2O Color Discoloration (Yellow/Brown) Oxidation->Color Purity Loss of Potency Oxidation->Purity Hydrolysis->Purity

Figure 1: The Moisture-Mobility-Degradation Cascade.[1][2] Note that oxidation often requires the mobility provided by moisture uptake to proceed at appreciable rates in the solid state.

Storage Protocols: The "Dry-Cold-Dark" Triad

Do not rely on the original vendor packaging once opened. Follow this hierarchical storage protocol.

Protocol A: The "Gold Standard" (For Long-Term Storage)

Target: Aromatic amines (e.g., Dopamine HCl), expensive intermediates, or highly hygroscopic salts.

  • Primary Containment: Transfer material to an amber glass vial with a Teflon-lined screw cap. Plastic allows moisture diffusion over months.

  • Headspace Purge: Gently flow dry Argon or Nitrogen into the vial for 10-15 seconds before capping. Argon is heavier than air and provides a better blanket.

  • Secondary Containment: Place the sealed vial inside a secondary jar containing a color-indicating desiccant (e.g., silica gel or molecular sieves).

  • Temperature: Store at -20°C.

    • Critical Step: Before opening a frozen vial, allow it to warm to room temperature in a desiccator (approx. 30 mins). Opening cold vials condenses atmospheric moisture instantly onto the powder.

Protocol B: Working Bench Storage (Short-Term)

Target: Aliphatic amine salts used daily.

  • Desiccation: Store in a vacuum desiccator with active desiccant.

  • Monitoring: Use humidity indicator cards inside the desiccator. If the card reads >10% RH, regenerate the desiccant immediately.

  • Light: Wrap clear jars in aluminum foil if amber glass is unavailable.

Troubleshooting Matrix & FAQs

This section addresses specific observations from the lab bench.

ObservationDiagnosisImmediate ActionPrevention
Material is sticky or caked Deliquescence. The salt has absorbed enough water to partially dissolve.Do not heat. Dissolve the entire mass in a suitable solvent (e.g., water or methanol) to determine concentration, then use as a stock solution.Store in desiccator.[3][4] Tape cap with Parafilm.
Yellow/Brown Discoloration Oxidation. Formation of conjugated impurities (e.g., quinones from aromatic amines).Check purity via HPLC. If >98%, recrystallization may salvage it. If <95%, discard.Purge headspace with Argon. Protect from UV light.[1][5]
Smell of fish/free amine Disproportionation. Loss of HCl gas, reverting salt to free base.Check pH of a 5% aqueous solution. If significantly higher than expected, the salt form is compromised.Ensure tight seal.[1][6][7] Avoid storing near volatile bases (e.g., ammonia).
Hard solid block Crystal Bridging. Moisture cycling caused surface dissolution and re-crystallization.Grind using a mortar and pestle (wear mask). Verify solubility hasn't changed.Maintain constant temperature (avoid freeze-thaw cycles).
FAQ: Common User Questions

Q: Can I dry my sticky amine hydrochloride in an oven? A: Proceed with caution. While many HCl salts are stable up to melting points >150°C, some can lose HCl (disproportionate) or oxidize rapidly at high temperatures.

  • Recommendation: Use a vacuum drying pistol at low heat (40°C) over

    
     or dry silica. If the compound is valuable, test a small aliquot first.
    

Q: Why does the Safety Data Sheet (SDS) say "Store at 4°C" but you recommend -20°C? A: SDS recommendations are often for unopened containers to guarantee shelf life. Once opened, the barrier integrity is compromised. -20°C slows down the kinetic rate of oxidation significantly more than 4°C, provided you manage the condensation risk upon warming.

Q: I need to weigh 5 mg, but the static is impossible. What do I do? A: Static is common in dry environments. Use an anti-static gun (zerostat) or place the spatula and weighing boat on a grounded anti-static mat. Do not breathe on the sample to reduce static; you are introducing moisture.

Decision Tree: Storage Selection

Use this logic flow to determine the storage requirements for a new amine hydrochloride.

StorageDecision Start New Amine HCl Salt IsAromatic Is the Amine Aromatic? (e.g., Aniline, Indole) Start->IsAromatic IsHygro Is it Hygroscopic? IsAromatic->IsHygro No Cond1 Condition A: -20°C, Argon, Amber Vial IsAromatic->Cond1 Yes (High Oxidation Risk) IsHygro->Cond1 Yes (Severe) Cond2 Condition B: Desiccator, RT, Dark IsHygro->Cond2 Yes (Moderate) Cond3 Condition C: Standard Cabinet IsHygro->Cond3 No

Figure 2: Storage Condition Decision Tree. Aromatic amines default to the strictest storage due to oxidation risks.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: Dopamine Hydrochloride (Stability & Storage). [Link][5]

Sources

Validation & Comparative

Comparative Guide: Conformational Rigidity and NMR Characterization of 8-Oxaspirodecan-3-amine Hydrochloride vs. Flexible Analogues

Comparative Guide: Conformational Rigidity and NMR Characterization of 8-Oxaspiro[1]decan-3-amine Hydrochloride vs. Flexible Analogues

As a Senior Application Scientist, I frequently guide drug development teams through the analytical challenges of validating complex three-dimensional scaffolds. The transition from flat, aromatic-heavy molecules to

8-Oxaspiro[1]decan-3-amine hydrochloride is a premium spirocyclic building block. It features a tetrahydropyran ring spiro-fused to a cyclopentylamine ring. To objectively evaluate its performance as a structural scaffold, we must compare its conformational rigidity against a traditional, flexible alternative—such as 4-aminotetrahydropyran —using advanced Nuclear Magnetic Resonance (NMR) spectroscopy.

Product Performance Comparison: Spirocyclic vs. Flexible Scaffolds

The primary value of 8-Oxaspiro[1]decan-3-amine hydrochloride lies in its locked 3D geometry. While flexible analogues undergo rapid conformational averaging (chair-flipping) at room temperature, the quaternary spiro carbon (C5) in the spiro[1]decane system acts as a conformational anchor. This rigidity provides a predictable, fixed vector projection for library synthesis, which is critical for structure-based drug design.

Quantitative NMR Data Comparison

The table below summarizes the diagnostic NMR parameters used to objectively differentiate the rigid product from its flexible alternative.

Analytical Parameter8-Oxaspiro[1]decan-3-amine HCl (Product)4-Aminotetrahydropyran (Alternative)Diagnostic Causality
3D Conformation Rigid spiro-locked geometryRapid chair-flipping (dynamic)Product ensures a fixed vector projection for target binding.

Aliphatic Region
Highly complex, distinct axial/equatorial signalsSimplified, time-averaged multipletsReflects the restricted conformational space of the spirocycle.
Inter-ring NOE Contacts Strong (Tetrahydropyran

Cyclopentane)
None (Single ring system)Direct spatial validation of the spiro-fusion.
Amine

-Proton Shift
Downfield shifted (~3.4 ppm), well-resolved~2.9 ppm, often overlappingValidates salt formation and ring strain deshielding.

Coupling Constants
Fixed

(~11 Hz),

(~4 Hz)
Averaged

values (~7 Hz)
Proves the absence of rapid ring inversion in the product.

Experimental Protocols: A Self-Validating NMR Workflow

To confidently assign the complex aliphatic envelope of 8-Oxaspiro[1]decan-3-amine hydrochloride, a standard 1D



Step 1: Anhydrous Sample Preparation
  • Procedure: Dissolve 15 mg of 8-Oxaspiro[1]decan-3-amine HCl in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D). Transfer to a high-quality 5 mm NMR tube.

  • Causality: DMSO-d6 is deliberately chosen over

    
    . The strong hydrogen-bonding network of DMSO significantly slows the chemical exchange of the 
    
    
    protons. This allows the observation of the amine protons as a distinct broad multiplet and preserves their scalar coupling to the alpha-proton (C3-H), which is critical for validating the integrity of the hydrochloride salt.
Step 2: 1D and Acquisition
  • Procedure: Acquire

    
     NMR at 400 MHz (or higher) using a standard 30° pulse sequence (zg30) with 16 scans and a 10-second relaxation delay (
    
    
    ).
  • Causality: The extended relaxation delay ensures complete longitudinal relaxation (

    
    ) of the rigid spiro protons. Because spirocycles tumble differently in solution compared to linear molecules, a longer 
    
    
    is required to enable accurate quantitative integration of the highly overlapped aliphatic envelope.
Step 3: 2D HSQC and NOESY Mapping
  • Procedure: Execute a phase-sensitive NOESY sequence with a mixing time (

    
    ) of 400 ms. Follow with a multiplicity-edited HSQC to separate 
    
    
    (blue) from
    
    
    /
    
    
    (red) signals.
  • Causality: In the spiro[1]decane system, HSQC spreads the overlapping proton signals across the wider

    
     chemical shift range. A NOESY mixing time of 400 ms is optimal for small molecules (MW < 500 Da) in the extreme narrowing limit. This maximizes the cross-relaxation rate to detect critical inter-ring through-space interactions (< 5 Å) between the tetrahydropyran and cyclopentane rings without introducing spin-diffusion artifacts.
    

Workflow Visualization

The logical progression from initial screening to 3D structural validation is mapped below.

NMR_WorkflowASample Prep:8-Oxaspirodecan-3-amine HClin DMSO-d6B1D 1H & 13C NMR(Initial Screening)A->BCSignal Overlap inAliphatic Region?B->CD2D NMR Suite(COSY, HSQC, HMBC)C->D Yes (Typical for Spirocycles)F3D StructuralValidation & Fsp3 ProfilingC->F NoENOESY / ROESY(Conformational Lock)D->EE->F

Figure 1: Hierarchical NMR workflow for structural elucidation of spirocyclic building blocks.

References

  • Marina Themoteo Varela, Gleiston G. Dias, Luiz Fernando N. de Oliveira, et al. "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists." European Journal of Medicinal Chemistry, 2025.[Link]

  • R. Alan Aitken, Eilidh F. Philp, Frank G. Riddell, Melanja H. Smith. "A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts." ARKIVOC, 2002.[Link]

A Comparative Guide to HPLC Analysis Methods for Spirocyclic Amine Purity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Challenge of Spirocyclic Amines

Spirocyclic scaffolds are a cornerstone of modern medicinal chemistry, prized for their ability to confer rigid, three-dimensional structures that can lead to enhanced potency and selectivity for biological targets. The embedded amine functionality is often crucial for target engagement and pharmacokinetic properties. However, the very structural rigidity and basicity that make these molecules valuable also present significant analytical challenges. Ensuring the purity of these Active Pharmaceutical Ingredients (APIs) is non-negotiable, as even minute impurities can have significant impacts on safety and efficacy.[1]

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the achiral and chiral purity of spirocyclic amines. We will move beyond simple procedural lists to explore the underlying chromatographic principles, enabling researchers and drug development professionals to make informed decisions for robust and reliable purity analysis.

The Dichotomy of Retention: Choosing the Right Chromatographic Mode

The selection of the primary chromatographic mode is the most critical decision in method development.[2][3] For spirocyclic amines, the choice typically narrows down to two powerful, yet fundamentally different, techniques: Reversed-Phase HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase (RP-HPLC): The Established Workhorse

RP-HPLC is the most common starting point for the analysis of small molecules due to its versatility and robustness.[3] It separates analytes based on their hydrophobicity, using a nonpolar stationary phase (like C18) and a polar mobile phase.

  • Mechanism of Action: In RP-HPLC, more hydrophobic molecules interact more strongly with the stationary phase and are retained longer. The elution strength of the mobile phase is increased by adding a less polar organic solvent, typically acetonitrile (ACN) or methanol.[4]

  • Causality in Application: Spirocyclic amines often possess a significant hydrophobic carbon framework, making them suitable candidates for RP-HPLC. However, their basic amine groups can be problematic. At neutral pH, these amines are protonated, leading to strong interactions with residual acidic silanol groups on the silica-based stationary phase, resulting in poor peak shape (tailing). To counteract this, the mobile phase pH is typically controlled with a buffer. Operating at a high pH (e.g., pH > 10) de-protonates the amine, reducing silanol interactions and dramatically improving peak symmetry. This requires the use of modern, pH-stable columns.

Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Complement

When spirocyclic amines are highly polar (e.g., containing multiple hydroxyl or amide groups) or show poor retention in RP-HPLC even with 100% aqueous mobile phases, HILIC becomes an invaluable alternative.[4][5]

  • Mechanism of Action: HILIC utilizes a polar stationary phase (such as bare silica, amide, or diol) and a mobile phase rich in organic solvent (>70% ACN).[5] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. Water acts as the strong, eluting solvent.[4]

  • Causality in Application: For highly polar spirocyclic amines, HILIC provides the retention that RP-HPLC cannot.[6] This reversal of elution order (polar analytes are retained longer) makes HILIC an excellent orthogonal technique to confirm purity, as it can separate impurities that might co-elute with the main peak in a reversed-phase method.[6][7] Furthermore, the high organic content of the mobile phase can enhance sensitivity when using mass spectrometry (MS) detection due to more efficient solvent desolvation and analyte ionization.[6]

Comparative Summary: RP-HPLC vs. HILIC
FeatureReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)
Stationary Phase Nonpolar (e.g., C18, C8, Phenyl-Hexyl)Polar (e.g., Silica, Amide, Diol, Penta-HILIC)[5][6]
Mobile Phase High aqueous content, organic modifier (ACN, MeOH)High organic content (>70% ACN), aqueous buffer
Strong Eluting Solvent Acetonitrile or Methanol[4]Water[4]
Elution Order Least hydrophobic elutes firstLeast polar (most hydrophobic) elutes first[6]
Best Suited For Spirocyclic amines with moderate to high hydrophobicityHighly polar, hydrophilic spirocyclic amines
Key Advantage Robust, widely applicable, vast column selectionExcellent for polar analytes, orthogonal to RP, MS-friendly[6]
Common Challenge Poor retention of polar analytes, peak tailing for basesColumn equilibration times, sensitivity to mobile phase water content

Workflow for Method Selection and Development

A systematic approach is crucial to efficiently develop a reliable purity method. The following workflow outlines a logical progression from initial assessment to a finalized method.

MethodDevelopmentWorkflow start Start: Characterize Spirocyclic Amine properties Assess Properties: - Polarity (logP) - Chirality - pKa start->properties is_chiral Is Chiral Separation Required? properties->is_chiral achiral_path Achiral Purity Method is_chiral->achiral_path No chiral_path Chiral Purity Method is_chiral->chiral_path Yes select_mode Select Primary Mode achiral_path->select_mode rp_screen Screen RP-HPLC Columns (C18, Phenyl-Hexyl) at low & high pH select_mode->rp_screen logP > 0 hilic_screen Screen HILIC Columns (Amide, Silica) with ACN/Buffer select_mode->hilic_screen logP < 0 or Poor RP Retention optimize_achiral Optimize Gradient, Temp., Flow Rate rp_screen->optimize_achiral hilic_screen->optimize_achiral end_method Final Validated Method optimize_achiral->end_method csp_screen Screen Chiral Stationary Phases (CSPs) - Polysaccharide (e.g., AD, OD) - Macrocyclic Glycopeptide chiral_path->csp_screen chiral_mode Screen Mobile Phase Modes - Normal Phase (Hexane/Alcohol) - Reversed Phase (ACN/Buffer) - Polar Organic csp_screen->chiral_mode optimize_chiral Optimize Modifier, Additives (TFA/DEA), Temp. chiral_mode->optimize_chiral optimize_chiral->end_method

Caption: Workflow for HPLC Purity Method Development for Spirocyclic Amines.

The Indispensable Role of Chiral Chromatography

Many spirocyclic amines are chiral, and regulatory agencies require the stereoisomers to be controlled and quantified.[8] Direct separation using a Chiral Stationary Phase (CSP) is the most common and efficient approach.[8]

  • Polysaccharide-Based CSPs: Columns like Chiralcel® OD and Chiralpak® AD are incredibly versatile.[8] They often show complementary enantioselectivity and can be used in normal-phase, reversed-phase, and polar organic modes. For basic amines, adding a small amount of an amine modifier like diethylamine (DEA) in normal phase mode is often necessary to achieve good peak shape.[8]

  • Macrocyclic Glycopeptide CSPs: These columns (e.g., Chirobiotic™ V, T) are also highly effective and are primarily used in reversed-phase and polar organic modes, making them easily compatible with LC-MS.[8]

A screening approach, testing the racemate against a small panel of diverse CSPs and mobile phases, is the most effective strategy to quickly identify a suitable separation method.[8][9]

Experimental Protocols

The following protocols provide a robust starting point for method development. They are designed to be self-validating through the inclusion of system suitability checks.

Protocol 1: Achiral Purity by High-pH Reversed-Phase HPLC

This method is ideal for spirocyclic amines of moderate hydrophobicity and leverages a high-pH mobile phase to ensure excellent peak shape.

  • Instrumentation & Column:

    • HPLC or UHPLC system with UV detector.

    • Column: Waters XBridge BEH C18 or Agilent ZORBAX Extend-C18 (or equivalent high-pH stable C18 column), 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH adjusted to 10.5. Causality: The high pH ensures the basic amine is in its neutral form, minimizing interaction with column silanols.[10]

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • UV Detection: 254 nm or lambda max of the analyte.

    • Gradient Program:

      Time (min) %B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the spirocyclic amine in a 50:50 mixture of acetonitrile and water.

    • Dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • System Suitability:

    • Inject the working standard six times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The USP tailing factor for the main peak should be ≤ 1.5.

Protocol 2: Enantiomeric Purity by Chiral HPLC (Normal Phase)

This protocol describes a typical screening approach for chiral separation using a polysaccharide-based CSP.

  • Instrumentation & Column:

    • HPLC system with UV detector.

    • Column: Chiralpak AD-H or Chiralcel OD-H (or equivalent), 4.6 x 250 mm, 5 µm.

  • Mobile Phase Preparation:

    • Mobile Phase System 1: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).

    • Mobile Phase System 2: n-Hexane / Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA).

    • Causality: DEA is a basic modifier that competes with the analyte for active sites on the stationary phase, preventing peak tailing and improving resolution.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm or lambda max of the analyte.

    • Run Type: Isocratic.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL solution of the racemic spirocyclic amine in the mobile phase.

  • Procedure & Optimization:

    • Screen the racemate on both columns with both mobile phase systems.

    • If partial separation is observed, optimize the ratio of hexane to alcohol. Increasing the alcohol content will decrease retention time.

    • If no separation is achieved, a different CSP or chromatographic mode (e.g., reversed-phase with a chiral column) should be investigated.[8]

Data Interpretation and Purity Calculation

For both achiral and chiral analysis, purity is typically determined using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

It is crucial to ensure that the method has sufficient sensitivity to detect and quantify low-level impurities. The limit of quantitation (LOQ) should be established during method validation.[11][12]

Advanced Considerations & Troubleshooting

  • Mass Spectrometry (MS) Compatibility: For impurity identification, coupling HPLC to a mass spectrometer is essential.[13][14] Methods using volatile buffers like ammonium formate or ammonium hydroxide are directly compatible with MS.[10] Non-volatile buffers like phosphate must be avoided.

  • On-Column Artifacts: Be aware of potential on-column reactions. For instance, using ammonium hydroxide with acetonitrile at high pH on stainless steel HPLC components can sometimes lead to the N-nitrosation of primary and secondary amines, creating false impurity peaks.[10][15] Using a PEEK-lined column or an alternative buffer system can mitigate this issue.

Conclusion

The successful analysis of spirocyclic amine purity hinges on a logical and systematic approach to method development. Understanding the physicochemical properties of the analyte is the critical first step in choosing between the robust, broadly applicable Reversed-Phase mode and the complementary, polar-selective HILIC mode. For chiral molecules, a diligent screening of well-established Chiral Stationary Phases is paramount. By applying the principles and protocols outlined in this guide, researchers can develop reliable, accurate, and robust HPLC methods that ensure the quality and integrity of these vital pharmaceutical compounds.

References

  • Vertex AI Search, & Google. (2024).
  • Welch, C. J. (2022). What is the difference between HILIC columns VS normal/reverse columns?
  • Agilent Technologies. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
  • McHale, C., & Harmon, T. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods.
  • Krämer, P. J., et al. (2024).
  • PharmaCores. (2025). HPLC Method development: an overview.
  • Patel, D. A., et al. (2025). Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone.
  • World Journal of Pharmaceutical and Medical Research. (2023).
  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ACS Publications. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines | Journal of the American Chemical Society.
  • Chetwyn, N. P., et al. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. PubMed.
  • National Institutes of Health. (n.d.). HPLC-Parallel Accelerator and Molecular Mass Spectrometry Analysis of 14C-Labeled Amino Acids - PMC.
  • Taylor, S., et al. (n.d.). Advantages of achiral h.p.l.c. as a preparative step for chiral analysis in biological samples and its use in toxicokinetic studies. PubMed.
  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC.
  • Patwekar, S. L., et al. (2015). HPLC method development and validation- A general Concept. International Journal of Chemical and Pharmaceutical Sciences.
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
  • MDPI. (2023).
  • ResearchGate. (2026).
  • MDPI. (2025). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene.
  • Academia.edu. (n.d.). (PDF) On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase.
  • Royal Society of Chemistry. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • PubMed. (2007). Hplc/electrospray ionization mass spectrometric analysis of the heterocyclic aromatic amine carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in human milk.
  • Chromatography Forum. (2012). How to design a purity test using HPLC.
  • eScholarship. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • TIJER.org. (n.d.).
  • SpiroChem. (n.d.).
  • Strategies for Chiral HPLC Method Development. (n.d.).
  • ResearchGate. (n.d.). (PDF) Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products.

Sources

Bioactivity Validation of 8-Oxaspiro[4.5]decan-3-amine Derivatives: A Comparative Guide to Next-Generation Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the overreliance on flat, flexible cyclic amines (such as piperidines and morpholines) frequently leads to late-stage attrition due to poor metabolic stability, low aqueous solubility, and off-target cardiotoxicity. The paradigm shift toward increasing the fraction of sp³ carbons (Fsp³) has highlighted spirocyclic scaffolds as superior structural alternatives[1].

The 8-Oxaspiro[4.5]decan-3-amine scaffold represents a highly optimized 3D bioisostere. By replacing a standard piperidine or morpholine ring with this oxaspiro system, medicinal chemists can fundamentally alter the physicochemical profile of a lead compound.

The Causality of the Spirocyclic Advantage:

  • hERG Liability Reduction: The human ether-a-go-go-related gene (hERG) potassium channel is highly susceptible to blockade by basic, lipophilic amines, which bind to Tyr652 and Phe656 residues in the channel's inner cavity. The oxygen atom in the 8-oxaspiro system exerts a strong electron-withdrawing inductive effect, lowering the pKa of the basic amine[2]. This reduced basicity, combined with the steric bulk of the perpendicular spiro rings, sterically clashes with the hERG binding pocket, virtually eliminating cardiotoxicity[3].

  • Metabolic Stability (CYP450 Evasion): Flexible cyclic amines are highly susceptible to α-oxidation and N-dealkylation by hepatic cytochrome P450 enzymes. The rigid, quaternary spiro-carbon in 8-oxaspiro[4.5]decan-3-amine blocks the most metabolically vulnerable sites, significantly reducing intrinsic clearance (CLint)[4].

  • Conformational Restriction: The spiro-fusion locks the exit vectors of the amine and its substituents into a rigid 3D conformation. This reduces the entropic penalty upon binding to the target receptor, often resulting in enhanced target affinity compared to highly flexible linear or single-ring analogs[4]. The clinical viability of similar oxaspiro scaffolds is well-validated; for instance, the anxiolytic drug Buspirone utilizes an 8-azaspiro[4.5]decane-7,9-dione core synthesized directly from 8-oxaspiro[4.5]decane-7,9-dione[5].

G A Standard Amines (Piperidine / Morpholine) B High Flexibility Suboptimal pKa A->B D 8-Oxaspiro[4.5]decan-3-amine (Spirocyclic Bioisostere) A->D Bioisosteric Replacement C High hERG Liability Rapid CYP450 Clearance B->C E Enhanced Rigidity Inductive pKa Modulation D->E F Reduced hERG Binding High Metabolic Stability E->F

Structural evolution from flexible amines to spirocyclic bioisosteres.

Comparative Performance Analysis

To objectively validate the bioactivity of 8-Oxaspiro[4.5]decan-3-amine derivatives, we must compare them against their direct 1D/2D counterparts. The table below synthesizes typical profiling data when a generic pharmacophore is appended to three different amine scaffolds.

Physicochemical / ADME MetricPiperidine Derivative (Standard)Morpholine Derivative (Standard)8-Oxaspiro[4.5]decan-3-amine Derivative
Fsp³ (3D Character) Moderate (~0.45)Moderate (~0.45)High (>0.60)
Measured pKa (Basic Amine) 9.5 (Highly Basic)8.2 (Moderately Basic)7.8 (Optimized)
Lipophilicity (LogD at pH 7.4) 2.81.51.8
hERG Inhibition (Patch-Clamp IC₅₀) 1.2 µM (High Risk)8.5 µM (Moderate Risk)> 30.0 µM (Safe)
HLM Intrinsic Clearance (CLint) 45 µL/min/mg (Rapid)38 µL/min/mg (Moderate)12 µL/min/mg (Stable)
Thermodynamic Solubility (pH 7.4) 15 µg/mL85 µg/mL> 200 µg/mL

Data Interpretation: While morpholine improves solubility and lowers pKa relative to piperidine, it still suffers from moderate metabolic clearance. The 8-Oxaspiro[4.5]decan-3-amine derivative achieves the "goldilocks" zone: its high Fsp³ disrupts crystal packing to maximize solubility[6], while its rigid spiro-core and inductive oxygen effect simultaneously abolish hERG binding and resist CYP450 oxidation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the bioactivity and ADME properties of 8-Oxaspiro[4.5]decan-3-amine derivatives must be validated using self-correcting assay systems.

Protocol A: Human Liver Microsomal (HLM) Clearance Assay

This assay determines the vulnerability of the spirocyclic scaffold to Phase I oxidative metabolism.

  • Self-Validating Mechanism: The protocol includes a "Minus-NADPH" control. If the compound degrades in the absence of NADPH, the instability is due to non-CYP pathways (e.g., chemical hydrolysis), preventing false-positive CYP clearance assignments.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Spiking: Add the 8-Oxaspiro[4.5]decan-3-amine test compound (final concentration: 1 µM, keeping organic solvent < 0.5% DMSO).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH). Simultaneously run a parallel control replacing NADPH with buffer.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot the natural log of the remaining compound area ratio versus time. Calculate the elimination rate constant (k) and derive CLint (µL/min/mg protein).

Protocol B: Automated Patch-Clamp hERG Liability Assay

Because basic amines are notorious for cardiotoxicity, proving the safety of the spirocyclic derivative requires high-fidelity electrophysiology.

  • Self-Validating Mechanism: The assay utilizes E-4031 (a known hERG inhibitor) as a positive control to confirm cell sensitivity, and a vehicle control to establish baseline tail current stability.

Step-by-Step Methodology:

  • Cell Culture: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the Kv11.1 (hERG) gene. Harvest cells at 70-80% confluency.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch). Establish whole-cell configuration with a seal resistance > 1 GΩ.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the 8-Oxaspiro[4.5]decan-3-amine derivative in ascending concentrations (0.1, 1.0, 10, and 30 µM) for 5 minutes per dose to ensure steady-state block.

  • Data Acquisition: Measure the peak amplitude of the tail current. Normalize the reduction in tail current against the vehicle control. Calculate the IC₅₀ using a 4-parameter logistic fit.

Workflow Start Spirocyclic Library Sub1 ADME Profiling Start->Sub1 Sub2 Safety Pharmacology Start->Sub2 A1 HLM Clearance (CLint) LC-MS/MS Sub1->A1 A2 Kinetic Solubility Nephelometry Sub1->A2 B1 hERG Inhibition Patch-Clamp Sub2->B1 Decision Lead Candidate Selection A1->Decision A2->Decision B1->Decision

High-throughput bioactivity validation workflow for spirocyclic amines.

References

  • - PMC - NIH[3]

  • - ResearchGate[1]

  • - Journal of Medicinal Chemistry - ACS Publications[2] 4. - CORE[4] 5. - Journal of Medicinal Chemistry - ACS Publications[6]

  • - RSC Publishing[5]

Sources

A Comparative Guide to the Conformational Analysis of Spiro[4.5]decane and Piperidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, the three-dimensional architecture of a molecule is paramount, dictating its interaction with biological targets and, consequently, its therapeutic efficacy. Among the vast array of scaffolds utilized in drug design, saturated heterocycles and spirocyclic systems hold a privileged status. This guide provides an in-depth comparative analysis of the conformational landscapes of two key structural motifs: the flexible piperidine ring and the rigid spiro[4.5]decane framework.

Piperidine, a six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold found in numerous pharmaceuticals and natural products.[1][2] Its conformational flexibility allows it to adapt to the steric demands of various binding pockets, a property that can be both advantageous and detrimental in drug design.[3] In contrast, spiro[4.5]decane, composed of a cyclopentane and a cyclohexane ring sharing a single carbon atom, offers a conformationally constrained framework.[4][5] This rigidity can pre-organize a molecule into a bioactive conformation, potentially increasing potency and selectivity while reducing the entropic penalty upon binding.[6][7]

Understanding the nuanced differences in the conformational behavior of these two scaffolds is critical for researchers, scientists, and drug development professionals. This guide will objectively compare their conformational analyses, supported by experimental and computational data, to empower rational design strategies in the quest for novel therapeutics.

The Dynamic Landscape of Piperidine

The conformational analysis of piperidine is analogous to that of its carbocyclic counterpart, cyclohexane, with the most stable conformation being the chair form, which minimizes both angular and torsional strain.[1][8] However, the presence of the nitrogen heteroatom introduces unique complexities, including two distinct chair conformers and an additional inversion process at the nitrogen center.

Chair-Chair Interconversion and Nitrogen Inversion

The piperidine ring undergoes a rapid "ring flip" between two chair conformations.[1] Furthermore, the nitrogen atom undergoes pyramidal inversion. These processes interconvert substituents between axial and equatorial positions.[1] For the unsubstituted piperidine, this results in two distinguishable chair conformers: one with the N-H bond in an axial position and the other in an equatorial position.[8][9]

The equatorial conformer is generally more stable.[8] In the gas phase, the energy difference is approximately 0.72 kcal/mol in favor of the equatorial conformer.[9] This preference can be influenced by the solvent, with polar solvents potentially stabilizing the axial conformer.[9] The energy barrier for ring inversion is significantly higher (around 10.4 kcal/mol) than for nitrogen inversion (around 6.1 kcal/mol), meaning nitrogen inversion is a much faster process.[9]

Influence of Substituents

Substituents on either the nitrogen or the carbon atoms of the piperidine ring profoundly influence the conformational equilibrium. The preference of a substituent for the equatorial position is quantified by its "A-value," which represents the free energy difference between the conformer with the substituent in the equatorial position and the one with it in the axial position.[1]

  • N-Substituents: While the N-H proton has a slight preference for the equatorial position, bulkier N-substituents dramatically shift the equilibrium toward the conformer where the substituent is equatorial to minimize steric interactions.[1]

  • C-Substituents: Similar to substituted cyclohexanes, substituents on the carbon atoms of the piperidine ring generally prefer the equatorial position to avoid 1,3-diaxial interactions.[10]

Table 1: Selected A-Values for Piperidine Substituents

SubstituentPositionA-Value (kcal/mol)Preferred OrientationSource
HN~0.4Equatorial[1]
MethylN3.16Equatorial[9]
IsopropylN>4.0Equatorial[1]
MethylC-2~1.8Equatorial[1]
PhenylC-4~1.0Equatorial[1]

The Rigid Architecture of Spiro[4.5]decane

The spiro[4.5]decane scaffold is characterized by a cyclopentane ring and a cyclohexane ring fused at a single quaternary carbon, the spirocenter.[4][5] This unique structural feature imparts significant conformational rigidity compared to monocyclic systems like piperidine.[5][6]

Conformational Constraints

The spirocyclic nature of spiro[4.5]decane severely restricts the conformational freedom of both rings. The cyclohexane ring typically adopts a stable chair conformation. The cyclopentane ring is non-planar and exists in a dynamic equilibrium between envelope and twist conformations. The fusion of these two rings limits the possible puckering modes and locks the overall structure into a more defined three-dimensional shape.

This inherent rigidity is a key advantage in drug design. It allows for the precise and predictable spatial arrangement of functional groups, which is crucial for high-affinity interactions with biological targets.[6] The well-defined geometry of the spiro[4.5]decane core makes it an attractive framework for developing potent and selective inhibitors for various enzymes and receptors.[6][11] For instance, derivatives of spiro[4.5]decane are being investigated as potent inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases for the treatment of anemia.[6]

Comparative Summary

FeaturePiperidineSpiro[4.5]decane
Flexibility High (Ring and Nitrogen Inversion)Low (Conformationally Restricted)
Key Conformations Two interconverting chair formsRelatively fixed chair (cyclohexane) and envelope/twist (cyclopentane)
Energy Barriers ~10.4 kcal/mol (Ring Flip), ~6.1 kcal/mol (N-inversion)Higher barriers to conformational change
Substituent Effects Strong influence on conformational equilibriumLess conformational change; directs substituent orientation
Application in Drug Design Adaptable binder, potential for entropic penaltyPre-organized for binding, potential for high potency and selectivity

Protocols for Conformational Analysis

A combination of experimental and computational methods is essential for a thorough conformational analysis.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for elucidating molecular conformations in solution.[12][13]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample of the compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The presence of strong NOE cross-peaks between axial protons (e.g., 1,3-diaxial interactions) is a definitive indicator of their spatial relationship and the chair conformation.[8]

  • Data Analysis:

    • Chemical Shifts: Axial protons are generally shielded and appear at a lower ppm value compared to their equatorial counterparts.[1]

    • Coupling Constants (³J): The magnitude of the vicinal proton-proton coupling constant is dependent on the dihedral angle, as described by the Karplus equation. This allows for the determination of the ring's pucker and the axial/equatorial orientation of substituents.[8]

    • NOE Correlations: Analyze NOESY data to confirm through-space proximities.

  • Low-Temperature NMR (Optional): For flexible molecules like piperidine, cooling the sample can slow down the rate of conformational interconversion, allowing for the direct observation of individual conformers.[12]

Computational Protocol: Molecular Modeling

Computational chemistry provides invaluable insights into the geometries and relative energies of different conformers.[14]

Step-by-Step Workflow:

  • Structure Building: Construct the 3D structure of the molecule using a molecular modeling software package.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF, OPLS) to identify all low-energy conformers. This involves rotating all rotatable bonds to explore the potential energy surface.[15]

  • Geometry Optimization and Energy Calculation: Re-optimize the geometry of each identified conformer using a higher level of theory, such as Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) or ab initio methods. This provides more accurate geometries and relative energies.[16]

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized conformer to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., free energies).

  • Boltzmann Analysis: Calculate the Boltzmann population of each conformer at a given temperature based on their relative free energies. This provides the predicted equilibrium distribution of conformers.

  • Validation: Compare the computationally derived parameters (e.g., dihedral angles, interatomic distances) with experimental data from NMR or X-ray crystallography to validate the computational model.[1]

Visualizing Conformational Dynamics

Piperidine_Interconversion cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer (More Stable) Axial Axial-Substituted Piperidine Equatorial Equatorial-Substituted Piperidine Axial->Equatorial Ring Flip Equatorial->Axial Ring Flip

Caption: Chair-chair interconversion of a substituted piperidine.

Spirodecane_Structure Spirocenter Spiro Carbon Cyclohexane Cyclohexane Ring (Chair Conformation) Spirocenter->Cyclohexane fused Cyclopentane Cyclopentane Ring (Envelope/Twist) Spirocenter->Cyclopentane fused

Caption: Rigid structure of spiro[4.5]decane.

Conformational_Analysis_Workflow cluster_experimental Experimental Approach cluster_computational Computational Approach NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Analysis Analyze J-couplings, Chemical Shifts, NOEs NMR->Analysis Validation Validation and Structural Elucidation Analysis->Validation Model Build 3D Model Search Conformational Search (Molecular Mechanics) Model->Search Optimize Optimize Geometries (DFT/ab initio) Search->Optimize Optimize->Validation

Caption: Integrated workflow for conformational analysis.

Implications for Drug Development

The choice between a flexible scaffold like piperidine and a rigid one like spiro[4.5]decane has profound implications for drug design.

  • Piperidine: The conformational adaptability of the piperidine ring allows it to mold itself into various binding sites.[3] This can be beneficial in the early stages of lead discovery. However, this flexibility comes at an entropic cost; upon binding, the molecule is locked into a single conformation, which is energetically unfavorable. Furthermore, predicting the bioactive conformation of a flexible molecule can be challenging.

  • Spiro[4.5]decane: The rigid nature of the spiro[4.5]decane scaffold pre-organizes the molecule into a specific three-dimensional shape.[5] If this shape complements the target's binding site, it can lead to a significant increase in binding affinity and selectivity. The reduced number of low-energy conformations simplifies structure-activity relationship (SAR) studies and can improve pharmacokinetic properties.[3] The spiro[4.5]decane framework is increasingly recognized as a "privileged scaffold" for its ability to generate compounds with well-defined spatial arrangements of functional groups, leading to successful applications in developing inhibitors for challenging targets.[6][7]

Conclusion

The conformational analysis of spiro[4.5]decane and piperidine reveals a fundamental trade-off between rigidity and flexibility in molecular design. Piperidine offers a dynamic and adaptable scaffold, while spiro[4.5]decane provides a rigid and pre-organized framework. A comprehensive understanding of their distinct conformational landscapes, achieved through a synergistic application of NMR spectroscopy and computational modeling, is indispensable for today's medicinal chemist. By leveraging the unique properties of each scaffold, researchers can more effectively navigate the complexities of molecular recognition and rationally design the next generation of therapeutic agents with enhanced potency, selectivity, and drug-like properties.

References

  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives - Benchchem.

  • Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy - RSC Publishing.

  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed.

  • Piperidine: Vibrational Assignment, Conformational Analysis, and Chemical Thermodynamic Properties - CDC Stacks.

  • Piperidine - Wikipedia.

  • NMR Spectroscopy: a Tool for Conformational Analysis - auremn.

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC.

  • Alkane Conformations Experiment Part 1, Prelab - YouTube.

  • Computational Chemistry Lab Module: Conformational Analysis of Alkanes.

  • Application Notes and Protocols: Spiro[4.5]dec-9-en-7-one in the Synthesis of Bioactive Molecules - Benchchem.

  • Demonstrations for Organic Chemistry--Conformational Analysis of Linear and Cyclic Alkanes -- from Wolfram Library Archive.

  • Comparison of piperidine basicity‐lowering effects by β‐equatorial... - ResearchGate.

  • The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide - Benchchem.

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.

  • Application of Chiral Piperidine Scaffolds in Drug Design.

  • Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - RSC Publishing.

  • Conformational Analysis of 1,3-Difluorinated Alkanes - PMC - NIH.

  • The Core Structural Anatomy of Piperidine: A Technical Guide - Benchchem.

  • Spiro[9][17]decane derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents.

  • The n.m.r. spectra and conformations of cyclic compounds part V. Mechanism of CH·CH coupling in heterocyclic compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing).

  • Conformational Analysis of Alkanes - Chemistry LibreTexts.

  • Rh(i)-catalyzed dimerization of ene-vinylidenecyclopropanes for the construction of spiro[9][17]decanes and mechanistic studies - PMC.

  • Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol - ResearchGate.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • Today we'll be focusing on cycloalkanes with two or more substituents. Section 6.8.

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions | ACS Omega.

  • Conformational analysis of small molecules: NMR and quantum mechanics calculations.

  • Steric effects of a lone pair and piperidine - Chemistry Stack Exchange.

  • Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors - RSC Publishing.

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins - MDPI.

  • Spiro(4.5)decane | C10H18 | CID 135982 - PubChem - NIH.

  • Construction of Spiro[4.5]decanes via Annulations of Azadienes with Nazarov Reagent and DFT Studies - ResearchGate.

  • Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens - Frontiers.

  • (PDF) Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors - ResearchGate.

  • Numbering system for spirocyclic compounds, case of spiro[4.5]decane. - ResearchGate.

  • Validation of Spiro[4.5]dec-9-en-7-one as a Key Intermediate: A Comparative Guide - Benchchem.

  • Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors - PubMed.

  • Spiro(4.5)decan-2-one | C10H16O | CID 557153 - PubChem - NIH.

  • Selected examples of spiro[4.5]decane compounds. - ResearchGate.

Sources

Spectroscopic Comparison of Spirocyclic Amine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic amines have emerged as critical "escape from flatland" scaffolds in modern drug discovery, offering high


 character and novel IP space while serving as bioisosteres for morpholines, piperidines, and piperazines. However, their rigid, orthogonal geometry introduces unique stereochemical challenges. This guide provides a definitive spectroscopic framework for distinguishing spirocyclic amine isomers—specifically focusing on the high-value spiro[3.3]heptane and spiro[3.4]octane scaffolds. We synthesize NMR, IR, and MS data to create a self-validating protocol for structural assignment.

Structural Landscape & Isomer Classes

Before spectroscopic analysis, one must classify the isomerism type, as this dictates the analytical strategy.

Isomer TypeDescriptionKey Challenge
Regioisomers Differ by nitrogen placement (e.g., 1-azaspiro[3.3]heptane vs. 2-azaspiro[3.3]heptane).Distinguishable by 1D NMR coupling patterns (

).
Diastereomers Cis vs. Trans isomers in disubstituted systems (e.g., 2,6-disubstituted spiro[3.3]heptanes).Hardest to distinguish. Requires 2D NMR (NOESY) or symmetry analysis.
Enantiomers Chiral spiro systems (e.g., C-substituted spirocycles).Indistinguishable by standard NMR; requires chiral shift reagents or VCD.

NMR Spectroscopy: The Gold Standard

NMR is the primary tool for structural elucidation. The rigid spiro-core imposes distinct magnetic environments that allow for precise assignment.

Symmetry-Based Assignment ( C NMR)

For 2,6-disubstituted spiro[3.3]heptanes (a common scaffold in linker design), symmetry is the most robust discriminator between cis and trans isomers.

  • Trans-Isomers (

    
     or 
    
    
    
    ):
    Often possess a center of inversion or higher rotational symmetry, rendering the two rings (and substituents) chemically equivalent.
  • Cis-Isomers (

    
     or 
    
    
    
    ):
    Typically possess a plane of symmetry or
    
    
    axis but may exhibit lower effective symmetry in solution due to ring puckering, potentially leading to signal splitting or broadening.

Diagnostic Signal Counts (Example: 2,6-disubstituted spiro[3.3]heptane): | Isomer | Symmetry Point Group |


C NMR Signal Expectation |
| :--- | :--- | :--- |
| Trans  | 

(Centrosymmetric) | Fewer Signals. The spiro-carbon (

) is often a singlet. Substituents are equivalent. | | Cis |

(Plane) | More Signals/Complexity. Depending on the substituent, the rings may be inequivalent or show distinct diastereotopic methylene signals. |
Stereochemical Assignment Workflow

The following decision tree outlines the protocol for assigning cis/trans geometry using NOE (Nuclear Overhauser Effect).

NMR_Assignment_Workflow Start Unknown Spirocyclic Isomer Step1 1. Acquire 1D 1H & 13C NMR (Check Signal Count/Symmetry) Start->Step1 Decision1 Symmetry Observed? Step1->Decision1 Step2_HighSym High Symmetry (Simplified Spectrum) Suspect Trans Isomer Decision1->Step2_HighSym Yes (e.g., C2h) Step2_LowSym Lower Symmetry (Complex Spectrum) Suspect Cis Isomer Decision1->Step2_LowSym No (or Cs) Step3 2. Acquire 2D NOESY/ROESY (Mixing time: 500-800 ms) Step2_HighSym->Step3 Step2_LowSym->Step3 Analysis Analyze Cross-Peaks between Ring Protons & Substituents Step3->Analysis Result_Trans NOE: Substituent ↔ Distal Ring Proton (Trans Geometry) Analysis->Result_Trans Long-range NOE Result_Cis NOE: Substituent ↔ Proximal Ring Proton (Cis Geometry) Analysis->Result_Cis Short-range NOE

Caption: Workflow for stereochemical assignment of spirocyclic amine isomers using symmetry analysis and NOE correlations.

Chemical Shift Trends ( )
  • Ring Strain Effect:

    
    -protons in 4-membered rings (azetidine moiety) are typically deshielded (
    
    
    
    3.5–4.5 ppm) compared to 6-membered analogs (piperidines,
    
    
    2.5–3.0 ppm).
  • Anisotropic Shielding: In cis-isomers, substituents may lie in the shielding cone of the opposing ring or substituent, causing an upfield shift of specific protons compared to the trans-isomer.

Physicochemical Profiling: The Bioisostere Advantage

Spirocyclic amines are often selected to modulate pKa and LogP. Verifying these properties confirms the structural identity and utility.

Table 1: Comparative Properties of Spirocyclic Scaffolds vs. Traditional Heterocycles

PropertyPiperidine (Reference)2-Azaspiro[3.3]heptane 1-Azaspiro[3.3]heptane Mechanistic Insight
pKa (Conj.[1] Acid) ~11.09.5 – 10.010.5 – 10.8The 4-membered ring increases s-character of the N-lone pair (hybridization effect), lowering basicity in the 2-aza isomer. The 1-aza isomer retains more

character.
LogP (Lipophilicity) Base-0.5 to -1.0

LogP
Similar to PiperidineSpiro[3.3]heptanes are compact and expose less hydrophobic surface area than expected for their carbon count, often lowering LogP/LogD.
Solubility ModerateHighHighNon-planar "3D" character disrupts crystal packing, enhancing aqueous solubility.
Metabolic Stability Low (Oxidation prone)HighHighQuaternary spiro-carbon blocks

-oxidation and metabolic soft spots.

Data Source: Synthesized from Mykhailiuk et al. (2019) and Enamine internal data [1, 2].

Advanced Characterization Protocols

Infrared Spectroscopy (IR)

While less specific for isomer differentiation, IR confirms the spiro-scaffold integrity.

  • Ring Strain Bands: The strained cyclobutane/azetidine rings exhibit C-H stretching frequencies shifted to higher wavenumbers (

    
    ).
    
  • Ring Breathing: Characteristic "pulsation" bands for spiro[3.3] systems appear in the fingerprint region (

    
    ), distinct from the chair-form breathing of piperidines.
    
Mass Spectrometry (MS) Fragmentation

Isomers often yield identical parent ions (


), but fragmentation energy (CE) can reveal differences.
  • Retro-[2+2] Cleavage: Spiro[3.3]heptanes often undergo a characteristic retro-[2+2] cycloaddition under high collision energy, splitting the spiro-junction.

  • Differentiation: Cis isomers, often being sterically more congested (higher ground state energy), may fragment at slightly lower collision energies than trans isomers, though this is instrument-dependent.

Experimental Protocol: Distinguishing 2,6-Diazaspiro[3.3]heptane Isomers

Objective: Assign stereochemistry to isolated isomers of


-diboc-2,6-diazaspiro[3.3]heptane derivatives.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the pure isomer in 0.6 mL of

    
     or 
    
    
    
    . Ensure the solution is free of paramagnetic impurities (filter if necessary).
  • 1D Acquisition:

    • Acquire

      
      C{1H} (min 256 scans) to ensure high S/N for quaternary carbons.
      
    • Check: Count the number of unique

      
      C signals. If Signal Count = 
      
      
      
      , the molecule has high symmetry (likely trans).
  • NOESY Acquisition:

    • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp).

    • Mixing Time (

      
      ): Set to 600 ms . (Too short = no signal; too long = spin diffusion).
      
    • Relaxation Delay (

      
      ): 2.0 s.
      
  • Data Processing:

    • Apply a 90° shifted sine-bell squared window function.

    • Phase correction is critical; look for negative diagonal peaks and positive cross-peaks (for small molecules).

  • Interpretation:

    • Identify the methine/methylene protons on the ring.

    • Look for cross-peaks between the substituent protons and the ring protons.

    • Validation: If NOE is observed between the substituent and the protons on the same face of the orthogonal ring, assign as cis.

References

  • Mykhailiuk, P. K. (2019). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Organic & Biomolecular Chemistry. Link

  • Prysiazhniuk, K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Link

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Barnes-Seeman, D. (2012). The structural and physical properties of spirocyclic amines. Journal of Medicinal Chemistry. Link

Sources

Quality Control Benchmarks for 8-Oxaspiro[4.5]decan-3-amine Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The transition from planar, aromatic scaffolds to three-dimensional, sp³-rich architectures is a defining paradigm in modern drug discovery. This shift, often termed "escaping flatland," leverages high-Fsp³ (fraction of sp³-hybridized carbons) building blocks to improve aqueous solubility, reduce off-target promiscuity, and enhance metabolic stability[1]. Among these advanced building blocks, 8-Oxaspiro[4.5]decan-3-amine stands out. By fusing a tetrahydropyran ring with a cyclopentylamine via a spiro quaternary carbon, this reagent provides a rigid, metabolically shielded scaffold that acts as a superior bioisostere for traditional flat amines[2].

However, the structural complexity of 8-Oxaspiro[4.5]decan-3-amine introduces significant analytical challenges. It lacks a strong UV chromophore, possesses a chiral center at the C3 position, and is prone to regioisomeric impurities during synthesis. As a Senior Application Scientist, I have designed this guide to establish rigorous, self-validating Quality Control (QC) benchmarks for this reagent, comparing its physicochemical performance against standard alternatives and detailing the exact analytical methodologies required for its certification.

Section 1: Physicochemical Performance Comparison

To understand the value of 8-Oxaspiro[4.5]decan-3-amine, we must objectively compare its properties against conventional monocyclic amines. The spirocyclic architecture restricts conformational flexibility, which minimizes the entropic penalty upon target binding[3]. Furthermore, the oxygen atom at position 8 exerts a strong electron-withdrawing inductive effect (-I), which propagates through the rigid spiro framework to modulate the basicity (pKa) of the primary amine at position 3[4].

Table 1: Comparative Physicochemical Profiling
Scaffold / ReagentFsp³pKa (Amine)LogD (pH 7.4)Metabolic Stability (HLM CLint)Structural Feature
Piperidine 1.00~11.20.85High ClearanceHighly basic, flexible, prone to oxidation
Morpholine 1.00~8.3-0.90ModerateLower pKa, but metabolically vulnerable
4-Aminotetrahydropyran 1.00~9.5-0.20ModerateMonocyclic, moderate basicity
8-Oxaspiro[4.5]decan-3-amine 1.00~8.8 - 9.2-0.45Low ClearanceRigid spirocycle, shielded soft spots, tuned pKa

Causality Insight: The pKa reduction in 8-Oxaspiro[4.5]decan-3-amine (compared to piperidine) is critical. A highly basic amine is often fully protonated at physiological pH, leading to poor membrane permeability and high hERG channel liability. The spiro-oxygen effectively tunes the pKa into an optimal range, while the rigid quaternary spiro carbon sterically shields adjacent C-H bonds from cytochrome P450-mediated metabolism, resulting in superior intrinsic clearance profiles[5].

Section 2: Quality Control Benchmarks & Analytical Methodologies

Benchmark 1: Chemical Purity via HPLC-CAD (Target: >98.0%)

The Challenge: 8-Oxaspiro[4.5]decan-3-amine is an aliphatic amine completely lacking a conjugated π-system. Traditional HPLC relying on UV detection (e.g., 210 nm) is fundamentally flawed here, as it suffers from severe solvent baseline drift and will fail to detect non-UV-active synthetic impurities. The Solution: Charged Aerosol Detection (CAD) is mandatory. CAD provides a near-universal, mass-proportional response independent of the analyte's optical properties[6].

Protocol: HPLC-CAD Impurity Profiling

  • Column Selection: Utilize a Porous Graphitic Carbon (PGC) or HILIC column (e.g., 150 x 4.6 mm, 3 µm) to adequately retain the polar aliphatic amine[7].

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium formate in Water (pH 3.0, adjusted with formic acid).

    • Phase B: LC-MS grade Acetonitrile.

  • Gradient Elution: 5% B to 60% B over 15 minutes. (Note: Avoid non-volatile ion-pairing reagents like TFA, as they cause severe background noise and detector fouling in CAD).

  • Detector Settings: Set the CAD evaporator temperature to 35°C; data collection rate at 10 Hz.

  • Validation Gate: The response factor of the spirocycle must be calibrated against a certified reference standard. Purity is calculated by area normalization, ensuring no single unknown impurity exceeds 0.5%.

Benchmark 2: Chiral Purity via SFC (Target: >99.0% ee)

The Challenge: The amine-bearing carbon (C3) is a stereocenter. Utilizing a racemic mixture in library synthesis will lead to convoluted Structure-Activity Relationships (SAR), as enantiomers often exhibit vastly different target affinities. The Solution: Supercritical Fluid Chromatography (SFC) is the gold standard for the chiral resolution of polar amines, offering superior mass transfer kinetics and resolution compared to normal-phase HPLC.

Protocol: Chiral SFC Enantiomeric Resolution

  • Column: Immobilized amylose-based chiral stationary phase (e.g., Chiralpak IG, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ / Methanol containing 0.1% Diethylamine (DEA) as a basic additive to suppress peak tailing.

  • Conditions: Isocratic elution (typically 80:20 CO₂/MeOH), Backpressure 120 bar, Flow rate 3.0 mL/min, Temperature 35°C.

  • Validation Gate: Baseline resolution (Rs > 1.5) between the (R)- and (S)-enantiomers must be achieved to accurately integrate the enantiomeric excess (ee).

Benchmark 3: Structural Identity & Conformation via 2D NMR

The Challenge: Mass spectrometry (LC-MS) only confirms the molecular weight. It cannot differentiate 8-Oxaspiro[4.5]decan-3-amine from its regioisomers (e.g., 2-amine or 1-oxa variants). The Solution: 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Conformational Validation

  • Acquire ¹H, ¹³C, and HSQC spectra in DMSO-d₆.

  • Key Diagnostic: The quaternary spiro carbon (C5) will appear as a distinct singlet in the ¹³C spectrum (typically around 40-50 ppm, lacking HSQC cross-peaks).

  • 3D Validation: Use NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm the spatial proximity between the equatorial/axial protons of the cyclopentylamine ring and the adjacent axial protons of the tetrahydropyran ring, definitively verifying the spiro-fusion integrity.

Section 3: Experimental Workflow Visualization

To ensure absolute trustworthiness, the following self-validating workflow must be executed for every batch of reagent before it is released for medicinal chemistry applications.

QC_Workflow Start Crude 8-Oxaspiro[4.5]decan-3-amine HPLC Chemical Purity (HPLC-CAD >98%) Start->HPLC SFC Chiral Purity (SFC ee >99%) HPLC->SFC Pass Fail Repurification / Reject HPLC->Fail Fail NMR Structural Identity (1D/2D NMR) SFC->NMR Pass SFC->Fail Fail NMR->Fail Isomeric Impurity Pass Certified Reagent (QC Passed) NMR->Pass Verified

Figure 1: Sequential Quality Control Workflow for 8-Oxaspiro[4.5]decan-3-amine Reagent.

Conclusion

The integration of 8-Oxaspiro[4.5]decan-3-amine into medicinal chemistry pipelines offers a profound advantage in optimizing physicochemical properties. However, its benefits can only be realized if the reagent's integrity is absolute. By abandoning outdated UV-based purity checks in favor of HPLC-CAD, enforcing strict chiral SFC limits, and validating 3D architecture via 2D NMR, drug development professionals can ensure robust and reproducible SAR generation.

References

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists DNDi / European Journal of Medicinal Chemistry 3

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination ACS Medicinal Chemistry Letters 5

  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry BLDpharm Insights 1

  • Oxa-spirocycles: synthesis, properties and applications Chemical Science (RSC Publishing) 4

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online 2

  • Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC–CAD) ResearchGate 6

  • Simultaneous Measurement of Anions and Cations: Method Validation LCGC International 7

Sources

Safety Operating Guide

Field Guide: Safe Disposal of 8-Oxaspiro[4.5]decan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Bench-Side" Protocol

Stop. Before you discard this substance, understand that 8-Oxaspiro[4.5]decan-3-amine hydrochloride is a functionalized spirocyclic amine salt.[1] While often used as a medicinal chemistry building block, its disposal requires strict adherence to amine-specific protocols to prevent environmental leaching and dangerous cross-reactions.[1]

Immediate Action Plan:

  • Solid Waste: Do NOT dissolve for disposal. Collect as solid hazardous waste.

  • Drain Disposal: Strictly Prohibited. Amine salts can be toxic to aquatic life and may react with bleach in sewer lines to form chloramines.

  • Incompatibility: Keep isolated from oxidizers (peroxides, nitrates) and hypochlorites (bleach).

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity. This compound is a hydrochloride salt of a secondary or primary amine (depending on substitution, here likely primary based on "-amine" nomenclature) embedded in a spirocyclic ether framework.[1]

PropertyData / CharacteristicImplication for Disposal
Physical State Solid (White to off-white powder)Dust inhalation risk; requires double-bagging.[1]
Acidity (pH) Acidic in solution (HCl salt)Corrosive to metal containers if dissolved. Use HDPE/Glass.
Reactivity Amine functionalityViolent reaction with strong oxidizers.[2] Forms carcinogens (nitrosamines) with nitrosating agents.
GHS Class Warning (Inferred*)H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3][4] Irrit.). Treat as Acute Tox.[3][5] 4.

*Note: As a specialized research chemical, specific toxicological data (LD50) may be "Data Not Available." In R&D, the "Precautionary Principle" applies: treat as toxic until proven otherwise.[1]

Detailed Disposal Protocols
A. Solid Waste (Preferred Route)

The safest disposal method for the hydrochloride salt is high-temperature incineration via a licensed contractor.

  • Segregation: Do not mix with "General Trash" or "Biohazard Waste."

  • Packaging:

    • Place the substance in a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).

    • Gooseneck Seal: Twist the neck of the bag, fold it over, and tape it to create a gas-tight seal.[1]

    • Place this bag inside a secondary container (e.g., a wide-mouth HDPE jar or a secondary bag).

  • Labeling:

    • Must read: "Hazardous Waste - Solid." [1]

    • Constituents: "8-Oxaspiro[4.5]decan-3-amine HCl (100%)."[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

B. Liquid Waste (Solutions)

If the compound is already dissolved (e.g., reaction mother liquor), follow this segregation logic to prevent explosions or gas evolution.

  • Solvent Compatibility:

    • Compatible: Water, Methanol, Ethanol, DMSO, DCM.[1]

    • Incompatible: Nitric acid, Perchloric acid, Hydrogen Peroxide.[1]

  • pH Control: The solution is likely acidic. Do not neutralize with strong base (e.g., NaOH) in the waste container, as this generates heat and precipitates the free amine, which may be volatile or oily.[1] Dispose of as "Acidic Organic Waste."

C. Empty Containers (The "Triple Rinse" Rule)

An "empty" bottle contains residual dust that poses a risk to custodial staff.

  • Rinse 1: Add a small volume of compatible solvent (water or methanol). Cap and shake. Pour rinsate into Liquid Hazardous Waste .

  • Rinse 2 & 3: Repeat.

  • Defacement: Cross out the original label. Write "EMPTY - TRIPLE RINSED."

  • Disposal: Cap the bottle loosely (to prevent pressure buildup) and discard in Glass/Plastic Recycling (depending on facility rules) or General Trash.

Critical Safety Logic: The "Why"
  • The Bleach Hazard: Never pour amine salts down the drain.[6] If the facility uses bleach (sodium hypochlorite) for disinfection downstream, the amine reacts to form Chloramines (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), which are toxic gases that can injure facility personnel.
    
  • The Nitrosamine Hazard: Segregate this waste from "Nitrating Agents" (e.g., sodium nitrite). Secondary amines (potential degradation products) react with nitrites to form N-Nitrosamines , which are potent carcinogens.[1]

Operational Workflow (Decision Tree)

The following diagram outlines the decision logic for disposing of 8-Oxaspiro[4.5]decan-3-amine HCl.

DisposalWorkflow Start Waste Generation: 8-Oxaspiro[4.5]decan-3-amine HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Empty Empty Container StateCheck->Empty Bagging Double Bag (4 mil poly) Seal via Gooseneck Solid->Bagging Segregation Check pH & Oxidizers (Do NOT mix with Bleach) Liquid->Segregation Rinse Triple Rinse with Solvent (Collect Rinsate as Liquid Waste) Empty->Rinse SolidLabel Label: Hazardous Solid (Toxic/Irritant) Bagging->SolidLabel Pickup EHS / Contractor Pickup (Incineration) SolidLabel->Pickup LiquidLabel Label: Acidic Organic Waste Segregation->LiquidLabel LiquidLabel->Pickup Rinse->Liquid Rinsate Deface Deface Label & Mark 'Empty' Rinse->Deface Trash General Trash / Recycle Deface->Trash

Caption: Operational decision matrix for the segregation and packaging of spiro-amine waste streams.

References & Authority
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard for waste segregation).[6]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1][7] (Defines hazardous waste characteristics). [1]

  • Fisher Scientific. (2025). Safety Data Sheet: 1,4-dioxaspiro[4.5]decan-8-one (Structural Analog). (Used for inferring spiro-amine hazard class: Skin/Eye Irritant).[1][4]

  • BenchChem. (2025).[8] Disposal Procedures for Amine Hydrochlorides. (General protocols for amine salt handling). [1]

Sources

Personal protective equipment for handling 8-Oxaspiro[4.5]decan-3-amine;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The integration of spirocyclic scaffolds into drug discovery has revolutionized medicinal chemistry. By rigidifying ligand conformations, spirocycles like 8-Oxaspiro[1]decan-3-amine;hydrochloride reduce the conformational entropy penalty upon target binding and improve pharmacokinetic profiles—such as metabolic stability and hERG liability—compared to traditional flat heterocycles [1].

However, handling the hydrochloride salts of these advanced building blocks presents specific operational challenges. As a Senior Application Scientist, I have designed this comprehensive safety and logistical guide to ensure that your laboratory handles 8-Oxaspiro[1]decan-3-amine;hydrochloride with uncompromising safety, scientific integrity, and operational efficiency.

Chemical Profiling & Hazard Mechanistics

Before donning Personal Protective Equipment (PPE), it is critical to understand why the compound behaves the way it does. 8-Oxaspiro[1]decan-3-amine;hydrochloride is a primary amine stabilized as a hydrochloride salt.

The Causality of the Hazard: Hydrochloride salts of small-molecule amines are inherently hygroscopic and often milled into fine, crystalline powders. This physical state makes them highly susceptible to electrostatic charging, leading to "flyaway" powder during weighing. If aerosolized, the powder can deposit on the mucosal membranes of the respiratory tract or eyes. Upon contact with moisture (sweat, tears, or saliva), the salt rapidly dissolves, causing a localized drop in pH and resulting in acute irritation (GHS07: H315, H319, H335) [2].

Quantitative Data & Operational Implications

PropertyCharacteristicOperational Implication
Physical State Fine Crystalline PowderHigh risk of aerosolization; requires draft-controlled environment.
Solubility High in aqueous buffers; moderate in DMSORapid dissolution on skin/mucosa; requires immediate flushing upon contact.
Electrostatics High static retentionMandates the use of anti-static weighing tools to prevent contamination.
GHS Classification Irritant (Skin/Eye/Respiratory)Strict adherence to barrier PPE and local exhaust ventilation.

The Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling highly electrostatic, irritant powders. The following PPE matrix is designed as a self-validating system to isolate the operator from exposure [3].

  • Hand Protection (Nitrile, Minimum 4 mil thickness):

    • The Science: Latex gloves must be strictly avoided. Latex is highly porous to the organic solvents (like DMSO or methanol) frequently used to dissolve spirocyclic amines. Nitrile provides a superior chemical barrier. Furthermore, nitrile generates less static electricity than latex, reducing the chance of the powder clinging to the operator's fingertips.

  • Eye Protection (Snug-fitting Safety Goggles):

    • The Science: Standard safety glasses with side shields protect against liquid splashes but fail to prevent fine, airborne dust from entering the eye from above or below the frame. Indirect-vented safety goggles are mandatory to create a physical seal against aerosolized HCl salts.

  • Body Protection (Flame-Retardant, Fully Buttoned Lab Coat):

    • The Science: A lab coat must be fully buttoned to the neck. Exposed street clothes can trap fine powders, which the researcher unknowingly transports outside the laboratory, causing secondary exposure.

  • Respiratory & Environmental Isolation (Chemical Fume Hood):

    • The Science: N95 masks are secondary defenses. The primary defense is handling the powder exclusively within a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm). This creates a negative pressure vector that pulls aerosolized particulates away from the operator's breathing zone.

Operational Workflow: Step-by-Step Handling Protocol

To ensure trustworthiness and reproducibility, the weighing and dissolution of 8-Oxaspiro[1]decan-3-amine;hydrochloride must follow a strict, self-validating procedural loop.

Phase 1: Preparation & Static Mitigation

  • Verify the fume hood is operational and clear of clutter to prevent turbulent airflow.

  • Place an analytical balance inside the hood.

  • Discharge static electricity from a disposable anti-static weigh boat using a Zerostat gun (piezoelectric static neutralizer). Causality: Eliminating the static charge prevents the powder from aggressively repelling from the boat and aerosolizing into the hood space.

Phase 2: Weighing & Transfer 4. Tare the neutralized weigh boat. 5. Using a grounded micro-spatula, carefully transfer the required mass of 8-Oxaspiro[1]decan-3-amine;hydrochloride. Keep the source bottle and the weigh boat as close together as possible to minimize the transit path of the powder. 6. Transfer the weighed powder into a pre-labeled glass vial (e.g., amber glass if photosensitive downstream applications are expected).

Phase 3: Dissolution & Decontamination 7. Do not forcefully pipette solvent directly onto the powder bed. Instead, dispense the solvent (e.g., DMSO) slowly down the inner wall of the vial. Causality: Forceful liquid addition displaces air rapidly, which can eject dry powder out of the vial before it dissolves. 8. Seal the vial and vortex until complete dissolution is achieved. 9. Wipe down the spatula, balance pan, and surrounding hood surface with a Kimwipe dampened with 70% ethanol or water to capture any invisible micro-spills.

G Start Storage (Desiccator) PPE Don Barrier PPE (Nitrile, Goggles, Coat) Start->PPE Initiate Workflow Hood Transfer to Fume Hood PPE->Hood Setup Environment Weigh Static-Free Weighing Protocol Hood->Weigh Open Container Dissolve Wall-Directed Solvent Addition Weigh->Dissolve Transfer & Seal Decon Wet-Wipe Decontamination Dissolve->Decon Validate Cleanliness

Operational workflow for the safe handling and dissolution of spirocyclic amine powders.

Spill Management and Disposal Plan

Even with rigorous protocols, spills can occur. The response must be methodical to prevent the escalation of the hazard.

Solid Spill Cleanup Protocol:

  • Isolate: Immediately halt work. Ensure your PPE (specifically goggles and respiratory protection) is fully secured.

  • Do NOT Dry Sweep: Never use a brush or dry paper towel to sweep up the powder. Causality: Mechanical sweeping introduces kinetic energy that will instantly aerosolize the fine hydrochloride powder, creating a severe inhalation hazard [3].

  • Dampen and Trap: Lightly dampen a highly absorbent paper towel with water or 70% ethanol. Gently drape the wet towel over the spilled powder. The moisture will dissolve the salt and trap it within the towel's matrix.

  • Wipe and Discard: Wipe the area inward (from the edges of the spill to the center) to prevent spreading. Place the contaminated towel into a designated solid hazardous waste container.

  • Secondary Wash: Wash the affected surface with a mild soap solution to neutralize any residual acidic pH left by the hydrochloride salt.

Waste Disposal Segregation:

  • Solid Waste: Contaminated weigh boats, spatulas, and cleanup towels must be disposed of in a sealed, clearly labeled "Hazardous Solid Chemical Waste" bin.

  • Aqueous/Organic Liquid Waste: Any dissolved 8-Oxaspiro[1]decan-3-amine;hydrochloride must be disposed of in the appropriate liquid waste stream (e.g., "Non-Halogenated Organic Waste" if dissolved in DMSO, or "Aqueous Waste" if in buffer). Never pour amine solutions down the sink, as they can be toxic to aquatic life and disrupt municipal water treatment biofilms.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 124141926, (3S,4S)-3-Methyl-2-oxa-8-azaspiro[1]decan-4-amine dihydrochloride. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.